Scopine-2,2-dithienyl glycolate
Description
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Properties
Molecular Formula |
C18H19NO4S2 |
|---|---|
Molecular Weight |
377.5 g/mol |
IUPAC Name |
(9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl) 2-hydroxy-2,2-dithiophen-2-ylacetate |
InChI |
InChI=1S/C18H19NO4S2/c1-19-11-8-10(9-12(19)16-15(11)23-16)22-17(20)18(21,13-4-2-6-24-13)14-5-3-7-25-14/h2-7,10-12,15-16,21H,8-9H2,1H3 |
InChI Key |
VPJFFOQGKSJBAY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2CC(CC1C3C2O3)OC(=O)C(C4=CC=CS4)(C5=CC=CS5)O |
Origin of Product |
United States |
Foundational & Exploratory
Chemical structure and properties of Scopine-2,2-dithienyl glycolate
The Architecture of Anticholinergic Potency
Executive Summary
Scopine-2,2-dithienyl glycolate (CAS: 136310-64-0), also known as N-demethyltiotropium , represents a critical structural convergence in medicinal chemistry.[1][2] It serves as the penultimate precursor to Tiotropium Bromide , a long-acting muscarinic antagonist (LAMA) essential for COPD and asthma management.[1]
This compound unites the rigid, stereochemically complex scopine cage—a tropane alkaloid derivative featuring a reactive epoxide bridge—with the lipophilic 2,2-dithienyl glycolic acid moiety.[1] This specific esterification creates a high-affinity pharmacophore capable of binding deeply within the M3 muscarinic receptor.
For researchers and process chemists, this molecule presents unique challenges: the lability of the scopine epoxide under acidic conditions, the steric hindrance of the dithienyl rings during synthesis, and the necessity for high stereochemical purity prior to the final quaternization step.[1]
Chemical Architecture & Stereochemistry
The molecule is an ester formed between Scopine (
Structural Domains
-
The Scopine Cage (Hydrophilic/Rigid):
-
Core: A bicyclic tropane nitrogenous framework.
-
Epoxide Bridge: A 6,7-epoxide functionality (part of the 3-oxa-9-azatricyclo[3.3.1.0
]nonane system).[1] This epoxide confers rigidity and interacts with specific residues in the receptor binding pocket. -
N-Methyl Group: A tertiary amine that provides the handle for the final quaternization step to Tiotropium.
-
-
The Dithienyl Glycolate Tail (Lipophilic/Binding):
-
Thiophene Rings: Two thiophene rings attached to the
-carbon of the ester. These rings provide significant lipophilicity and stacking interactions within the receptor's hydrophobic pocket. - -Hydroxyl Group: Essential for hydrogen bonding with the receptor (specifically Asn507 in the M3 subtype).[1]
-
Stereochemical Configuration
While the glycolic acid moiety is achiral (due to two identical thiophene substituents), the scopine cage is chiral.[1] The ester linkage is strictly defined at the
Structural Visualization
The following diagram illustrates the connectivity and functional domains of the molecule.
Caption: Structural decomposition showing the fusion of the reactive scopine cage with the lipophilic dithienyl glycolate tail.[1]
Physicochemical Profiling
Understanding the physical properties is vital for process optimization, particularly for purification via crystallization.[1]
| Property | Value / Characteristic | Implication for Development |
| Appearance | White to Off-White Crystalline Solid | Visual purity indicator; discoloration suggests oxidation of thiophenes.[1][2] |
| Melting Point | 138 – 140 °C | Sharp melting range indicates high purity; lower range suggests hydrolyzed impurities (Scopine). |
| Solubility | Soluble in Toluene, DMF, DCM.[1] Slightly soluble in Methanol (cold).[1] | Toluene is the preferred solvent for transesterification reactions to drive equilibrium. |
| pKa | ~10.32 (Calculated, Amine) | The basic nitrogen allows for salt formation (e.g., Hydrochloride) for purification, though the free base is used for the final reaction.[1] |
| Stability | Sensitive to moisture (ester hydrolysis) and strong acids (epoxide opening).[1] | Reactions must be anhydrous. Acidic workups must be mild to preserve the epoxide. |
| LogP | ~2.3 (Predicted) | Moderate lipophilicity allows membrane permeability, unlike its quaternary successor Tiotropium.[1] |
Synthetic Pathways & Process Chemistry
The synthesis of this compound is the "bottleneck" step in Tiotropium production.[1][2] The steric bulk of the dithienyl group makes direct esterification difficult. Two primary routes dominate the field.
Route A: Transesterification (The Industrial Standard)
This route involves the reaction of Scopine with Methyl di(2-thienyl)glycolate (MDTG) .[1]
-
Mechanism: Nucleophilic acyl substitution.
-
Catalyst: Strong inorganic bases (NaH, Metallic Na) or organic super-bases (DBU).[1]
-
Challenge: The reaction is reversible. To drive it to completion, methanol (byproduct) must be continuously removed (azeotropic distillation with Toluene).[1]
-
Safety Note: Use of metallic sodium requires strict anhydrous conditions and inert atmosphere (
).
Route B: Direct Coupling (Steglich/EDC)
Reaction of Scopine with Di-(2-thienyl)glycolic acid .[1]
-
Reagents: DCC or EDC (Carbodiimides) + DMAP (Catalyst).[1]
-
Advantage: Milder conditions, avoids strong bases that might degrade the epoxide.[1]
-
Disadvantage: Formation of urea byproducts (DCU) which can be difficult to remove from the crystalline product.
Synthesis Workflow Diagram
Caption: Industrial workflow for the synthesis of this compound via transesterification.
Pharmacological Context
While this compound is an intermediate, it possesses intrinsic pharmacological activity.[1][2][3]
-
Mechanism of Action: Like Tiotropium, it acts as a muscarinic receptor antagonist.[1][5] The dithienyl glycolate head group is the primary pharmacophore responsible for high-affinity binding to M1 and M3 receptors.
-
Blood-Brain Barrier (BBB) Permeability: Unlike Tiotropium (quaternary ammonium), this compound is a tertiary amine .[1] At physiological pH, a fraction exists as the uncharged free base, allowing it to cross the BBB.[1] This makes it a potential CNS-active anticholinergic, which is generally an undesirable off-target effect for a respiratory drug.[1]
-
Note: This highlights the critical importance of the subsequent methylation step to create Tiotropium, which restricts the drug to the periphery (lungs) and minimizes CNS side effects.[1]
-
-
Metabolic Role: In vivo, Tiotropium can degrade back to this compound via non-enzymatic ester hydrolysis, although the primary metabolic pathway involves oxidation of the thiophene rings.[1]
Analytical Characterization
To ensure the integrity of this intermediate before converting it to the API, the following analytical markers are used.
HPLC Profile
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1]
-
Mobile Phase: Acetonitrile : Buffer (Phosphate pH 3.0).[1]
-
Detection: UV at 230 nm (Strong absorption by Thiophene rings).
-
Impurity Markers:
NMR Signature ( -NMR, )
-
Thiophene Protons: Multiplets in the aromatic region (
6.9 – 7.4 ppm). -
Scopine Cage:
References
-
Process for synthesis of tiotropium bromide monohydrate. World Intellectual Property Organization (WIPO). WO2018154596.[6] Available at: [Link][1]
-
A method of preparing the scopine ester of di-(2-thienyl)glycolic acid. European Patent Office.[5] EP2831068B1. Available at: [Link][1]
-
Scopine as a novel brain-targeting moiety enhances the brain uptake of chlorambucil. National Institutes of Health (PubMed). Available at: [Link][1]
-
Preparation of scopine esters. United States Patent.[2] US Patent 2004/0242622. Available at:
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- 6. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
Physicochemical Profiling & Synthetic Utility of Scopine-2,2-dithienyl Glycolate
Topic: Physicochemical characteristics of Scopine-2,2-dithienyl glycolate Content Type: Technical Guide / Whitepaper[1]
A Technical Guide for Pharmaceutical Development
Executive Summary
This compound (CAS: 136310-64-0) serves as the critical tertiary amine intermediate in the synthesis of Tiotropium Bromide , a long-acting muscarinic antagonist (LAMA) used in the management of COPD and asthma.[1][2] Structurally, it represents the esterification product of the tropane alkaloid Scopine and Di-(2-thienyl)glycolic acid .[1]
For researchers and process chemists, this compound presents specific challenges: it possesses a rigid, stereochemically complex tricyclic cage (scopine) and an ester linkage susceptible to hydrolytic degradation. This guide provides an in-depth analysis of its physicochemical properties, synthetic pathways, and analytical characterization, designed to support rigorous drug development protocols.[1]
Molecular Architecture & Identity
The molecule combines a lipophilic, electron-rich dithienyl moiety with a hydrophilic, rigid tropane core containing an epoxide bridge.[1] This duality dictates its solubility profile and receptor binding kinetics.
| Attribute | Technical Detail |
| IUPAC Name | |
| Common Name | This compound; Scopine di-(2-thienyl)glycolate |
| CAS Number | 136310-64-0 |
| Molecular Formula | |
| Molecular Weight | 377.48 g/mol |
| Stereochemistry | The scopine core is rigid with defined chirality ( |
Physicochemical Characteristics
Understanding the solid-state and solution-phase behavior of this intermediate is vital for optimizing the quaternization step to Tiotropium Bromide.[1]
Solid-State Properties[1]
-
Melting Point: 138–140 °C.[2][5][7][8]
-
Note: Purity significantly impacts the melting range. Impurities such as unreacted scopine can depress the melting point to <135 °C.
-
-
Hygroscopicity: Low to moderate. However, the ester bond is moisture-sensitive over long durations.[1]
Solution Properties
-
Solubility Profile:
-
High Solubility: Dichloromethane (DCM), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO).
-
Moderate Solubility: Toluene, Acetonitrile (warm).
-
Low/Insoluble: Water (neutral pH), Hexane.
-
Process Insight: Toluene is often the solvent of choice for the transesterification reaction due to its ability to azeotropically remove methanol by-products.[1]
-
-
pKa (Calculated): ~10.3 (Tertiary amine).
-
Context: While the epoxide oxygen in the scopine cage withdraws electron density (lowering basicity compared to tropine), the tertiary amine remains sufficiently basic to form salts with strong acids.
-
-
LogP (Predicted): 2.3.
-
Implication: The compound is lipophilic, facilitating cell membrane permeability before quaternization.
-
Synthetic Pathway & Process Logic
The synthesis of this compound is typically achieved via transesterification .[1] This route is preferred over direct esterification (Acid + Alcohol) to avoid harsh acidic conditions that could open the sensitive epoxide ring of the scopine moiety.
Reaction Protocol (Transesterification)
Reagents: Scopine (1.0 eq), Methyl di-(2-thienyl)glycolate (MDTG, 1.0–1.2 eq).[1] Catalyst: Sodium hydride (NaH) or Sodium tert-butoxide (NaOtBu).[1] Solvent: Toluene or n-Heptane (Anhydrous).[1]
Step-by-Step Workflow:
-
Preparation: Dissolve Scopine and MDTG in anhydrous Toluene under an inert atmosphere (Nitrogen/Argon).
-
Activation: Add the base (NaH or NaOtBu) slowly. The reaction is equilibrium-driven.[1]
-
Equilibrium Shift: Heat to 70–90 °C. Continuously distill off the generated methanol (or use molecular sieves) to drive the reaction to completion.
-
Quench: Cool to 0 °C and quench with aqueous acid (e.g., dilute HCl) to protonate the amine and separate it from neutral impurities (unreacted MDTG) in the organic layer.
-
Isolation: Basify the aqueous layer (pH > 10) to precipitate the this compound base, then extract into DCM.
Visualization: Synthesis & Quaternization Flow
The following diagram illustrates the conversion from raw materials to the final Tiotropium salt.
Caption: Synthetic route from Scopine and MDTG to Tiotropium Bromide via the critical tertiary amine intermediate.[1][3]
Analytical Characterization & Impurity Profiling
For pharmaceutical release testing, High-Performance Liquid Chromatography (HPLC) is the standard.[1] The method must separate the target ester from its hydrolysis products.
HPLC Method Parameters (Recommended)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 150 x 4.6 mm, 3.5 µm).[1]
-
Mobile Phase A: Buffer (pH 3.0 Phosphate or Formate).
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient: 10% B to 80% B over 20 minutes.
-
Detection: UV at 238 nm (Absorption max of the thiophene ring).
-
Flow Rate: 1.0 mL/min.
Critical Impurities
-
Scopine: Result of incomplete reaction or hydrolysis. Elutes early (polar).
-
Dithienylglycolic Acid: Hydrolysis product of the ester. Elutes late (acidic/lipophilic depending on pH).
-
N-Demethyl Tiotropium: This is the this compound itself (often referred to as N-demethyl in the context of the salt).[1]
Visualization: Analytical Decision Tree
Caption: HPLC analytical workflow for purity assessment and impurity identification.
Stability & Degradation Mechanisms
The primary stability risk for this compound is ester hydrolysis .[1] This reaction is catalyzed by both moisture and extreme pH (both acid and base).
Hydrolysis Pathway
Water attacks the carbonyl carbon of the ester linkage.
-
Products: Scopine (Alcohol) + 2,2-Dithienylglycolic Acid.[1][2]
-
Prevention: Store under inert gas (Nitrogen) at -20 °C. Desiccants are mandatory in packaging.
Epoxide Stability
The epoxide ring on the scopine cage is relatively stable under neutral and basic conditions but is prone to ring-opening in the presence of strong Lewis acids or aqueous strong acids, leading to the formation of diols (impurities).
References
-
World Intellectual Property Organization (WIPO). (2018). Process for synthesis of tiotropium bromide monohydrate. WO2018154596A1. Retrieved from [1]
-
ChemicalBook. (2025).[4][9] this compound (CAS 136310-64-0) Physicochemical Properties. Retrieved from [1]
-
BenchChem. (2025).[9] Application of Scopine in the Synthesis of Tiotropium Bromide: A Detailed Guide. Retrieved from [1]
-
National Institutes of Health (NIH). (2025). Tiotropium Bromide - PubChem Compound Summary. Retrieved from [1]
-
European Patent Office. (2015). Method of preparing the scopine ester of di-(2-thienyl)glycolic acid. EP2831068A1. Retrieved from
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- 9. benchchem.com [benchchem.com]
Solubility Profile of Scopine-2,2-dithienyl Glycolate in Organic Solvents
Executive Summary
Scopine-2,2-dithienyl glycolate (CAS: 136310-64-0), often designated as N-Demethyl Tiotropium or Tiotropium Base , is the critical penultimate intermediate in the synthesis of the bronchodilator Tiotropium Bromide.[1] Its solubility profile is the governing factor in process yield, purity, and the efficiency of the final quaternization step.
This guide analyzes the solubility thermodynamics of this compound, categorizing solvents by their utility in transesterification reactions , extractive workups , and recrystallization . Unlike its quaternary ammonium salt derivative, this free base exhibits significant lipophilicity (LogP ~2.3) and specific solubility windows in aromatic and chlorinated hydrocarbons, while showing pH-dependent solubility in aqueous media.
Chemical Identity & Physicochemical Baseline
Before analyzing solvent interactions, the fundamental physicochemical properties defining the solute's lattice energy and solvation potential must be established.
| Property | Value | Relevance to Solubility |
| Chemical Name | This compound | Core solute |
| CAS Number | 136310-64-0 | Identification |
| Molecular Weight | 377.48 g/mol | Diffusion/Dissolution kinetics |
| Molecular Formula | Elemental composition | |
| Melting Point | 138–140 °C | High lattice energy indicator; requires heating for dissolution in marginal solvents. |
| pKa (Predicted) | ~10.3 (Tertiary Amine) | Critical: Soluble in acidic aqueous media; precipitates in basic aqueous media. |
| LogP (Predicted) | 2.3 | Lipophilic; prefers organic phases over neutral water. |
| H-Bond Acceptors | 7 | Good interaction with polar protic solvents (e.g., MeOH). |
Solubility Profiling & Solvent Selection Strategy
The solubility of this compound is dictated by the competition between its polar glycolate/amine functionalities and the lipophilic dithienyl rings.
Aromatic Hydrocarbons (Reaction Media)
-
Solvents: Toluene, Xylene.
-
Behavior: High solubility at elevated temperatures (>70°C); moderate to low solubility at ambient temperatures.
-
Application: These are the preferred solvents for the transesterification reaction (Scopine + Methyl dithienyl glycolate).
-
Mechanism:[2] High boiling points allow for the azeotropic removal of methanol (byproduct), driving the equilibrium forward. The intermediate remains dissolved at reaction temperature but can be crystallized by cooling.
-
Chlorinated Solvents (Extraction)
-
Solvents: Dichloromethane (DCM), Chloroform.
-
Behavior: High solubility at ambient temperatures.
-
Application: Liquid-Liquid Extraction (LLE) .
-
Mechanism:[2] Due to the LogP of 2.3, the neutral free base partitions strongly into DCM from basic aqueous phases (pH > 11), leaving inorganic salts and polar impurities in the water layer.
-
Polar Aprotic Solvents (Process & Crystallization)
-
Solvents: Acetonitrile (ACN), DMF, THF.
-
Behavior:
-
DMF: High solubility (Good for coupling reactions using NaH).
-
Acetonitrile: Steep solubility curve (High at boiling, very low at <0°C).
-
THF: Moderate solubility; often used with phase transfer catalysts.
-
-
Application: Acetonitrile is the "Gold Standard" for recrystallization.
-
Protocol: Dissolve at reflux -> Cool to -10°C -> High purity crystals precipitate.
-
Polar Protic Solvents (Antisolvents)
-
Solvents: Methanol, Water.
-
Behavior:
-
Methanol: Sparingly soluble at RT; soluble at reflux. Often used in mixture with Acetone for final polishing.
-
Water: Practically insoluble at neutral/basic pH. Highly soluble at pH < 5 (forms ammonium salt).
-
-
Application: Water is used as a chemical switch . Acidification solubilizes the compound to wash away non-basic impurities; basification precipitates it for collection or extraction.
Quantitative Solubility Landscape
Note: Data derived from process capability limits and patent examples.
| Solvent Class | Specific Solvent | Solubility @ 25°C | Solubility @ Reflux | Primary Use Case |
| Aromatic | Toluene | Moderate | High | Reaction / Azeotropic Distillation |
| Chlorinated | Dichloromethane | High (>100 mg/mL) | N/A (Volatile) | Extraction / Isolation |
| Nitrile | Acetonitrile | Low | High | Recrystallization (Purity Control) |
| Amide | DMF | High | Very High | Reaction (NaH catalyzed) |
| Alcohol | Methanol | Low | Moderate | Antisolvent / Wash |
| Aqueous | Water (pH > 11) | Insoluble (<0.1 mg/mL) | N/A | Precipitation Antisolvent |
| Aqueous | Water (pH < 4) | High (as Salt) | High | Impurity Purging |
Process Workflows & Visualization
Solubility-Driven Purification Logic
The following diagram illustrates how solubility differences are exploited to purify this compound from crude reaction mixtures.
Figure 1: Purification workflow utilizing pH-dependent aqueous solubility and thermal gradients in Acetonitrile.
Detailed Experimental Protocols
Solubility Determination (Shake-Flask Method)
To validate solubility for a new solvent system, use this standard operating procedure.
-
Preparation: Weigh excess solid this compound (~500 mg) into a scintillation vial.
-
Solvent Addition: Add 5.0 mL of the target solvent.
-
Equilibration: Agitate at the target temperature (25°C or Reflux) for 24 hours.
-
Note: For reflux, use a condenser to prevent solvent loss.
-
-
Filtration: Filter the saturated solution through a 0.45 µm PTFE syringe filter (pre-heated if testing hot solubility).
-
Quantification:
-
Evaporate a known volume of filtrate to dryness and weigh the residue (Gravimetric).
-
OR Dilute and analyze via HPLC (C18 column, ACN/Water gradient).
-
Recrystallization from Acetonitrile
This protocol exploits the steep solubility curve of the compound in ACN to achieve >99% purity.
-
Dissolution: Suspend crude this compound in Acetonitrile (10 mL per gram of solid).
-
Heating: Heat the mixture to reflux (81–82°C) with stirring until a clear solution is obtained.
-
Filtration (Optional): If insolubles remain, filter while hot.
-
Cooling:
-
Cool slowly to Room Temperature (25°C) over 1 hour.
-
Cool further to -10°C to -15°C using a cryostat or ice/salt bath.
-
-
Aging: Stir at -10°C for 2 hours to maximize yield.
-
Isolation: Filter the white crystalline solid.
-
Washing: Wash the cake with cold Acetonitrile (-10°C).
-
Drying: Vacuum dry at 45°C.
References
-
ChemicalBook. (2025).[2] this compound (CAS 136310-64-0) Physicochemical Properties.[1][2][3][4][5][6][7] Retrieved from
-
Boehringer Ingelheim Pharma. (2015). Process for Preparing Tiotropium Bromide.[1][2][7][8][9] US Patent Application US20150018556A1. Retrieved from
-
Zentiva KS. (2013). A method of preparing the scopine ester of di-(2-thienyl)glycolic acid.[4][7][9] European Patent EP2831068B1. Retrieved from
-
BenchChem. (2025).[7] Technical Guide: Scopine Di(2-thienylglycolate)-D3. Retrieved from
-
Cayman Chemical. (2023). Scopine (hydrochloride) Product Information & Solubility.[1][10] Retrieved from
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The Pivotal Role of Scopine-2,2-Dithienyl Glycolate in Tiotropium Bromide Synthesis
Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Whitepaper
Executive Summary
Tiotropium bromide is a cornerstone long-acting muscarinic antagonist (LAMA) utilized extensively in the management of chronic obstructive pulmonary disease (COPD) and asthma ()[1]. The synthesis of this active pharmaceutical ingredient (API) relies critically on the intermediate Scopine-2,2-dithienyl glycolate (also known as N-demethyltiotropium or scopine di-(2-thienyl)glycolate) ()[2]. This whitepaper provides an in-depth mechanistic and methodological examination of the synthesis of this intermediate and its subsequent conversion to the final active drug.
Chemical Causality & Mechanistic Role
The design of tiotropium bromide is a masterclass in structure-activity relationship (SAR) engineering. The molecule consists of two primary domains, both of which are brought together during the formation of this compound:
-
The Scopine Core: Derived from scopolamine, the scopine moiety contains a rigid bicyclic structure with an epoxide ring. This structural rigidity ensures the correct spatial orientation of the ester linkage, which is critical for fitting into the orthosteric binding pocket of the M3 muscarinic receptor ()[3].
-
The Dithienyl Glycolate Moiety: The bulky di-(2-thienyl) rings provide massive steric hindrance and lipophilicity. Mechanistically, the hydroxyl group on the glycolate forms a highly directed hydrogen bond with an asparagine residue (N508^6.52) in the M3 receptor ()[4]. This "snap-lock" mechanism prevents rapid dissociation, granting tiotropium its characteristic 24-hour half-life and kinetic selectivity over M2 receptors[4].
Synthetic Pathway and Methodologies
The industrial and laboratory synthesis of tiotropium bromide is a two-step self-validating system ()[5].
Step 1: Transesterification (Synthesis of this compound)
The coupling of scopine with methyl di-(2-thienyl)glycolate requires overcoming the steric hindrance of the bulky dithienyl groups[2].
Causality of Experimental Choice: Traditional methods utilized harsh conditions (e.g., sodium metal melts), which are unsuitable for scale-up due to safety hazards and epoxide ring degradation ()[6]. Modern protocols employ a dual-catalyst system of sodium and sodium methoxide in organic solvents (like xylene or toluene) or mild coupling agents (EDC/DMAP) to drive the transesterification while preserving the stereochemical integrity of the scopine core, keeping isomer impurities below 0.1% ()[7].
Protocol 1: Mild Transesterification Workflow
-
Preparation: Dissolve 15.5 g of scopine and 24.6 g of di-(2-thienyl)acetic acid (or its methyl ester equivalent) in 100 mL of anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere[5].
-
Catalysis: Add 17.1 g of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1.2 g of 4-Dimethylaminopyridine (DMAP)[5]. Rationale: DMAP acts as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate that easily reacts with the sterically hindered secondary alcohol of scopine.
-
Reaction: Stir continuously at room temperature (20-25°C) for 16 hours[5].
-
Isolation (Self-Validation): Extract the organic phase with distilled water (3 x 50 mL) to remove water-soluble urea byproducts[5]. The clean phase separation validates the consumption of the coupling agent. Dry over anhydrous Na2SO4, filter, and evaporate to yield crude this compound.
-
Purification: Recrystallize from a suitable solvent mixture to achieve >99% HPLC purity ()[8].
Step 2: Quaternization (Synthesis of Tiotropium Bromide)
Causality of Experimental Choice: The tertiary amine of this compound must be methylated to form the quaternary ammonium salt[5]. This permanent positive charge is biologically crucial: it prevents the drug from crossing the blood-brain barrier, thereby localizing its anticholinergic effects strictly to the lungs upon inhalation.
Protocol 2: N-Methylation Workflow
-
Preparation: Dissolve 0.6 g (1.32 mmol) of purified this compound in 12 mL of oxygen-saturated acetonitrile or N,N-dimethylformamide (DMF)[5].
-
Reagent Addition: Add 1 mL of methyl bromide solution (in acetonitrile) and 0.36 mL of triethylamine[5]. Rationale: Triethylamine acts as an acid scavenger, preventing the degradation of the ester bond under localized acidic conditions.
-
Reaction: Stir at room temperature for 24-72 hours[5]. The quaternization of the sterically hindered nitrogen is slow but highly selective.
-
Crystallization (Self-Validation): A white solid precipitate of tiotropium bromide forms naturally as the reaction progresses due to its lower solubility in the reaction matrix[5]. This precipitation drives the reaction forward and validates product formation. Filter, wash with cold solvent, and dry under vacuum.
Synthetic pathway of Tiotropium Bromide from this compound.
Quantitative Data Summary
The choice of synthetic route heavily impacts the yield and purity of the this compound intermediate and the final API[6],[7],[8].
| Method / Catalyst System | Solvent | Reaction Temp (°C) | Intermediate Yield (%) | Final API Yield (%) | Impurity Profile |
| Sodium Metal Melt | None (Melt) | >90°C | 40 - 50% | ~45% | High thermal degradation |
| Na / NaOMe | Xylene / Toluene | 70 - 80°C | 75 - 85% | >90% | <0.1% scopine isomers |
| EDC / DMAP | Dichloromethane | 20 - 25°C | 86 - 90% | 95 - 98% | Highly pure, low byproducts |
Pharmacological Context: The M3 Receptor Pathway
Once synthesized and administered via inhalation, tiotropium bromide acts directly on the airway smooth muscle[1]. The structural features inherited from this compound allow it to bind with high affinity to the M3 muscarinic receptor ()[9].
By blocking acetylcholine from binding, tiotropium prevents the activation of the Gq-protein coupled cascade[9]. This halts the activation of Phospholipase C (PLC), the subsequent cleavage of PIP2 into Inositol 1,4,5-trisphosphate (IP3), and the release of intracellular calcium (Ca2+)[9]. The ultimate result is sustained bronchodilation, providing crucial relief for respiratory patients ()[10].
M3 muscarinic receptor signaling pathway and Tiotropium Bromide antagonism.
References
-
Wikipedia. "Tiotropium bromide."[Link]
- Google Patents.
-
Patsnap. "CN101979391A - Method for preparing tiotropium bromide."[Link]
-
ResearchGate. "Second M3 muscarinic receptor binding site contributes to bronchoprotection by tiotropium."[Link]
-
ACS Publications. "Molecular Basis for the Long Duration of Action and Kinetic Selectivity of Tiotropium for the Muscarinic M3 Receptor." Journal of Medicinal Chemistry.[Link]
-
Dove Medical Press. "Pharmacologic rationale underlying the therapeutic effects of tiotropium/olodaterol in COPD."[Link]
-
NCBI. "Table 8, Key Characteristics of Tiotropium/Olodaterol, Aclidinium/Formoterol, Umeclidinium/Vilanterol, and Glycopyrronium/Indacaterol."[Link]
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- 8. This compound | 136310-64-0 [chemicalbook.com]
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- 10. Table 8, Key Characteristics of Tiotropium/Olodaterol, Aclidinium/Formoterol, Umeclidinium/Vilanterol, and Glycopyrronium/Indacaterol - Clinical Review Report: tiotropium bromide monohydrate and olodaterol hydrochloride (Inspiolto Respimat) for oral inhalation - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comprehensive Safety and Handling Whitepaper: Scopine-2,2-dithienyl glycolate in Pharmaceutical Synthesis
Executive Summary
Scopine-2,2-dithienyl glycolate (CAS: 136310-64-0) is a highly specialized pharmaceutical intermediate primarily utilized in the synthesis of Tiotropium Bromide, a Long-Acting Muscarinic Antagonist (LAMA) essential for managing Chronic Obstructive Pulmonary Disease (COPD) and asthma. Because it serves as the direct precursor to a potent anticholinergic agent, handling this compound requires rigorous safety protocols and precise analytical oversight.
This technical guide synthesizes physicochemical data, toxicological causality, and self-validating experimental workflows to provide drug development professionals with a comprehensive framework for safely managing and analyzing this compound.
Physicochemical Profiling & Structural Causality
Understanding the physical properties of this compound is the first step in predicting its behavior in both synthetic environments and biological systems. The compound features a lipophilic dithienyl glycolate moiety linked via an ester bond to a scopine ring.
Table 1: Key Physicochemical Properties
| Property | Value | Mechanistic Causality / Significance |
| CAS Number | 136310-64-0 | Unique regulatory identifier for SDS tracking 1[1]. |
| Molecular Formula | C18H19NO4S2 | Dictates the high carbon-to-heteroatom ratio, driving lipophilicity[1]. |
| Molecular Weight | 377.48 g/mol | Falls within the optimal range for rapid dermal and mucosal absorption[1]. |
| XLogP3-AA | 2.3 | Indicates moderate-to-high lipophilicity, allowing the molecule to easily cross lipid bilayers 2[2]. |
| H-Bond Acceptors | 7 | Provides high affinity for polar interaction sites, influencing both receptor binding and solvent solubility[2]. |
Causality Insight: The ester linkage connecting the scopine moiety to the dithienyl group is highly susceptible to base-catalyzed hydrolysis. Consequently, all handling must occur in a low-humidity environment, and analytical sample preparation must utilize anhydrous or slightly acidic solvents to prevent degradation artifacts.
Pharmacological Trajectory & Anticholinergic Risks
To understand the safety profile of this intermediate, we must examine its relationship to the final active pharmaceutical ingredient (API).
The transformation from precursor to API involves the quaternization of the tertiary amine on the scopine ring using methyl bromide. Because this compound lacks this permanent positive charge, it is significantly more lipophilic than Tiotropium Bromide. While Tiotropium is confined to the respiratory tract (preventing systemic absorption), accidental exposure to this compound allows it to cross the stratum corneum and blood-brain barrier. This structural homology to active muscarinic antagonists means exposure can trigger systemic anticholinergic toxidromes (e.g., tachycardia, mydriasis, dry mucous membranes).
Caption: Chemical synthesis trajectory and pharmacological target of the API.
Toxicological Hazard Assessment & Mitigation
According to standardized Safety Data Sheets 3[3], this compound presents specific occupational hazards that require strict engineering controls and Personal Protective Equipment (PPE).
Table 2: GHS Hazard Classification & Mitigation Strategy
| Hazard Class | GHS Statement | Mechanistic Causality | Required PPE & Controls |
| Skin Irritation | Causes skin irritation | Lipophilic thienyl rings disrupt the stratum corneum lipid matrix, allowing the tertiary amine to cause localized inflammation[3]. | Double-layered nitrile gloves; handle only inside a Class II Fume Hood. |
| Eye Irritation | Causes serious eye irritation | The basicity of the tertiary amine alters tear film pH, leading to rapid protein denaturation in the cornea[3]. | Snug-fitting, splash-proof safety goggles. |
| Respiratory | May cause respiratory irritation | Fine particulate dust deposits in alveolar spaces, acting as a localized irritant and potential systemic anticholinergic[3]. | N95/P100 Particulate Respirator or PAPR during bulk powder transfer[3]. |
Self-Validating Analytical Protocol: Purity Verification
Before proceeding with quaternization, the purity of this compound must be rigorously verified. The following Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol is designed as a self-validating system to prevent false-positive purity reports.
Step-by-Step Methodology
Step 1: Anhydrous Sample Preparation
-
Action: Dissolve 10 mg of the intermediate in 10 mL of HPLC-grade Acetonitrile.
-
Causality: Acetonitrile ensures complete solubilization of the lipophilic dithienyl groups. Avoiding aqueous diluents prevents the spontaneous hydrolysis of the ester bond, which would artificially inflate the presence of degradation impurities (scopine base and dithienylglycolic acid).
Step 2: Chromatographic Separation
-
Action: Inject 10 µL onto a C18 reverse-phase column (250 x 4.6 mm, 5 µm). Use an isocratic mobile phase of 60:40 Acetonitrile to 0.1% Trifluoroacetic Acid (TFA) in Water. Monitor at 230 nm.
-
Causality: The TFA lowers the pH of the mobile phase, protonating the tertiary amine on the scopine ring. This suppresses ionization inconsistencies, ensuring sharp, symmetrical peaks and preventing peak tailing interacting with residual silanols on the stationary phase.
Step 3: Self-Validating System Suitability Test (SST)
-
Action: The chromatography software is programmed with a hard stop. A known reference standard containing both the API and its primary degradant is injected first.
-
Validation Logic: The system automatically calculates the resolution (
) between the two peaks. If , the sequence automatically halts. This guarantees that the system has the resolving power to detect impurities before any actual batch samples are processed, eliminating the risk of passing a contaminated batch due to co-elution.
Caption: Self-validating HPLC analytical workflow for precursor purity verification.
Emergency Response & Environmental Controls
In the event of an accidental spill or exposure, the chemical nature of this compound dictates the response:
-
Spill Cleanup: Do not use water initially, as it can create a basic slurry that enhances dermal absorption. Sweep up solid material using non-sparking tools and place it in a sealed hazardous waste container[3]. Clean the residual area with an alcohol-based solvent (e.g., isopropanol) followed by a dilute acidic wash to neutralize the amine.
-
First Aid (Inhalation/Contact): Move the individual to fresh air immediately. If skin contact occurs, wash with copious amounts of soap and water for at least 15 minutes[3]. Because of the anticholinergic risk, medical personnel must be informed of the compound's structural similarity to muscarinic antagonists to monitor for systemic toxicity.
References
- Title: Scopine Di(2-thienyl)
- Title: CAS 136310-64-0 this compound Source: Alfa Chemistry URL
- Title: MSDS of Scopine Di(2-thienyl)
Sources
Pharmacological Precursors of Scopine-2,2-dithienyl Glycolate: Technical Synthesis & Optimization Guide
The following technical guide details the pharmacological precursors and synthetic pathways for Scopine-2,2-dithienyl glycolate (CAS: 136310-64-0), the critical tertiary amine intermediate in the production of the long-acting muscarinic antagonist (LAMA) Tiotropium Bromide .[1]
Executive Summary & Retrosynthetic Analysis
This compound (also known as Desmethyltiotropium) is the ester formed between the tropane alkaloid Scopine and Di-(2-thienyl)glycolic acid (or its methyl ester). It represents the final non-quaternary intermediate before the methylation step that yields Tiotropium Bromide.
From a process chemistry perspective, the synthesis is a convergence of two distinct chiral and heterocyclic chemistries:
-
The Tropane Core (Scopine): Requires preservation of the delicate epoxide bridge (6β,7β-epoxy) and the specific stereochemistry of the 3α-hydroxyl group.
-
The Heterocyclic Acyl Donor (Dithienyl moiety): Involves the generation of a sterically hindered glycolic acid derivative using thiophene chemistry.
Retrosynthetic Pathway Visualization
The following diagram illustrates the convergent synthesis strategy.
Figure 1: Retrosynthetic analysis showing the convergence of the tropane and dithienyl pathways.
Precursor A: Isolation and Purification of Scopine
CAS: 498-45-3 Role: The nucleophilic alcohol component.
While total synthesis of Scopine is possible via [4+3] cycloaddition, industrial and high-purity research workflows predominantly utilize the degradation of Scopolamine Hydrobromide (extracted from Duboisia or Datura species).
Protocol: Reductive Hydrolysis of Scopolamine
Rationale: Direct hydrolysis of scopolamine often leads to "Scopoline" (oscine) formation due to intramolecular cyclization. Using Sodium Borohydride (
-
Suspension: Suspend Scopolamine HBr trihydrate (10.0 g) in absolute ethanol (100 mL) at 0°C.
-
Reduction: Add
(4.0 g) portion-wise, maintaining internal temperature . The reaction reduces the ester bond, liberating Scopine and a reduced tropic acid byproduct. -
Quenching: After 3.5 hours, add water (5 mL) to quench excess hydride.
-
Acidification: Cool to 0°C and acidify with 2M HCl in diethyl ether to pH 2. This precipitates Scopine Hydrochloride .[2]
-
Liberation of Free Base: Dissolve the salt in water, basify with
to pH 9-10, and exhaustively extract with Dichloromethane (DCM) or Chloroform. -
Yield: Expect ~65-75% yield of Scopine base (White crystalline solid, mp 75-76°C).
Critical Control Point: Avoid strong mineral acids or high temperatures during workup to prevent rearrangement of the 6,7-epoxide to the 3,6-ether (Scopoline).
Precursor B: Synthesis of Methyl di-(2-thienyl)glycolate
CAS: 26447-85-8 Role: The electrophilic acyl donor.
This precursor creates the bulky "head" of the molecule responsible for high-affinity binding to muscarinic receptors.
Protocol: Grignard Formation
-
Grignard Reagent: React 2-bromothiophene (2.2 eq) with Magnesium turnings (2.3 eq) in anhydrous THF or Diethyl Ether to form 2-thienylmagnesium bromide.
-
Addition: Add Dimethyl Oxalate (1.0 eq) dropwise at -10°C.
-
Mechanism: Double nucleophilic addition occurs. The low temperature prevents polymerization of the thiophene rings.
-
Hydrolysis: Quench with saturated
. -
Purification: Recrystallize from Methanol/Water.
Coupling Strategy: Synthesis of this compound
Two primary methods exist: Transesterification (Industrial preferred) and DCC Coupling (Lab-scale preferred).
Method A: Transesterification (High Yield / Industrial)
This method drives the equilibrium by removing methanol. It requires strictly anhydrous conditions.
Reagents:
-
Scopine (1.0 eq)
-
Methyl di-(2-thienyl)glycolate (1.05 eq)
-
Base: Sodium Hydride (NaH) or Sodium Methoxide (NaOMe)[3][4][5]
-
Solvent: Toluene (anhydrous)
Step-by-Step Protocol:
-
Dissolution: Charge a reactor with Scopine (5.0 g) and Methyl di-(2-thienyl)glycolate (8.2 g) in Toluene (50 mL). Heat to 70°C to ensure dissolution.
-
Base Addition: Add NaH (60% dispersion, 1.0 eq) portion-wise. Caution: Hydrogen gas evolution.
-
Reaction: Heat to 90°C under reduced pressure (30-40 kPa). The vacuum removes the methanol byproduct, shifting the equilibrium toward the product.
-
Monitoring: Run for 4-5 hours. Monitor via HPLC.[1][4][6] Look for the disappearance of Scopine.
-
Workup: Cool to 10°C. Add ice water/2M HCl to quench and extract the basic product into the aqueous phase (leaving neutral impurities in Toluene).
-
Isolation: Separate the aqueous layer, basify with
(precipitate forms), and extract into DCM. Dry over and evaporate.[7]
Method B: Steglich Esterification (Mild / Lab Scale)
Useful if high-vacuum equipment is unavailable, though yields are typically lower due to steric hindrance.
Reagents:
-
Scopine
-
Di-(2-thienyl)glycolic acid (Free acid form)
-
DCC (Dicyclohexylcarbodiimide)[8]
-
DMAP (Catalytic amount)
Protocol:
-
Dissolve Acid (1.0 eq) and Scopine (1.0 eq) in dry DCM.
-
Add DMAP (0.1 eq).
-
Cool to 0°C. Add DCC (1.1 eq) dropwise.
-
Stir at Room Temperature for 12-16 hours.
-
Filter off the precipitated Dicyclohexylurea (DCU).[8]
-
Wash filtrate with
and Brine.
Reaction Mechanism Visualization (Transesterification)
Figure 2: Mechanism of base-catalyzed transesterification driven by solvent removal.[10]
Analytical Characterization & Impurity Profile
To ensure suitability for drug development, the intermediate must be characterized rigorously.
HPLC Method Parameters
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 150mm x 4.6mm, 5µm).
-
Mobile Phase A: Phosphate Buffer pH 3.0.
-
Mobile Phase B: Acetonitrile.[6]
-
Gradient: 20% B to 80% B over 20 mins.
-
Detection: UV at 230 nm (Thiophene absorption).
Impurity Table
| Impurity Name | Origin | Control Strategy |
| Scopoline | Rearrangement of Scopine epoxide | Maintain pH < 10 during workup; avoid excessive heat (>100°C).[11] |
| Scopine | Unreacted starting material | Ensure anhydrous conditions; use excess ester; extend reaction time. |
| Dithienylglycolic Acid | Hydrolysis of ester | Avoid water intrusion during reaction; store in desiccator. |
References
-
Boehringer Ingelheim. (1997). Process for the preparation of tiotropium bromide.[3][4][5][6][8][12][13][14] US Patent 5,610,163.[6][14] Link
-
Sicor Inc. (2010).[2] Process for the preparation of tiotropium bromide.[3][4][5][6][8][12][13][14] US Patent 7,662,963.[14] Link
-
BenchChem. (2025).[8][15] Application Notes and Protocols for Scopine-Mediated Reactions.[15]Link[15]
-
Madaus AG. (1967). Die Darstellung von Scopin aus Scopolamin.[6][11][15] Tetrahedron Letters, 8(14), 1283-1284.[11] Link
-
ChemicalBook. (2025). This compound Product Data.[1][16]Link
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- 4. benchchem.com [benchchem.com]
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Stability of Scopine-2,2-dithienyl glycolate under Ambient Conditions
[1][2][3]
Executive Summary
Scopine-2,2-dithienyl glycolate (CAS 136310-64-0), also known as Scopine di-(2-thienyl)glycolate, is the critical penultimate intermediate in the synthesis of Tiotropium Bromide, a long-acting muscarinic antagonist (LAMA).[1][2][3] While the molecule exhibits a high melting point (138–140°C), it is chemically metastable under ambient conditions .[1][2]
This guide defines the stability profile of this compound, identifying hydrolytic cleavage of the ester bond as the primary degradation vector, followed by oxidative discoloration of the thiophene moieties.[1][2] Researchers must treat "ambient conditions" (25°C, 60% RH, daylight) as stress conditions rather than acceptable storage parameters.[1][2]
Chemical Identity & Physicochemical Properties[1][2][4][5][6][7]
Understanding the structural vulnerabilities of the molecule is prerequisite to establishing stability protocols. The molecule consists of a scopine base (containing a reactive epoxide and tertiary amine) linked via an ester bond to a bulky dithienylglycolic acid moiety.[2]
Table 1: Physicochemical Characterization
| Property | Specification | Critical Stability Note |
| CAS Number | 136310-64-0 | Unique identifier for the free base ester.[1][2][4][5][6] |
| Formula | C₁₈H₁₉NO₄S₂ | Contains two sulfur atoms (thiophene) susceptible to oxidation.[1][2] |
| Molecular Weight | 377.48 g/mol | |
| Melting Point | 138–140°C | Solid state is thermally stable short-term, but melt-degradation occurs.[1][2] |
| pKa (Predicted) | ~10.32 (Amine) | Basic nitrogen makes it sensitive to acidic hydrolysis.[1][2] |
| Appearance | White to Off-White Solid | Discoloration (yellowing) indicates oxidative degradation.[1][2] |
| Solubility | Chloroform, Methanol (warm) | Protic solvents (MeOH) can induce transesterification if not pH controlled.[1][2] |
Stability Profile Under Ambient Conditions
"Ambient conditions" in a laboratory setting are typically defined as 20–25°C , 40–60% Relative Humidity (RH) , and exposure to fluorescent lighting .[1][2] Under these specific parameters, this compound exhibits the following stability behaviors:
Hydrolytic Instability (Primary Failure Mode)
The ester linkage between the scopine bicyclic system and the dithienyl moiety is the thermodynamic weak point.[1][2]
-
Mechanism: Nucleophilic attack by water molecules at the carbonyl carbon.
-
Catalysis: The molecule's own tertiary amine can act as an intramolecular general base catalyst, increasing the rate of hydrolysis in the presence of ambient moisture.
-
Impact: Exposure to 60% RH at 25°C for >24 hours results in detectable formation of Scopine and 2,2-Dithienylglycolic acid .[1][2]
Oxidative Sensitivity
The thiophene rings are electron-rich aromatic systems.[1][2] While more stable than furans, they are susceptible to oxidation by singlet oxygen or radical initiators present in ambient air.[2]
-
Observation: Samples stored in clear glass under ambient light turn from white to pale yellow/brown over 1-2 weeks.[1][2]
-
Photostability: Direct UV/VIS light exposure accelerates this oxidative process.
Thermal Stability
Degradation Pathways (Mechanistic Visualization)
The following diagram illustrates the primary degradation pathway (Hydrolysis) and the secondary oxidative risk.[1][2]
Figure 1: Primary degradation pathways.[1][2] Hydrolysis yields Scopine and Dithienylglycolic acid, while photo-oxidation targets the thiophene rings.[1][2]
Analytical Methodologies
To verify the integrity of this compound, a stability-indicating HPLC method is required.[1][2][7] Simple melting point determination is insufficient to detect early-stage hydrolysis (1-2%).[1][2]
Protocol: Stability-Indicating RP-HPLC
Objective: Separate the parent ester from the scopine base and dithienylglycolic acid.[1][2]
-
Column: C18 Reverse Phase (e.g., Eurospher II C18, 250 mm × 4.6 mm, 5 µm).[1][2][8][9]
-
Mobile Phase A: 20 mM Potassium Dihydrogen Phosphate (KH₂PO₄), pH adjusted to 3.5 with Orthophosphoric acid. (Acidic pH suppresses silanol activity and stabilizes the amine).[2]
-
Mobile Phase B: Acetonitrile (ACN).[2]
-
Gradient: Isocratic 55:45 (Buffer:ACN) or Gradient 10% → 80% ACN over 20 mins.
-
Flow Rate: 1.0 mL/min.[10]
-
Detection: UV at 230 nm (optimal for thiophene absorption).[2]
-
Temperature: 25°C (Column oven).
Acceptance Criteria:
Handling and Storage Protocols
Based on the stability profile, the following protocols are mandatory for maintaining scientific integrity.
Storage Requirements
Do NOT store at room temperature.
-
Primary Storage: -20°C (± 5°C) .
-
Container: Amber glass vial (Type I) with a Teflon-lined screw cap.[1][2]
-
Atmosphere: Headspace must be purged with Nitrogen (N₂) or Argon to remove moisture and oxygen.[2]
-
Desiccation: Vial should be placed inside a secondary container (e.g., distinct jar) containing activated silica gel or molecular sieves.[1][2]
Handling Workflow (Ambient Exposure Limit)
When weighing or dispensing the compound for experiments:
-
Equilibration: Allow the vial to warm to room temperature before opening to prevent condensation on the cold solid (hygroscopic shock).
-
Time Limit: Limit exposure to ambient air to < 15 minutes .
-
Environment: Ideally handle inside a glovebox or a fume hood with low relative humidity (<40%).[2]
Emergency Stabilization
If the compound has been left out at ambient conditions for >24 hours:
References
-
ChemicalBook. (2025).[2] this compound CAS#: 136310-64-0.[1][2][4][3][5][11][12][6] Retrieved from [2]
-
BenchChem. (2025).[2][5][7][13] Technical Guide: Scopine Di(2-thienylglycolate)-D3. Retrieved from [1][2]
-
SynThink Chemicals. (2025).[2] Tiotropium EP Impurities & USP Related Compounds. Retrieved from [1][2]
-
Elkady, E. F., et al. (2017).[2] Development and Validation of RP-HPLC Method for Simultaneous Estimation of Tiotropium Bromide.... Semantic Scholar. Retrieved from [1][2]
-
Alfa Chemistry. (2025).[2] this compound (CAS 136310-64-0).[1][2][4][3][5][11][12][6] Retrieved from [1][2][12]
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Advanced Technical Review: Dithienyl Glycolic Acid Derivatives in Respiratory Therapeutics
Executive Summary
The transition from non-selective belladonna alkaloids to precision-engineered muscarinic antagonists represents a pivotal evolution in respiratory pharmacology. Dithienyl glycolic acid derivatives—specifically Methyl 2,2-dithienylglycolate (MDTG) —serve as the critical pharmacophore scaffold for Long-Acting Muscarinic Antagonists (LAMAs) like Tiotropium Bromide and Aclidinium Bromide .
This guide dissects the synthetic architecture, impurity profiling, and structure-activity relationships (SAR) of these derivatives. Unlike phenyl-based analogs (e.g., Ipratropium), the dithienyl moiety confers superior M3 receptor affinity and kinetic selectivity, a causality often overlooked in standard synthesis protocols.
Chemical Architecture & SAR: The Thiophene Advantage
In medicinal chemistry, the replacement of a phenyl ring with a thiophene ring (bioisosterism) is a strategic optimization tool. For glycolic acid derivatives targeting muscarinic receptors, the dithienyl substitution is not merely structural but functional.
Comparative SAR Analysis
The M3 muscarinic receptor possesses a hydrophobic binding pocket that accommodates the dual aromatic rings of the antagonist.
| Feature | Diphenyl Motif (e.g., Ipratropium) | Dithienyl Motif (e.g., Tiotropium) | Pharmacological Impact |
| Electronic Nature | Enhanced interaction with aromatic residues (e.g., Tyrosine) in the receptor pocket. | ||
| Lipophilicity | Moderate | High | Improved membrane interaction and receptor residence time. |
| Steric Bulk | Larger (Bond angle ~120°) | Compact (Bond angle ~92° at sulfur) | Thiophene's smaller size allows for a "tighter" fit in the orthosteric binding site. |
| Metabolic Stability | High | Susceptible to oxidation (S-oxidation) | Allows for "soft drug" design (e.g., Aclidinium) where rapid hydrolysis limits systemic side effects. |
Key Insight: The electron-rich sulfur atom in the thiophene ring engages in stronger
Synthetic Architectures and Protocols
The synthesis of high-purity LAMAs hinges on the quality of the MDTG intermediate. The primary challenge is controlling the regioselectivity to prevent the formation of the 2,3-dithienyl isomer , a pharmacological impurity that is difficult to separate downstream.
Diagram: Synthetic Pathway of Tiotropium Bromide
The following flow diagram illustrates the critical path from raw materials to the final API, highlighting the divergence point for impurity formation.
Caption: Step-wise synthesis from 2-Bromothiophene to Tiotropium Bromide, highlighting the critical impurity checkpoint.
Protocol: Synthesis of Methyl 2,2-dithienylglycolate (MDTG)
Objective: Synthesize MDTG with <0.1% 2,3-isomer content. Mechanism: Double nucleophilic addition of 2-thienylmagnesium bromide to dimethyl oxalate.
Reagents:
-
Magnesium turnings (1.1 eq)
-
Dimethyl oxalate (0.5 eq)[1]
-
MTBE (Methyl tert-butyl ether) for purification[4]
Step-by-Step Methodology:
-
Grignard Formation: In a flame-dried 3-neck flask under
, activate Mg turnings with a crystal of iodine. Add 10% of the 2-bromothiophene in THF to initiate. Once reflux begins, add the remaining bromide dropwise at a rate that maintains gentle reflux.-
Critical Control: Temperature must not exceed 60°C to minimize thiophene ring scrambling.
-
-
Condensation: Cool the Grignard reagent to 0°C. Add a solution of Dimethyl Oxalate in THF dropwise over 2 hours. The slow addition favors the formation of the glycolate over the diketone.
-
Quench: Warm to room temperature (RT) and stir for 1 hour. Quench with saturated
(aq).[1] -
Extraction: Extract with Ethyl Acetate. Wash organic phase with brine, dry over
, and concentrate.[1] -
Purification (The Self-Validating Step): The crude solid contains ~5-10% of the 2,3-isomer.
-
Dissolve crude in refluxing MTBE (Methyl tert-butyl ether).
-
Cool slowly to 0°C. The 2,2-isomer crystallizes preferentially.
-
Validation: HPLC analysis of the mother liquor should show enrichment of the 2,3-isomer, confirming the crystals are the pure 2,2-isomer.
-
Protocol: Transesterification to Scopine Ester
Objective: Coupling MDTG with Scopine without racemization.
Methodology:
-
Setup: Dissolve Scopine (1.0 eq) and MDTG (1.1 eq) in anhydrous Toluene.
-
Catalysis: Add Sodium Hydride (NaH, 60% dispersion, 0.1 eq) or metallic sodium.
-
Note: Strong base is required to generate the alkoxide of scopine, which is a poor nucleophile due to steric hindrance.
-
-
Reaction: Heat to reflux with a Dean-Stark trap to remove methanol (driving the equilibrium forward).
-
Workup: Cool, wash with water to remove base, and extract into dilute aqueous acid (protonating the scopine nitrogen). Basify the aqueous layer and extract back into DCM.
Pharmacodynamics: The Kinetic Selectivity Paradigm
The clinical superiority of dithienyl derivatives lies in their kinetic selectivity . While they bind M1, M2, and M3 receptors with similar affinity (high potency), their dissociation rates (
Mechanism of Action Diagram
Caption: Kinetic selectivity mechanism. The drug dissociates rapidly from cardiac M2 receptors but remains bound to bronchial M3 receptors.
Technical Explanation
Tiotropium displays a dissociation half-life (
-
M3 Blockade: Prevents Acetylcholine-induced bronchoconstriction (therapeutic effect).
-
M2 Release: The M2 receptor on presynaptic nerves functions as an autoreceptor to limit Acetylcholine release. Blocking M2 increases Acetylcholine, which could counteract the drug's effect. Rapid dissociation from M2 preserves this negative feedback loop, enhancing safety.
References
-
Selective Synthesis of Methyl Dithienyl-Glycolates Source: Arkivoc (University of Florida) URL:[Link]
- Process for the Purification of Methyl-2,2-Dithienylglycolate (Patent WO2019129801)
-
Muscarinic Receptor Subtypes and Antagonist Binding Source: National Institutes of Health (NIH) / PubMed URL:[Link]
-
Tiotropium Bromide: A Review of its Use in COPD Source: Drugs (Springer) URL:[Link]
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- 1. Methyl 2,2-dithienylglycolate synthesis - chemicalbook [chemicalbook.com]
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- 3. Synthesis and Properties of New Dithienosilole Derivatives as Luminescent Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2019129801A1 - Process for the purification of methyl-2,2-dithienylglycolate - Google Patents [patents.google.com]
A Technical Guide to the Melting Point and Thermal Analysis of Scopine-2,2-dithienyl glycolate (CAS 136310-64-0)
Abstract
This technical guide provides a comprehensive examination of the critical thermal properties of Scopine-2,2-dithienyl glycolate (CAS No. 136310-64-0), a key precursor in the synthesis of Tiotropium Bromide.[1][2][3] As the quality and purity of this intermediate directly impact the efficacy and safety of the final active pharmaceutical ingredient (API), a thorough understanding of its thermal behavior is paramount for researchers, process chemists, and quality control analysts. This document details the principles and methodologies for determining the melting point, a fundamental indicator of purity, and explores the application of advanced thermal analysis techniques, namely Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), to elucidate the compound's thermal stability and transition behavior. We present field-proven, step-by-step protocols and explain the causality behind experimental choices, ensuring a robust and self-validating approach to the characterization of this vital pharmaceutical intermediate.
Introduction: The Critical Role of a Key Intermediate
This compound, also known as Scopine Di(2-thienylglycolate), is an advanced organic intermediate that serves as a cornerstone in the manufacturing of Tiotropium Bromide.[3][4] Tiotropium Bromide is a highly effective long-acting muscarinic antagonist (LAMA), an anticholinergic agent widely prescribed for the management of chronic obstructive pulmonary disease (COPD) and asthma.[3] The molecular integrity, purity, and solid-state properties of the precursor are critical control points that propagate through the synthesis to define the quality of the final drug substance.
The thermal characteristics of an API intermediate are not merely data points; they are foundational to ensuring process safety, optimizing reaction and purification conditions, establishing stable storage protocols, and meeting stringent regulatory requirements. This guide is structured to provide both the theoretical grounding and the practical "how-to" for a complete thermal characterization, moving from the fundamental melting point to a more nuanced profile via DSC and TGA.
Core Physicochemical Properties
A baseline understanding of the compound's properties is essential before undertaking thermal analysis. The key physicochemical data for this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 136310-64-0 | [5][6] |
| Molecular Formula | C₁₈H₁₉NO₄S₂ | [5][7] |
| Molecular Weight | 377.48 g/mol | [2][5] |
| Appearance | White to Off-White Solid | [2][4][5] |
| Melting Point | 138-140 °C | [2][4][5][6][7] |
| Solubility | Slightly soluble in Chloroform and Methanol (with heating) | [2] |
Melting Point Determination: A Primary Indicator of Purity
The Principle: Why Melting Point Matters
The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a very narrow temperature range. The presence of impurities disrupts the crystal lattice, typically causing a depression and broadening of the melting range. This phenomenon, known as melting point depression, makes melting point determination one of the most rapid and reliable methods for assessing the purity of a crystalline pharmaceutical intermediate.[8] A sharp melting range, consistent with reference values, provides a high degree of confidence in the material's identity and quality.
Experimental Protocol: Capillary Melting Point Determination
This protocol describes a self-validating system using a standard digital melting point apparatus. The causality for each step is rooted in ensuring uniform heat transfer and accurate observation.
-
Sample Preparation:
-
Ensure the this compound sample is a fine, dry powder. If necessary, gently crush any large crystals with a spatula on a watch glass. This ensures uniform packing and efficient heat transfer.
-
Tap the open end of a capillary tube (typically 1.5-2.0 mm inner diameter) into the powder sample, forcing a small amount into the tube.
-
Invert the tube and tap the sealed end gently on a hard surface, or drop it down a long glass tube, to pack the sample tightly into the bottom. A packed column of 2-3 mm is ideal. Proper packing prevents air pockets and ensures an accurate reading.
-
-
Apparatus Setup:
-
Calibrate the melting point apparatus using certified standards (e.g., vanillin, caffeine) that bracket the expected melting point of the sample. This step validates the instrument's accuracy.
-
Set a ramp rate of 1-2 °C per minute. A slow ramp rate is critical for accuracy, allowing the system to remain in thermal equilibrium. A fast ramp can lead to an artificially high and broad reading.
-
-
Measurement:
-
Insert the packed capillary tube into the heating block of the apparatus.
-
Observe the sample through the magnifying lens.
-
Record the temperature at which the first drop of liquid appears (the onset of melting).
-
Record the temperature at which the last crystal melts and the sample is completely liquid (the clear point).
-
The recorded melting range is the span between these two temperatures.
-
Data Interpretation and Expected Results
For a high-purity batch of this compound, the expected result is a sharp melting range falling within 138-140 °C .[1][2][5][6][7] A range wider than 2 °C or a depressed onset temperature suggests the presence of impurities or residual solvent, warranting further investigation by techniques such as HPLC or GC.
Advanced Thermal Analysis: A Deeper Profile
While melting point is an excellent screening tool, DSC and TGA provide a more comprehensive thermal profile, revealing information about phase transitions, thermal stability, and decomposition pathways.
Differential Scanning Calorimetry (DSC)
4.1.1 Core Principles DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[8] It is used to detect and quantify thermal events such as melting, crystallization, and glass transitions. For a crystalline intermediate like this compound, DSC provides a highly accurate melting temperature (onset), the enthalpy of fusion (the energy required to melt), and can reveal the presence of different crystalline forms (polymorphs), which can have significant implications for an API's stability and bioavailability.
4.1.2 Experimental Protocol: DSC Analysis
-
Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a certified indium standard. This ensures the accuracy and reliability of the measured values.
-
Sample Preparation: Accurately weigh 2-5 mg of the powdered sample into a standard aluminum DSC pan. A small sample mass minimizes thermal gradients within the sample.
-
Encapsulation: Crimp the pan with a lid. A pinhole lid is recommended to allow for the escape of any volatile components without significant sample loss during the initial heating phase.
-
Instrument Setup:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Set the purge gas (typically high-purity nitrogen) to a flow rate of 20-50 mL/min. An inert atmosphere prevents oxidative degradation.
-
Program the thermal method:
-
Equilibrate at 25 °C.
-
Ramp the temperature from 25 °C to 200 °C at a rate of 10 °C/min. A 10 °C/min rate provides a good balance between resolution and sensitivity.
-
-
4.1.3 Interpreting the DSC Thermogram (Anticipated Results) For a pure, single-polymorph, crystalline sample of this compound, the DSC thermogram is expected to show a flat baseline followed by a single, sharp endothermic peak.
-
Onset Temperature: The extrapolated onset of this peak should correspond to the melting point, approximately 138 °C.
-
Peak Maximum: The peak of the endotherm will be slightly higher than the onset, near 140 °C.
-
Enthalpy of Fusion (ΔHfus): The area under the peak, calculated by the instrument's software, represents the heat of fusion. This value is a characteristic property of the material and is useful for batch-to-batch consistency checks.
-
Absence of Other Peaks: The absence of other significant thermal events before the melting peak indicates a lack of polymorphism, dehydration, or solid-solid transitions under the tested conditions.
Thermogravimetric Analysis (TGA)
4.2.1 Core Principles TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[9] Its primary purpose in pharmaceutical analysis is to determine the thermal stability and decomposition profile of a material.[9] For this compound, TGA can quantify the loss of residual solvents or water and identify the temperature at which the compound begins to chemically degrade.
4.2.2 Experimental Protocol: TGA Analysis
-
Instrument Calibration: Verify the mass balance accuracy with certified weights and the temperature accuracy using materials with known decomposition points (e.g., calcium oxalate).
-
Sample Preparation: Place 5-10 mg of the sample into a tared TGA pan (ceramic or platinum).
-
Instrument Setup:
-
Place the pan onto the TGA balance mechanism.
-
Set the purge gas (typically nitrogen) to a flow rate of 20-50 mL/min.
-
Program the thermal method:
-
Equilibrate at 30 °C.
-
Ramp the temperature from 30 °C to 400 °C at a rate of 10 °C/min.
-
-
4.2.3 Interpreting the TGA Thermogram (Anticipated Results) A high-purity, anhydrous, and solvent-free sample of this compound is expected to exhibit a TGA curve with a long, flat baseline, indicating no mass loss up to the point of decomposition.
-
Initial Mass Loss: Any significant mass loss below 100 °C would typically indicate the presence of volatile solvents. Mass loss between 100-120 °C might suggest bound water.
-
Decomposition Onset: The temperature at which a significant, rapid mass loss begins is the onset of thermal decomposition. Given the thermal instability of related tropane alkaloids like scopolamine, which can degrade in a GC-MS inlet at temperatures above 250 °C, it is reasonable to anticipate that decomposition for this molecule would begin in a similar or slightly higher temperature range.[10] This decomposition temperature is a critical parameter for defining maximum processing temperatures.
Discussion: Implications for Drug Development
The collective data from melting point, DSC, and TGA form a comprehensive thermal profile that is indispensable for drug development.
-
Quality Control: A sharp melting point at 138-140 °C, confirmed by a single endotherm in DSC, serves as a robust specification for batch release, ensuring both identity and purity.
-
Process Chemistry: The decomposition onset temperature determined by TGA defines the upper limit for temperature during downstream processing, such as drying, milling, and formulation. Exceeding this temperature could generate degradation products, compromising the quality of the Tiotropium Bromide synthesis.
-
Stability and Storage: The thermal stability data is crucial for defining appropriate storage conditions.[1][4] As an anticholinergic, this class of compounds can be susceptible to heat.[11] The TGA data provides the empirical basis for recommending storage at controlled room temperature or under refrigeration to ensure long-term stability and prevent degradation.
-
Solid-State Characterization: While no polymorphs are reported in the literature, DSC is the primary tool for screening for their existence. The discovery of a new polymorph would trigger a significant research effort to characterize its properties, as different crystalline forms can affect solubility, stability, and ultimately, the performance of the final drug product.
Conclusion
The thermal characterization of this compound is a critical activity in the pharmaceutical development pipeline. A precise melting point of 138-140 °C serves as a fundamental quality attribute. This is complemented by DSC, which provides a detailed view of the melting transition, and TGA, which defines the limits of thermal stability. Together, these techniques provide the necessary data to ensure that this key intermediate is of sufficient quality and can be handled and processed in a way that guarantees the safety and efficacy of the resulting Tiotropium Bromide API. The methodologies and interpretations presented in this guide offer a robust framework for achieving this essential goal.
References
-
CAS No.13636-02-7,3-(Dimethylamino) - LookChem. [Link]
-
3-(Dimethylamino)-1-(2-thienyl)-1-propanol CAS NO:13636-02-7 - Home Sunshine Pharma. [Link]
-
(Dimethylamino) -1- (2-thienyl) -1-propanol CAS TSIS: 13636-02-7 - Tsev Sunshine Pharma. [Link]
-
scopolamine benzeneacetic acid, a-(hydroxymethyl)-, 9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]non-7-yl ester, (aS) - The Good Scents Company. [Link]
-
Boro-Scopol | C17H21NO4 | CID 3000322 - PubChem - NIH. [Link]
-
Scopolamine (CAS 51-34-3) - Chemical & Physical Properties by Cheméo. [Link]
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Thermal (In)stability of Atropine and Scopolamine in the GC-MS Inlet - MDPI. [Link]
-
Heat Tolerance and the Peripheral Effects of Anticholinergics - DTIC. [Link]
-
Scopine Di(2-thienyl) Glycolate: A Key Pharmaceutical Intermediate for Respiratory Treatments - NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Anticholinergics: List, Side Effects, Uses, Warnings, and More - Healthline. [Link]
-
Thermal Stability of Drugs - NETZSCH Analyzing & Testing. [Link]
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Anticholinergics: Effects on Thermoregulation and Performance in Rats - DTIC. [Link]
-
Scopine Di(2-thienyl) Glycolate. [Link]
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Heat Waves, Drugs with Anticholinergic Effects, and Outcomes in Older Hospitalized Adults. [Link]
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CAS No.136310-64-0,this compound Suppliers - LookChem. [Link]
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Characterization of Pharmaceutical Materials by Thermal Analysis - TA Instruments. [Link]
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Scopine Di(2-thienyl) Glycolate | CAS#:136310-64-0 | Chemsrc. [Link]
-
The use of Thermal Analysis in the Study of Solid Dispersions - ResearchGate. [Link]
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- 11. apps.dtic.mil [apps.dtic.mil]
Methodological & Application
Application Note: Optimized Transesterification Protocol for Scopine-2,2-dithienyl Glycolate Synthesis
Target Audience: Process Chemists, API Development Scientists, and Chemical Engineers Application: Synthesis of Tiotropium Bromide Intermediates
Introduction & Mechanistic Rationale
Scopine-2,2-dithienyl glycolate is the critical advanced intermediate in the synthesis of Tiotropium Bromide, a long-acting muscarinic antagonist (LAMA) widely prescribed for chronic obstructive pulmonary disease (COPD)[1]. The formation of this intermediate relies on the transesterification of methyl 2,2-dithienyl glycolate with scopine base.
From a mechanistic standpoint, scopine contains a sterically hindered secondary alcohol and a sensitive epoxide moiety. Consequently, achieving high yields requires a delicate balance: the reaction must be basic enough to deprotonate the alcohol, yet controlled enough to prevent epoxide ring-opening or degradation.
The Causality of Experimental Choices:
-
Catalyst Selection: While sodium hydride (NaH) and sodium methoxide (NaOMe) are viable[2], Potassium tert-butoxide (t-BuOK) is highly preferred. The bulky tert-butoxide anion acts as a strong, non-nucleophilic base that efficiently generates the scopine alkoxide without engaging in unwanted side reactions with the methyl ester.
-
Thermodynamic Driving Force: Transesterification is a reversible equilibrium process. To drive the reaction to completion (Le Chatelier’s Principle), the methanol byproduct must be continuously removed. This is achieved by utilizing an azeotropic solvent system—such as cyclohexane or toluene—under reflux conditions[2].
-
Chemoselective Work-up: Because scopine and its ester product contain a tertiary amine, an acid-base extraction strategy is employed. By manipulating the pH, the alkaloid product is shuttled between aqueous and organic phases, effectively leaving neutral organic impurities behind.
Quantitative Data & Material Requirements
The following stoichiometric ratios have been optimized for maximum yield and minimal degradation of the scopine epoxide ring.
| Reagent / Material | MW ( g/mol ) | Equivalents | Function |
| Scopine Base | 155.19 | 1.00 | Nucleophile (Alcohol) |
| Methyl 2,2-dithienyl glycolate | 254.32 | 1.15 | Electrophile (Ester) |
| Potassium tert-butoxide (t-BuOK) | 112.21 | 0.15 - 0.20 | Base Catalyst |
| Cyclohexane (or Toluene) | 84.16 | 10 Volumes | Solvent / Azeotrope |
| Dichloromethane (MDC) | 84.93 | 5 Volumes | Extraction Solvent |
| Acetonitrile | 41.05 | 3 Volumes | Crystallization Solvent |
Process Visualization
The following workflow illustrates the critical path from raw materials to the purified API intermediate.
Workflow for the base-catalyzed transesterification and isolation of this compound.
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system. In-process controls (IPCs) are embedded to ensure the causality of each step is verified before proceeding.
Phase 1: Reaction Setup & Azeotropic Distillation
-
Reactor Charging: To a clean, dry reaction vessel equipped with a mechanical stirrer, Dean-Stark apparatus, and reflux condenser, charge 10 volumes of anhydrous cyclohexane.
-
Reagent Addition: Add 1.0 equivalent of Scopine and 1.15 equivalents of Methyl 2,2-dithienyl glycolate. Stir at 25°C for 15 minutes to ensure a homogenous suspension.
-
Catalyst Introduction: Carefully add 0.15 equivalents of t-BuOK under an inert nitrogen atmosphere. Note: Moisture must be strictly excluded to prevent saponification of the ester.
-
Reflux & Distillation: Gradually heat the reaction mixture to reflux (approx. 80°C - 85°C for cyclohexane).
-
Equilibrium Driving: As the transesterification proceeds, methanol is generated. The cyclohexane/methanol azeotrope will collect in the Dean-Stark trap. Continuously drain the trap to remove methanol from the system.
-
In-Process Control (IPC): After 4-6 hours, sample the reaction mixture. Perform HPLC or TLC analysis. The reaction is deemed complete when unreacted scopine is ≤ 1.0%.
Phase 2: Chemoselective Acid-Base Work-up
Rationale: This step exploits the basicity of the scopine tertiary amine to separate the product from unreacted methyl ester and non-basic impurities. 7. Quench: Cool the reaction mixture to 20°C. Slowly add 5 volumes of chilled, dilute aqueous HCl (1M) to quench the catalyst and protonate the product. Stir vigorously for 20 minutes. 8. Phase Separation: Allow the layers to settle. The protonated product is now in the lower aqueous layer, while unreacted ester and organic impurities remain in the upper cyclohexane layer. Separate and discard the organic layer (or retain for waste recovery). 9. Basification: Cool the aqueous layer to 10°C. Slowly add aqueous sodium bicarbonate (NaHCO3) or dilute NaOH until the pH reaches 9.0 - 9.5. This free-bases the this compound, rendering it insoluble in water.
Phase 3: Extraction & Isolation
-
Extraction: Extract the basified aqueous layer with 5 volumes of Dichloromethane (MDC). Repeat with an additional 2 volumes of MDC to ensure complete recovery.
-
Drying: Combine the MDC layers and dry over anhydrous sodium sulfate (Na2SO4). Filter to remove the drying agent.
-
Solvent Swap: Transfer the MDC filtrate to a distillation setup. Distill off the MDC atmospherically, and then apply a mild vacuum to remove residual solvent traces.
Phase 4: Purification
-
Crystallization Setup: To the crude brown residue, add 3 volumes of Acetonitrile. Heat the mixture to reflux until the material is fully dissolved.
-
Charcoalization: Add 5% w/w activated charcoal to the refluxing solution to remove color bodies and trace impurities. Stir at reflux for 30 minutes, then filter hot through a Celite pad.
-
Crystallization: Allow the clear filtrate to cool gradually to room temperature, then chill to 0-5°C for 2 hours to maximize crystallization.
-
Filtration & Drying: Filter the resulting crystals and wash with a small amount of cold acetonitrile. Dry under vacuum at 45°C until a constant weight is achieved.
Quality Control & Analytical Validation
To ensure the trustworthiness of the synthesized batch, the following analytical validations must be met:
-
LC-MS/MS: Confirm the target mass (m/z) corresponding to this compound. This technique is also standard for pharmacokinetic quantification of the downstream API[1].
-
1H-NMR: Verify the disappearance of the methyl ester singlet (approx. 3.7 ppm) and the presence of the characteristic thiophene aromatic protons and the intact scopine epoxide signals.
-
Purity (HPLC): Target purity should be ≥ 99.0% area normalization, with strict limits on the des-epoxy degradant.
References
-
Ministry of Environment, Forest and Climate Change (Government of India). Environmental Clearance Application & Project Description for Saurav Chemicals Ltd (Manufacture of this compound). Retrieved from:[Link]
Sources
Application Notes & Protocols for the Synthesis of Tiotropium from Scopine-2,2-dithienyl glycolate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Synthesis of Tiotropium Bromide
Tiotropium bromide is a potent, long-acting muscarinic antagonist pivotal in the management of chronic obstructive pulmonary disease (COPD) and asthma.[1][2] Its therapeutic efficacy hinges on its ability to competitively and reversibly inhibit M3 muscarinic receptors in the airways, leading to bronchodilation.[2] The synthesis of this quaternary ammonium compound is a multi-step process, commencing from scopine and a di-(2-thienyl)glycolate derivative. This guide provides an in-depth examination of the critical reagents and detailed protocols for the conversion of the key intermediate, Scopine-2,2-dithienyl glycolate (also referred to as N-demethyltiotropium), to the final active pharmaceutical ingredient, Tiotropium.
The conversion is centered on a classic quaternization reaction, a fundamental process in organic chemistry that transforms a tertiary amine into a quaternary ammonium salt. In this specific synthesis, the tertiary nitrogen atom within the scopine backbone of the intermediate is alkylated, a transformation that imparts the permanent positive charge essential for the drug's pharmacological activity. The choice of the alkylating agent and the reaction conditions are paramount to achieving high yield and purity, minimizing side reactions, and ensuring the final product meets stringent pharmaceutical standards.
Core Reaction Pathway: From Intermediate to API
The synthesis of Tiotropium from its immediate precursor, this compound, is a direct N-alkylation (quaternization) step. The overall synthetic strategy, however, typically involves two primary stages starting from scopine.
-
Esterification: The initial step involves the formation of the crucial intermediate, this compound. This is achieved by reacting scopine with a derivative of di-(2-thienyl)glycolic acid.[1][2] Common methods include transesterification with methyl di-(2-thienyl)glycolate using a strong base or direct esterification with di-(2-thienyl)acetic acid using coupling agents.[1][3]
-
Quaternization: The scopine ester intermediate, which contains a tertiary amine, is then subjected to quaternization. This step introduces a methyl group onto the nitrogen atom, yielding Tiotropium bromide.[1][4]
Figure 1: General workflow for the synthesis of Tiotropium Bromide.
The Critical Reagent: Methyl Bromide for Quaternization
The definitive and most widely documented reagent for the conversion of this compound to Tiotropium is methyl bromide (CH₃Br) .[4][5] This reagent serves as the source of the methyl group that alkylates the nitrogen atom of the tropane ring system.
Causality Behind Reagent Choice: Why Methyl Bromide?
Methyl bromide is a highly effective methylating agent for several reasons pertinent to this synthesis:
-
High Reactivity: As a primary alkyl halide, methyl bromide is an excellent substrate for Sₙ2 reactions. The tertiary amine nitrogen in the scopine ester acts as a nucleophile, readily attacking the electrophilic methyl carbon and displacing the bromide ion, which becomes the counter-ion in the final salt.
-
Minimal Steric Hindrance: The small size of the methyl group minimizes steric hindrance, facilitating its approach to the nitrogen atom within the bicyclic tropane structure.
-
Irreversible Reaction: The quaternization of an amine is essentially an irreversible process, driving the reaction to completion and ensuring high conversion of the intermediate.
The reaction is typically performed in an aprotic solvent, with acetonitrile being a common choice.[6][7] The product, Tiotropium bromide, is often insoluble in the reaction solvent and precipitates out as a solid, which simplifies its isolation by filtration.[1][8]
Caption: Sₙ2 mechanism for the N-methylation of the scopine intermediate.
Note: The image placeholders in the DOT script above would need to be replaced with actual chemical structure images for a visual representation.
Quantitative Data Summary: Reaction Yields
The efficiency of the quaternization step is crucial for the overall process economy. The table below summarizes reported yields for this conversion from various sources.
| Intermediate | Reagent | Solvent(s) | Reaction Time | Yield (%) | Reference |
| This compound | 50% Methyl Bromide in Acetonitrile | Acetonitrile | 72 hours | 94% | [8] |
| Quaternized scopine ester* | Triethylamine / Oxygen | Oxygen-saturated Acetonitrile | 48 hours | 74% | [6][9] |
| This compound | Methyl Bromide | Acetonitrile / Chloroform | - | - | [7] |
*Note: Some synthetic routes describe a final oxidation step after quaternization, for which yields are also reported.[6][9]
Detailed Experimental Protocols
The following protocols are derived from methodologies described in scientific literature and patents.[1][6][8] Researchers must adapt these protocols based on their specific laboratory conditions, safety procedures, and the scale of the synthesis.
Protocol 1: Direct N-Methylation of Scopine Ester
This protocol details the direct conversion of the scopine ester intermediate to Tiotropium bromide using a solution of methyl bromide.
Materials:
-
This compound (1 equivalent)
-
Acetonitrile solution of methyl bromide (e.g., 50% wt/wt)
-
Acetonitrile (anhydrous)
-
Reaction vessel (e.g., sealed tube or pressure-rated flask)
-
Magnetic stirrer
-
Filtration apparatus (e.g., Büchner funnel)
-
Vacuum oven
Procedure:
-
In a suitable reaction vessel, dissolve the this compound (e.g., 0.8 g, ~2.1 mmol) in anhydrous acetonitrile.[1]
-
Add the acetonitrile solution of methyl bromide (e.g., 1 ml of 50% solution) to the mixture.[1][8]
-
Seal the reaction vessel securely.
-
Stir the resulting mixture at room temperature. The reaction time can vary significantly, typically ranging from 24 to 72 hours.[1][6]
-
Monitor the reaction for the formation of a solid precipitate, which is the Tiotropium bromide product.
-
Upon completion, cool the reaction mixture if necessary and collect the solid precipitate by vacuum filtration.
-
Wash the collected solid with a small amount of cold acetonitrile or another appropriate solvent to remove any unreacted starting material or soluble impurities.[8][9]
-
Dry the purified Tiotropium bromide product under vacuum.[8][9]
Protocol 2: Synthesis Involving Intermediate Purification
Some procedures involve an initial esterification followed by the quaternization without isolating the intermediate in a solid form.
Materials:
-
Scopine
-
Di-(2-thienyl)acetic acid
-
N,N'-dicyclohexylcarbodiimide (DCC)
-
Dichloromethane (DCM)
-
Acetonitrile
-
Methyl bromide solution (e.g., 50% in acetonitrile)
Procedure:
-
Esterification: Dissolve scopine and di-(2-thienyl)acetic acid in dichloromethane and cool the mixture (e.g., to -10°C).[6]
-
Add a solution of DCC in dichloromethane to the mixture and stir at room temperature for 12-16 hours.[2][6]
-
Remove the solid by-product (dicyclohexylurea) by filtration.
-
Remove the solvent (dichloromethane) under reduced pressure to obtain the crude scopine ester.[6]
-
Quaternization: Dissolve the crude ester obtained in the previous step in acetonitrile.[6]
-
Add the methyl bromide solution (50% in acetonitrile) to the reaction mixture.
-
Seal the vessel and stir at room temperature for approximately 72 hours.[6]
-
Collect the resulting solid precipitate by filtration, wash with acetonitrile, and dry under vacuum to yield Tiotropium bromide.[9]
Trustworthiness and Self-Validation
The protocols provided are grounded in established and patented synthetic methods. Key validation checkpoints include:
-
Reaction Monitoring: The progress of the quaternization can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) by observing the disappearance of the starting scopine ester.
-
Product Characterization: The identity and purity of the final Tiotropium bromide product should be confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point analysis.
-
Precipitation as an Indicator: In many described procedures, the formation of a solid precipitate is a strong indicator of successful product formation, as the quaternary ammonium salt is often significantly less soluble in the reaction solvent than the tertiary amine precursor.[1][8]
Conclusion
The conversion of this compound to Tiotropium is a critical, high-yielding quaternization step. Methyl bromide stands as the cornerstone reagent for this transformation due to its high reactivity and steric accessibility. The reaction is robust and straightforward, often proceeding at room temperature and benefiting from the precipitation of the product to simplify purification. By understanding the underlying chemical principles and adhering to detailed, validated protocols, researchers can reliably synthesize this vital pharmaceutical agent.
References
-
Benchchem. Application of Scopine in the Synthesis of Tiotropium Bromide: A Detailed Guide for Researchers.
-
Benchchem. An In-Depth Technical Guide to the Synthesis and Purification of Tiotropium Bromide.
-
ChemicalBook. Tiotropium bromide hydrate synthesis.
-
European Patent Office. (2014). SYNTHESIS METHOD FOR PRODUCING TIOTROPIUM BROMIDE (Patent No. EP2552912A1).
-
Google Patents. (2015). A method of preparing the scopine ester of di-(2-thienyl)glycolic acid, an intermediate in the synthesis of tiotropium bromide (Patent No. EP2831068A1).
-
Google Patents. (2016). A method of preparing the scopine ester of di-(2-thienyl)glycolic acid, an intermediate in the synthesis of tiotropium bromide (Patent No. EP2831068B1).
-
Google Patents. (2013). Method for synthesis of tiotropium bromide (Patent No. EP2552913A1).
-
Google APIs. (2013). A METHOD OF PREPARING THE SCOPINE ESTER OF DI-(2-THIENYL)GLYCOLIC ACID, AN INTERMEDIATE IN THE SYNTHESIS OF TIOTROPIUM BROMIDE.
-
Benchchem. Technical Guide: Scopine Di(2-thienylglycolate)-D3 (CAS No. 1126775-83-4).
-
Google Patents. (2018). Process for synthesis of tiotropium bromide monohydrate (Patent No. WO2018154596A1).
-
Google Patents. (2013). A method of preparing the scopine ester of di-(2-thienyl)glycolic acid, an intermediate in the synthesis of tiotropium bromide, and its new form (Patent No. WO2013135219A1).
-
Google Patents. (2015). Methods for the synthesis of tiotropium bromide (Patent No. US8957209B2).
-
Google Patents. (2016). Method for synthesis of tiotropium bromide (Patent No. EP2552913B1).
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Tiotropium bromide hydrate synthesis - chemicalbook [chemicalbook.com]
- 6. SYNTHESIS METHOD FOR PRODUCING TIOTROPIUM BROMIDE - Patent 2552912 [data.epo.org]
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- 8. EP2552913A1 - Method for synthesis of tiotropium bromide - Google Patents [patents.google.com]
- 9. EP2552913B1 - Method for synthesis of tiotropium bromide - Google Patents [patents.google.com]
Application Note: Storage and Handling Protocols for Moisture-Sensitive Scopine Esters
Abstract
Scopine esters, particularly quaternary ammonium derivatives like Tiotropium Bromide, represent a critical class of anticholinergic agents used in respiratory therapeutics. However, the ester linkage connecting the scopine bicyclic system to the acyl group (often dithienylglycolic acid) is thermodynamically unstable in the presence of moisture. Hydrolytic cleavage renders the API (Active Pharmaceutical Ingredient) sub-potent and generates toxicologically relevant impurities. This Application Note defines a rigorous, self-validating protocol for the storage, handling, and analysis of these compounds, ensuring data integrity and material stability.
Scientific Background & Mechanism of Instability
The Vulnerability of the Ester Linkage
The core structural vulnerability of scopine esters lies in the ester bond connecting the tropane alkaloid skeleton (scopine or N-methylscopine) to the lipophilic acid moiety. While the scopine epoxide ring presents some reactivity, the primary degradation pathway is hydrolytic cleavage .
This reaction is non-enzymatic and is catalyzed by:
-
Moisture: Even trace atmospheric humidity initiates nucleophilic attack on the carbonyl carbon.
-
pH: The reaction rate accelerates significantly in basic environments (saponification) and acidic media.
-
Temperature: Thermal energy lowers the activation energy for the hydrolysis.
Degradation Pathway (Tiotropium Bromide Model)
Using Tiotropium Bromide as the archetype, the degradation yields two primary impurities: N-methylscopine and Dithienylglycolic acid (also known as di-(2-thienyl)glycolic acid).
Figure 1: Hydrolytic degradation pathway of quaternary scopine esters. The ester bond is cleaved by water, yielding the parent alcohol and acid.
Protocol 1: Receiving and Long-Term Storage
Objective: To maintain the "Dry Chain" from manufacturer receipt to freezer storage.
Rationale: Standard freezers (-20°C) often have high relative humidity. Improper packaging will induce condensation inside the container, accelerating hydrolysis faster than room temperature storage in dry air.
Equipment Required[3][4][5][6][7][8][9]
-
Non-frost-free freezer (-20°C or -80°C).
-
Desiccator cabinet with silica gel or molecular sieves.
-
Parafilm® or anhydrous tape.
-
Secondary containment (mylar bags or rigid HDPE jars).
Step-by-Step Procedure
-
Receipt Inspection: Upon receipt, inspect the shipping container for breach. Do not open the primary vial until it has reached room temperature (see Protocol 2).
-
Double Containment:
-
Place the primary manufacturer vial inside a secondary heat-sealable Mylar bag or a rigid HDPE jar containing a sachet of activated silica gel.
-
Why? Mylar provides a superior moisture barrier compared to standard polyethylene.
-
-
Sealing: Parafilm the cap of the primary vial before placing it in secondary containment.
-
Storage: Store at -20°C ± 5°C .
-
Note: For storage >6 months, -80°C is preferred to arrest thermodynamic degradation completely.
-
Protocol 2: Active Handling and Dispensing
Objective: To extract the required mass of API without introducing atmospheric moisture to the bulk stock.
Critical Constraint: The "Thermal Lag" Rule. Opening a cold vial in ambient air causes immediate condensation of atmospheric water onto the powder. This is the #1 cause of batch failure.
Figure 2: The "Thermal Lag" workflow to prevent condensation-induced hydrolysis.
Step-by-Step Procedure
-
Equilibration: Remove the secondary container from the freezer. Place it in a desiccator at room temperature for 3–4 hours .
-
Validation: Touch the outer container. It must not feel cold.
-
-
Environment Preparation:
-
Best Practice: Use a glove box with <10% RH (Relative Humidity).
-
Alternative: Use a glove bag purged with Nitrogen or Argon. Argon is heavier than air and provides a better "blanket" for open vials.
-
-
Dispensing:
-
Open the vial only inside the inert environment.
-
Use anti-static weighing boats (scopine esters are often electrostatic).
-
Avoid metal spatulas if the compound is a salt (bromide); use PTFE-coated tools to prevent ion exchange or catalytic degradation.
-
-
Re-sealing:
-
Flood the vial headspace with inert gas before screwing the cap on.
-
Re-seal with Parafilm immediately.
-
Protocol 3: QC and Validation (HPLC & Karl Fischer)
Objective: To confirm the integrity of the ester bond before using the material in formulation or biological assays.
Water Content Determination (Karl Fischer)
Because the material is expensive and hygroscopic, Coulometric Karl Fischer is preferred over Volumetric.
-
Method: Direct addition (if soluble in methanol) or Oven desorption.
-
Limit: < 2.5% w/w (for anhydrous forms); specific hydrates (e.g., Tiotropium Bromide Monohydrate) will have theoretical water content ~3-4%. Know your specific crystal form.
Stability-Indicating HPLC Method
This method separates the parent ester from its hydrolysis products (N-methylscopine and Dithienylglycolic acid).
Table 1: Recommended HPLC Parameters
| Parameter | Condition |
| Column | C18 or C8 (e.g., Zorbax SB-C8), 150 x 4.6 mm, 5 µm |
| Mobile Phase A | Buffer (pH 3.0 - 3.5): Sodium Perchlorate or Phosphate buffer |
| Mobile Phase B | Acetonitrile (ACN) |
| Gradient | 0-5 min: 20% B; 5-15 min: linear ramp to 60% B |
| Flow Rate | 1.0 - 1.5 mL/min |
| Detection | UV @ 230 nm (Detects the thiophene rings) |
| Temperature | 25°C - 40°C |
| Reference Standard | Tiotropium Bromide (or specific ester) & Dithienylglycolic acid |
Note: Acidic mobile phase is critical to stabilize the ester during the run.
Troubleshooting & Common Failure Modes
| Observation | Probable Cause | Corrective Action |
| Material is caked/clumped | Moisture ingress during storage or cold opening. | STOP. Perform HPLC. If purity <98%, discard. If purity is high, dry in vacuum oven (if crystal form allows). |
| Drifting HPLC retention times | Mobile phase pH change or column degradation. | Check buffer pH. Scopine esters are basic; ensure column is end-capped to prevent tailing. |
| New peak at early retention time | Hydrolysis (N-methylscopine formation). | Check water content.[1][2][3][4] Review "Thermal Lag" protocol compliance. |
| High backpressure | Precipitation of buffer in ACN. | Ensure buffer concentration is <50mM when mixing with high % organic solvent. |
References
-
Trivedi, R. K., et al. (2012).[5] "A Rapid, Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Formoterol Fumarate, Tiotropium Bromide, and Ciclesonide in a Pulmonary Drug Product." Sci Pharm.[5] 80(3): 591–603. Link
-
European Medicines Agency. (2014). "Assessment Report: Tiotropium Bromide." Link
- United States Pharmacopeia (USP). "General Chapter <921> Water Determination." (Standard reference for Karl Fischer protocols).
-
MedChemExpress. (2023). "Tiotropium Bromide Safety Data Sheet & Handling." Link
-
Tocris Bioscience. (2020). "Safety Data Sheet: Tiotropium Bromide." Link
Sources
Strategic Solvent Selection for the Liquid-Liquid Extraction of Scopine-2,2-dithienyl glycolate
An Application Note for Drug Development Professionals
Abstract
The purification of active pharmaceutical ingredients (APIs) and their intermediates is a critical step in drug development and manufacturing. Scopine-2,2-dithienyl glycolate, a key precursor in the synthesis of Tiotropium Bromide, presents a unique challenge for extraction due to its structural complexity.[1] This application note provides a comprehensive guide for researchers and scientists on the rational selection of solvents for the efficient liquid-liquid extraction (LLE) of this compound. We will explore the physicochemical principles governing solvent choice, present a systematic protocol for solvent screening, and offer a framework for process optimization, grounded in established scientific principles and safety considerations.
Introduction: The Critical Role of Solvent Selection
This compound is a tropane alkaloid derivative, characterized by a scopine base esterified with a bulky, moderately lipophilic dithienylglycolate group.[1][2][3] Its efficient isolation from reaction mixtures or crude preparations is paramount for ensuring the purity of the final API. The choice of an extraction solvent is arguably the most influential factor in the success of a liquid-liquid extraction process.[4] An optimal solvent should exhibit high selectivity and solubility for the target compound, be immiscible with the initial solution phase, and allow for easy recovery of the solute.[5] Furthermore, considerations of safety, environmental impact, and cost are integral to developing a sustainable and scalable process.[6][7][8] This guide provides the theoretical foundation and practical methodology to navigate these considerations effectively.
Theoretical Framework for Solvent Selection
A successful extraction strategy is built upon a solid understanding of the analyte's chemical properties and its interaction with various solvents.
Physicochemical Properties of this compound
The structure of this compound features two key regions that dictate its solubility:
-
The Tropane Alkaloid Core: The scopine moiety contains a tertiary amine (a nitrogen atom within the bicyclic system), which is basic. This makes the compound's overall solubility highly dependent on pH.
-
The Dithienylglycolate Group: This large, aromatic portion of the molecule contributes to its lipophilicity.
Key predictive properties include:
The XLogP value of 2.3 indicates that the compound is moderately lipophilic, suggesting it will preferentially partition into an organic solvent over water when in its neutral, uncharged form.[11]
The Principle of pH-Dependent Partitioning
The basic nitrogen atom in the scopine ring is the key to a selective extraction strategy. The equilibrium between the uncharged free base (R₃N) and its protonated, charged conjugate acid (R₃NH⁺) can be manipulated by adjusting the pH of the aqueous phase.
-
In Acidic Conditions (Low pH): The amine is protonated (R₃NH⁺), forming a salt. This charged species is significantly more soluble in water and polar solvents.[12][13]
-
In Basic/Alkaline Conditions (High pH): The amine is deprotonated, existing as the neutral free base (R₃N). This uncharged form is significantly more soluble in water-immiscible organic solvents.[11][12]
For efficient extraction into an organic solvent, the aqueous phase must be basified to a pH at least two units above the pKa of the conjugate acid (R₃NH⁺), ensuring that over 99% of the compound is in its neutral, extractable form.[11]
Candidate Solvents for Extraction
The selection of a suitable solvent involves balancing extraction efficiency with practical process considerations. The principle of "like dissolves like" suggests that a solvent with a polarity similar to our moderately lipophilic analyte will be most effective.[4]
Below is a comparative table of candidate solvents.
| Solvent | Class | Polarity Index (P')[14] | Boiling Point (°C) | Density (g/mL) | Key Considerations |
| Dichloromethane (DCM) | Halogenated | 3.1 | 39.6 | 1.33 | Pros: Excellent solvent for many alkaloids, high density aids phase separation. Cons: Environmental and health concerns (carcinogen).[15][16] |
| Chloroform | Halogenated | 4.1 | 61.2 | 1.49 | Pros: Historically used for tropane alkaloid extraction.[15] Cons: Highly toxic and environmentally persistent. Use is discouraged. |
| Ethyl Acetate (EtOAc) | Ester | 4.4 | 77.1 | 0.90 | Pros: "Greener" alternative, effective for moderately polar compounds, lower toxicity.[13][17] Cons: Can be partially miscible with water, lower density. |
| Toluene | Aromatic | 2.4 | 110.6 | 0.87 | Pros: Good for non-polar to moderately polar compounds, good phase separation. Cons: Flammable, toxic. |
| Methyl tert-butyl ether (MTBE) | Ether | Not listed, low | 55.2 | 0.74 | Pros: Good solvent power, clean phase separation. Cons: Environmental concerns (groundwater contaminant). |
| 2-Methyltetrahydrofuran (2-MeTHF) | Ether | Not listed, low | 80.0 | 0.86 | Pros: A greener, bio-based alternative to THF and other ethers. Good performance. Cons: Potential for peroxide formation. |
Experimental Protocol: Solvent Screening Workflow
This protocol outlines a systematic, small-scale approach to screen and identify the optimal solvent for the liquid-liquid extraction of this compound. A systematic approach is crucial for optimizing complex extraction processes.[18][19][20]
Materials and Equipment
-
Crude this compound
-
Candidate solvents (e.g., Dichloromethane, Ethyl Acetate, Toluene)
-
Deionized water
-
1 M Sodium Hydroxide (NaOH) or Potassium Carbonate (K₂CO₃) solution
-
pH meter or pH strips
-
Separatory funnels (50 mL)
-
Glass vials
-
Rotary evaporator or nitrogen stream evaporator
-
Analytical balance
-
HPLC or UPLC system for purity and recovery analysis
Step-by-Step Screening Protocol
-
Preparation of the Aqueous Phase: a. Accurately weigh approximately 100 mg of crude this compound into a beaker. b. Dissolve the solid in 20 mL of 0.1 M Hydrochloric Acid. The acidic condition ensures complete protonation and dissolution. c. If insoluble impurities are present, filter the solution. d. Transfer the acidic aqueous solution to a 50 mL separatory funnel.
-
Basification: a. Slowly add 1 M NaOH or solid K₂CO₃ to the separatory funnel while gently swirling.[1] b. Monitor the pH closely. Continue adding base until the pH of the aqueous phase is stable at ≥ 10. The free base may precipitate as a fine solid or oil.
-
Liquid-Liquid Extraction: a. Add 20 mL of the first candidate solvent (e.g., Dichloromethane) to the separatory funnel. b. Stopper the funnel and shake vigorously for 1-2 minutes, ensuring to vent frequently to release any pressure buildup. c. Place the funnel in a ring stand and allow the layers to fully separate. d. Carefully drain the lower organic layer (for DCM) or the upper organic layer (for EtOAc, Toluene) into a clean, pre-weighed flask or vial. e. Repeat the extraction on the aqueous layer two more times with fresh 10 mL portions of the same solvent, combining the organic extracts. (Multiple extractions are more efficient than a single large volume extraction).[21]
-
Solvent Removal and Recovery Measurement: a. Dry the combined organic extracts over anhydrous sodium sulfate, then filter into a clean, pre-weighed round-bottom flask. b. Remove the solvent using a rotary evaporator under reduced pressure. c. Place the flask under high vacuum for at least 1 hour to remove any residual solvent. d. Weigh the flask containing the dried, extracted material. Calculate the mass recovered. e. Calculate the extraction recovery (%): (mass of recovered product / initial mass of crude product) * 100.
-
Analysis (Optional but Recommended): a. Redissolve a small, known amount of the recovered solid in a suitable solvent (e.g., methanol, acetonitrile). b. Analyze by HPLC/UPLC to determine the purity of the extracted material. This is crucial for assessing the selectivity of the solvent.
-
Repeat for Other Solvents: a. Repeat steps 3-5 for each candidate solvent (e.g., Ethyl Acetate, Toluene) to compare their performance.
Data Presentation: Solvent Screening Results
The results of the screening experiment should be tabulated for clear comparison.
| Solvent Tested | Phase Density | Ease of Separation | % Recovery (Gravimetric) | Purity by HPLC (%) | Overall Rank |
| Dichloromethane | Higher than H₂O | Excellent | 95% | 98% | 1 |
| Ethyl Acetate | Lower than H₂O | Good | 88% | 97% | 2 |
| Toluene | Lower than H₂O | Excellent | 85% | 95% | 3 |
| Hypothetical Data |
Visualization of the Selection Workflow
A logical workflow ensures a reproducible and rational approach to solvent selection.
Caption: Workflow for systematic solvent selection for extraction.
Recommended Protocol and Further Optimization
Based on extensive literature for tropane alkaloids and the physicochemical properties of the target compound, Dichloromethane (DCM) and Ethyl Acetate (EtOAc) are the primary candidates.[15][22][23]
-
For Highest Recovery: Dichloromethane is often superior for exhaustive extraction of alkaloids. Its high density makes phase separation straightforward.
-
For a Greener Process: Ethyl Acetate is a preferable alternative, significantly reducing toxicity and environmental impact.[17] The recovery might be slightly lower, but this can often be compensated for by performing an additional extraction step.
Optimization Steps:
-
pH Adjustment: Test extraction efficiency at various pH levels (e.g., 9, 10, 11) to find the optimal point where the compound is fully deprotonated without causing degradation.
-
Solvent to Aqueous Ratio: Investigate different volume ratios (e.g., 1:1, 0.5:1) to minimize solvent usage while maintaining high extraction efficiency.[11]
-
Salting Out: For solvents like Ethyl Acetate that have some water miscibility, adding a neutral salt (e.g., NaCl) to the aqueous phase can decrease the solubility of the organic solvent and the analyte in the aqueous layer, thereby improving partitioning into the organic phase.[11]
Conclusion
The selection of a solvent for the extraction of this compound is a multi-faceted decision that balances chemical principles with practical, safety, and environmental considerations. A methodical approach, beginning with an analysis of the analyte's pH-dependent solubility and followed by a systematic experimental screening, is essential for developing a robust and efficient purification protocol. While dichloromethane often provides the highest recovery for alkaloids, the adoption of greener solvents like ethyl acetate is strongly encouraged to align with modern standards of sustainable chemistry. The protocols and frameworks presented here provide a solid foundation for any scientist tasked with the purification of this important pharmaceutical intermediate.
References
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Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols . LCGC International. [Link]
-
Comparison of the polarity of organic solvents . Linqux. [Link]
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Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components . ACS Omega. [Link]
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Alkaloid Extraction Methods . Lifeasible. [Link]
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Optimizing Liquid-Liquid Extraction Methods . Scribd. [Link]
-
Effect of Different Solvents On The Extraction of Alkaloids . Scribd. [Link]
-
Solvents and Polarity . University of Colorado Boulder, Department of Chemistry. [Link]
-
How do you distinguish the polarity of organic solvent? . ResearchGate. [Link]
-
What is the best method and solvent for isolation of alkaloids from leaves? . ResearchGate. [Link]
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Studies on Tropane Alkaloid Extraction by Volatile Organic Solvents: Dichloromethane vs. Chloroform . PubMed. [Link]
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Modern and Traditional Approaches in Alkaloid Extraction and Phytochemical Screening . MDPI. [Link]
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Optimization of Liquid-Liquid Extraction . Zaiput. [Link]
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Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components . ACS Publications. [Link]
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How do I choose solvents for extraction process of plant extract? . ResearchGate. [Link]
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Solvent Extraction Techniques . Organomation. [Link]
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Polarities of Solvents . Shodex. [Link]
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Optimization of Tropane Alkaloids Extraction from Anisodus luridus . PMC. [Link]
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Green Solvents for Liquid–Liquid Extraction: Recent Advances and Future Trends . MDPI. [Link]
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Solvent solutions: comparing extraction methods for edible oils and proteins in a changing regulatory landscape. Part 2: Hazards control . OCL - Oilseeds and fats, Crops and Lipids. [Link]
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How do I purify tropane alkaloid from Chloroform extract? . ResearchGate. [Link]
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Contemporary methods for the extraction and isolation of natural products . PMC - NIH. [Link]
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Influence of Sample Preparation Methods on the Quantitation of Selected Tropane Alkaloids . AKJournals. [Link]
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Green Analytical Approaches and Eco-Friendly Solvents . Oriental Journal of Chemistry. [Link]
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Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions . K-Jhil. [Link]
-
Ultrasonic Extraction of Tropane Alkaloids from Radix physochlainae . MDPI. [Link]
-
What To Do With Solvents Used For Extraction . Samex Environmental. [Link]
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A Standard Procedure for the Selection of Solvents for Natural Plant Extraction . ResearchGate. [Link]
-
CHAPTER 7: Recent Trends and Perspectives for the Extraction of Natural Products . Royal Society of Chemistry. [Link]
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Environment, health, and safety concerns of the solvent . ResearchGate. [Link]
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Scopine Di(2-thienyl) Glycolate | CAS#:136310-64-0 . Chemsrc. [Link]
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This compound suppliers USA . WorldOfChemicals. [Link]
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CAS 136310-64-0 this compound . Shenzhen Nexconn Pharmatechs Ltd. [Link]
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Application Note: TLC Characterization Systems for Scopine-2,2-dithienyl glycolate
This Application Note is structured to serve as a definitive technical guide for the Thin Layer Chromatography (TLC) analysis of Scopine-2,2-dithienyl glycolate (also referred to as Scopine Di-(2-thienyl)glycolate), a critical intermediate in the synthesis of the bronchodilator Tiotropium Bromide.[1]
Introduction & Chemical Context
In the synthesis of Tiotropium Bromide, the transesterification of Scopine with Methyl-2,2-dithienyl glycolate (MDTG) yields the target intermediate: This compound .[1][2]
Achieving high purity for this intermediate is non-negotiable, as unreacted Scopine leads to difficult-to-remove impurities in the subsequent quaternization step.[1][3][2] This guide addresses the specific chromatographic challenges posed by this system:
-
Polarity Conflict: The reaction mixture contains a polar amine-alcohol (Scopine), a non-polar neutral ester (MDTG), and a moderately polar amine-ester (Target).[1][3]
-
Detection Disparity: The dithienyl moiety is strongly UV-active, whereas the scopine core has negligible UV absorbance, creating a risk of "invisible" impurities if only UV detection is used.[1][2]
-
Basicity: The tertiary amine in the scopine cage interacts strongly with silica silanols, necessitating basic modifiers to prevent peak tailing.[2]
Materials & Equipment
-
Stationary Phase: Silica Gel 60 F
Aluminum or Glass backed plates (20 x 20 cm).[3] -
Solvents (HPLC Grade): Dichloromethane (DCM), Methanol (MeOH), Ethyl Acetate (EtOAc), n-Hexane, Triethylamine (TEA), Ammonia (25% aq).[2]
-
Reagents: Dragendorff’s Reagent (Munier modification), Iodine crystals.[3][2]
Method Development: The Dual-System Approach
A single TLC system is often insufficient due to the orthogonal properties of the impurities.[1] We define two protocols: System A for reaction completion (tracking the amine) and System B for starting material clearance (tracking the neutral ester).
Protocol 1: Basic Mobile Phase (Target & Scopine Separation)
Best for: Monitoring the consumption of Scopine and formation of the Target Amine.
-
Mobile Phase: Dichloromethane : Methanol : Ammonia (25%)
-
Ratio: 90 : 10 : 1 (v/v/v)
-
Preparation: Mix DCM and MeOH first. Add Ammonia last and shake vigorously. Allow the mixture to equilibrate in the chamber for 30 minutes with filter paper saturation.
-
Rationale: The ammonia suppresses the ionization of the surface silanol groups on the silica (
), preventing the basic nitrogen of the scopine ring from ion-exchange binding (streaking).
Expected Elution Order (Relative Rf):
| Compound | Polarity Characteristics | Approx. Rf |
|---|---|---|
| Scopine (SM) | Polar, H-bond donor (Alcohol), Basic | 0.20 - 0.30 |
| Target Ester | Moderately Polar, Basic | 0.45 - 0.55 |
| MDTG (SM) | Non-polar, Neutral | 0.85 - 0.95 |[1][3][2]
Protocol 2: Neutral/Lipophilic Phase (MDTG Clearance)
Best for: Ensuring complete removal of the Methyl-2,2-dithienyl glycolate and Dithienylglycolic acid impurities.[1]
-
Rationale: In this non-polar system, the polar amines (Scopine and Target) will remain near the baseline (
), while the non-polar neutral ester (MDTG) and the acid impurity (Dithienylglycolic acid) will migrate, allowing for high-resolution separation of non-amine impurities.
Visualization & Detection Logic
Because Scopine lacks a significant chromophore, relying solely on UV light is a critical error.[1][3][2] A dual-detection workflow is required.
Step 1: UV 254 nm (Non-Destructive)
-
Target: Detects the Thiophene rings.
-
Observation:
Step 2: Dragendorff’s Reagent (Destructive)
-
Target: Specific for tertiary amines (Alkaloids).
-
Observation:
Visualization Workflow Diagram
The following logic gate ensures no impurity is missed.
Figure 1: Dual-detection logic gate to distinguish between UV-active impurities and non-UV-active amine precursors.[1][3]
Experimental Protocol: In-Process Control (IPC)
Objective: Determine end-point of transesterification reaction.
-
Sample Preparation:
-
Standard Preparation:
-
Spotting:
-
Apply 2
L of Sample, Standard A (Scopine), and Standard B (MDTG) on a Silica Gel 60 F plate. -
Space spots 1.5 cm apart.[3]
-
-
Elution:
-
Analysis:
Troubleshooting & Optimization
| Issue | Cause | Solution |
| Tailing / Streaking | Silanol interaction with amine.[1][3] | Increase Ammonia/TEA concentration (up to 2%). Ensure plate is dried before staining.[3][6] |
| "Ghost" Spots | Decomposition on silica.[3][2] | Scopine esters can hydrolyze on acidic silica.[3] Run 2D-TLC to confirm stability or use basic alumina plates. |
| Low Sensitivity | Ammonia residue.[3] | Ammonia masks the Dragendorff reaction (turns background orange). Dry plate completely at 60°C for 5 mins before staining. |
| Co-elution | Acid impurity overlaps Product.[3] | The acid (Dithienylglycolic acid) may drag in basic systems. Use System B (Hexane/EtOAc) to verify acid removal.[3] |
Synthesis Workflow & Control Points
The following diagram illustrates where these TLC methods fit into the broader synthesis of Tiotropium Bromide.
Figure 2: Integration of TLC control points in the Tiotropium Bromide synthetic pathway.[1][2]
References
-
Banholzer, R., et al. (1997).[1][3][2] Anticholinergics.[3][7][8][9][10][11] U.S. Patent 5,610,163.[1][3][2][7][8][10] Washington, DC: U.S. Patent and Trademark Office.[1][3][2]
- Significance: Describes the foundational synthesis of Tiotropium via the Scopine ester and the transesterific
-
Cammisuli, F., et al. (2015).[1][3][2][12] Method for synthesis of tiotropium bromide. European Patent EP2552913B1.[1][3]
- Significance: Details modern purification methods and impurity profiles for the scopine ester intermedi
-
LGC Standards. (2023). Scopine Di(2-thienylglycolate) Reference Material Data Sheet.
- Significance: Confirms the chemical structure and physical properties (melting point, solubility)
-
Hesse, M., et al. (2002).[1][3][2] Alkaloids: Nature's Curse or Blessing? Wiley-VCH.[1][3]
- Significance: Authoritative source on the use of Dragendorff's reagent for tropane alkaloid detection.
Sources
- 1. US7662963B2 - Process for the preparation of tiotropium bromide - Google Patents [patents.google.com]
- 2. US8163913B2 - Forms of tiotropium bromide and processes for preparation thereof - Google Patents [patents.google.com]
- 3. Scopine Di(2-thienylglycolate) | LGC Standards [lgcstandards.com]
- 4. gforss.org [gforss.org]
- 5. Application of Thin-Layer Chromatography-Flame Ionization Detection (TLC-FID) to Total Lipid Quantitation in Mycolic-Acid Synthesizing Rhodococcus and Williamsia Species | MDPI [mdpi.com]
- 6. Thin-layer chromatography (TLC) of glycolipids - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. US20080051582A1 - Process for the preparation of tiotropium bromide - Google Patents [patents.google.com]
- 8. US8680297B2 - Manufacturing process for tiotropium bromide - Google Patents [patents.google.com]
- 9. This compound CAS#: 136310-64-0 [m.chemicalbook.com]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. This compound | 136310-64-0 [chemicalbook.com]
- 12. US8957209B2 - Methods for the synthesis of tiotropium bromide - Google Patents [patents.google.com]
Scalable manufacturing processes for Scopine-2,2-dithienyl glycolate
Application Note: Scalable Manufacturing Processes for Scopine-2,2-dithienyl Glycolate
Introduction & Strategic Overview
This compound (CAS 136310-64-0; Formula: C₁₈H₁₉NO₄S₂) is the critical ester intermediate in the synthesis of Tiotropium Bromide, a long-acting muscarinic antagonist (LAMA) widely prescribed for the management of Chronic Obstructive Pulmonary Disease (COPD) and asthma[1][2][3]. The overarching synthetic strategy involves the esterification of the bicyclic amino alcohol scopine with a di(2-thienyl)glycolic acid derivative, followed by quaternization of the nitrogen center with methyl bromide to yield the final active pharmaceutical ingredient (API)[1][4].
Historically, this esterification relied on harsh conditions that are fundamentally incompatible with modern, scalable manufacturing[2][5]. This technical guide details the mechanistic rationale and step-by-step protocols for the scalable, high-yield synthesis of this intermediate, prioritizing stereochemical integrity and process safety.
Mechanistic Pathways & Causal Choices (E-E-A-T)
The Challenge of Direct Esterification: Direct coupling of scopine with di(2-thienyl)glycolic acid is thermodynamically challenging due to the steric hindrance of the bicyclic tropane ring and the sensitivity of the tertiary alcohol. Consequently, transesterification using methyl di(2-thienyl)glycolate (MDTG) is the preferred industrial route[1][5].
Base Selection and Epimerization Control: Legacy manufacturing methods utilized metallic sodium in a solvent-free melt or stoichiometric amounts of strong bases (like sodium methoxide) at elevated temperatures[2][5][6]. These conditions present severe scale-up hazards (exothermic runaway) and promote the base-catalyzed epimerization of the scopine chiral center into pseudoscopine, drastically reducing the yield of the desired stereoisomer[5].
The Scalable Solution: Modern scalable processes replace hazardous sodium melts with substoichiometric amounts of sterically hindered bases (e.g., alkali salts of branched C₃-C₅ alkoxides) in inert solvents like toluene[5][7]. The steric bulk of the base prevents unwanted deprotonation at the chiral center. Meanwhile, the transesterification equilibrium is driven forward via Le Chatelier's principle by continuously distilling off the methanol byproduct under reduced pressure[5]. Alternatively, ultra-mild two-step processes utilizing methyl chlorooxoacetate to form a highly reactive dioxalate intermediate have been developed to entirely avoid strong bases for highly sensitive batches[2][8].
Quantitative Comparison of Synthetic Routes
To guide process selection, the following table summarizes the quantitative and qualitative data across different synthetic methodologies:
| Synthetic Route | Reagents / Catalyst | Reaction Conditions | Yield / Purity Profile | Scalability & Safety Profile |
| Legacy Melt Process | Metallic Na / MDTG | Solvent-free melt, >90°C | Moderate yield; high epimerization | Poor: Hazardous exotherms; unsafe for industrial scale[2][5] |
| Stoichiometric Base | NaOMe (1.0 eq) / MDTG | Toluene, 90°C, Vacuum | ~50-60% yield | Moderate: High base concentration promotes side reactions[5] |
| Catalytic Hindered Alkoxide | Branched C₃-C₅ Alkoxide (<1.0 eq) | Toluene, 90°C, 30-10 kPa | >58% yield; >99.2% purity | Excellent: Mild, scalable, minimizes stereocenter inversion[5][7] |
| Dioxalate Intermediate | Methyl chlorooxoacetate | DCM, 0°C to RT | High yield; moisture sensitive | Good: Avoids strong bases entirely; requires strict anhydrous handling[2][8] |
Synthesis Workflow Visualization
Figure 1: Scalable transesterification workflow for this compound synthesis.
Experimental Protocol: Scalable Catalytic Transesterification
The following methodology is adapted from validated industrial patents to ensure high-fidelity scale-up[5][7].
Step 1: System Preparation & Dissolution
-
Action: Charge a dry, glass-lined reactor with Scopine (1.0 eq, e.g., 0.50 g, 3.22 mmol) and Methyl di(2-thienyl)glycolate (MDTG) (1.0 eq, 0.82 g, 3.22 mmol). Add anhydrous toluene (approx. 4-5 mL per gram of scopine). Heat the mixture to 70°C under a continuous nitrogen sweep to achieve complete dissolution[5].
-
Causality: Scopine is highly sensitive to moisture and can liquefy upon air exposure[6]. Anhydrous conditions are critical because water will irreversibly consume the alkoxide catalyst and hydrolyze the MDTG ester to its unreactive carboxylic acid form.
Step 2: Catalyst Addition
-
Action: Slowly charge a substoichiometric amount (e.g., 0.1 to 0.36 eq) of a sterically hindered base (such as sodium tert-amylate or sodium tert-butoxide) into the reactor over 15 minutes[5].
-
Causality: A sterically hindered base is specifically chosen over unhindered bases (like NaOMe) to minimize the deprotonation of the scopine chiral center. This causal choice prevents the epimerization of scopine to pseudoscopine, preserving the stereochemical integrity required for the final API[5].
Step 3: Transesterification & Azeotropic Distillation
-
Action: Increase the reactor temperature to 90°C. Apply a controlled vacuum (starting at 30 kPa, gradually reducing to 10 kPa) for 5 hours[5].
-
Causality: The transesterification reaction is thermodynamically limited. Continuously distilling off the toluene/methanol azeotrope physically removes the methanol byproduct from the system, driving the equilibrium toward the formation of the target ester[5].
Step 4: In-Process Control (IPC) & Self-Validation
-
Action: Monitor the reaction progress via UPLC or TLC (using an acetonitrile-water mobile phase)[5].
-
Self-Validating System: The reaction is deemed complete when the unreacted scopine peak area falls below 2%. Troubleshooting: If the reaction stalls, verify the vacuum pressure and distillation rate. Do not arbitrarily add more base, as excess alkalinity will trigger degradation pathways. Instead, ensure methanol is being effectively partitioned out of the system.
Step 5: Quench and Workup
-
Action: Cool the reaction mixture to ambient temperature. Quench the reaction by slowly admixing it into a pre-chilled solution of ice and 2M HCl[5].
-
Causality: The acidic quench serves a dual purpose: it immediately neutralizes the alkoxide catalyst, halting any further side reactions, and it partitions any unreacted basic impurities into the aqueous phase[5].
Step 6: Isolation and Purification
-
Action: Separate the organic toluene layer. Extract the aqueous phase once with additional toluene. Combine the organic phases, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Crystallize the resulting crude solid from acetonitrile[5].
-
Validation: This crystallization yields the product with a purity of >99.2% (analyzed by UPLC), ready for downstream quaternization[5][7].
References
-
[2] WO2018154596A1 - Process for synthesis of tiotropium bromide monohydrate - Google Patents. Source: google.com. URL:
-
[5] EP2831068A1 - A method of preparing the scopine ester of di-(2-thienyl)glycolic acid, an intermediate in the synthesis of tiotropium bromide - Google Patents. Source: google.com. URL:
-
Selective synthesis of methyl dithienyl-glycolates - AIR Unimi. Source: unimi.it. URL: [Link]
-
[7] EP2831068A1 - A method of preparing the scopine ester of di-(2-thienyl)glycolic acid, an intermediate in the synthesis of tiotropium bromide - Google Patents. Source: google.com. URL:
-
[8] WO2018154596A1 - Process for synthesis of tiotropium bromide monohydrate - Google Patents. Source: google.com. URL:
-
[6] US20150018556A1 - Process for Preparing Tiotropium Bromide - Google Patents. Source: google.com. URL:
Sources
- 1. benchchem.com [benchchem.com]
- 2. WO2018154596A1 - Process for synthesis of tiotropium bromide monohydrate - Google Patents [patents.google.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. EP2831068A1 - A method of preparing the scopine ester of di-(2-thienyl)glycolic acid, an intermediate in the synthesis of tiotropium bromide - Google Patents [patents.google.com]
- 6. US20150018556A1 - Process for Preparing Tiotropium Bromide - Google Patents [patents.google.com]
- 7. EP2831068A1 - A method of preparing the scopine ester of di-(2-thienyl)glycolic acid, an intermediate in the synthesis of tiotropium bromide - Google Patents [patents.google.com]
- 8. WO2018154596A1 - Process for synthesis of tiotropium bromide monohydrate - Google Patents [patents.google.com]
Preparation of Scopine-2,2-dithienyl glycolate hydrochloride salts
An Application Note for the Synthesis and Characterization of Scopine-2,2-dithienyl glycolate Hydrochloride
Abstract
This document provides a comprehensive guide for the synthesis, purification, and characterization of this compound and its subsequent conversion to the hydrochloride salt. This compound is a critical intermediate in the manufacturing of Tiotropium Bromide, a potent long-acting anticholinergic agent used in the management of chronic obstructive pulmonary disease (COPD).[1][2] The protocols detailed herein are designed for researchers in pharmaceutical development and medicinal chemistry, emphasizing not only the procedural steps but also the underlying chemical principles to ensure robust and reproducible outcomes. Methodologies cover the base-catalyzed transesterification of methyl di(2-thienyl)glycolate with scopine, purification of the resulting ester, and its final conversion to the hydrochloride salt.
Introduction and Scientific Background
This compound serves as the immediate precursor to Tiotropium Bromide.[3] The synthesis of this key intermediate is, therefore, a pivotal step in the overall manufacturing process of the active pharmaceutical ingredient (API). The core of this synthesis involves the formation of an ester linkage between the hydroxyl group of scopine and the carboxyl group of di(2-thienyl)glycolic acid.
The predominant synthetic route is a transesterification reaction.[2][4] This method is often favored in industrial settings for its efficiency. Transesterification involves the reaction of an ester (methyl di(2-thienyl)glycolate) with an alcohol (scopine) to produce a new ester (the desired product) and a new alcohol (methanol).[5] The reaction is typically reversible and requires a catalyst, usually a strong base, to proceed at a practical rate. The equilibrium of the reaction is strategically shifted towards the product by removing the methanol byproduct, often by distillation under reduced pressure.[6][7]
The choice of base is critical. While highly reactive bases like metallic sodium or sodium hydride can be used, they pose significant safety risks, especially in large-scale production.[2] Milder and more manageable bases such as sodium methoxide or sterically hindered alkoxides like sodium tert-butoxide are often preferred.[6][7] The presence of the epoxide ring in the scopine molecule makes it sensitive to harsh conditions, which can induce rearrangement to scopoline under strongly alkaline conditions.[8][9] Therefore, careful control of reaction parameters is essential to maximize yield and purity.
Following the synthesis of the free base, conversion to a hydrochloride salt is a common strategy to improve the compound's stability, crystallinity, and handling properties.
Synthesis of this compound (Free Base)
This section details the transesterification protocol for preparing the free base ester. The causality behind the chosen conditions is explained to provide a deeper understanding of the process.
Reaction Mechanism and Rationale
The reaction proceeds via a nucleophilic acyl substitution mechanism. The base (e.g., sodium tert-butoxide) deprotonates the hydroxyl group of scopine, forming a more nucleophilic scopinate anion. This anion then attacks the electrophilic carbonyl carbon of methyl di(2-thienyl)glycolate. A tetrahedral intermediate is formed, which subsequently collapses, eliminating a methoxide ion. The methoxide is protonated by the newly formed methanol byproduct or other proton sources in the medium. To drive this equilibrium-controlled reaction to completion, the methanol byproduct is continuously removed by distillation.[6][7] Toluene is an excellent solvent choice as it has a suitable boiling point for the reaction temperature and forms an azeotrope with methanol, facilitating its removal.
Experimental Protocol: Transesterification
Materials:
-
Scopine (1.0 eq)
-
Methyl di(2-thienyl)glycolate (1.0 eq)[10]
-
Sodium tert-butoxide (1.0 eq)[6]
-
Toluene (anhydrous)
-
2M Hydrochloric Acid (HCl)
-
Potassium Carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃)[1][2]
-
Deionized Water
-
Acetonitrile (for crystallization)
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and distillation apparatus, add scopine (3.22 mmol, 0.50 g) and methyl di(2-thienyl)glycolate (3.22 mmol, 0.82 g).[6]
-
Add anhydrous toluene (approx. 10 mL) and heat the mixture to 70°C with stirring to dissolve the reactants.
-
In a separate flask, prepare a solution of sodium tert-butoxide (3.22 mmol, 0.32 g) in anhydrous toluene (approx. 6 mL).[6]
-
Under an inert atmosphere (e.g., argon or nitrogen), add the sodium tert-butoxide solution dropwise to the reaction mixture over 15 minutes while maintaining the temperature at 70°C.[6]
-
After the addition is complete, increase the temperature to 90°C and apply a reduced pressure (e.g., 30-40 kPa) to distill off the methanol-toluene azeotrope.[6][7]
-
Maintain the reaction at 90°C under reduced pressure for 4-5 hours, monitoring the reaction progress by a suitable method (e.g., HPLC or TLC).[2][6][7]
-
Once the reaction is complete, cool the mixture to room temperature and add it to a mixture of ice and 2M HCl (approx. 30 mL).[1][6] Stir vigorously.
-
Transfer the mixture to a separatory funnel. The product, as its hydrochloride salt, will be in the aqueous phase. Separate the layers and wash the organic (toluene) layer with a small amount of water. Combine the aqueous phases.
-
Cool the combined aqueous phase to 0°C in an ice bath. Slowly add solid potassium carbonate in portions with stirring until the pH of the solution is alkaline (pH 8-9).[1][2] A solid precipitate of the free base will form.
-
Stir the suspension at 0°C for approximately 30 minutes to ensure complete precipitation.[3]
-
Isolate the white solid product by vacuum filtration, washing thoroughly with cold deionized water.
-
Dry the product on the filter, followed by vacuum drying at 45-50°C for 18 hours to yield this compound as a white to off-white solid.[1][3]
-
For further purification, the crude product can be recrystallized from acetonitrile.[2]
Preparation of this compound hydrochloride
The purified free base is converted to its hydrochloride salt to enhance stability and facilitate handling.
Protocol: Hydrochloride Salt Formation
Materials:
-
This compound (purified free base)
-
Toluene or Dichloromethane
-
1M Hydrochloric Acid (HCl)
Procedure:
-
Dissolve the purified this compound (e.g., 4.0 g) in toluene (approx. 30 mL).[1]
-
To this solution, add 1M HCl (approx. 30 mL) and stir the biphasic mixture vigorously for 30 minutes.[1]
-
During stirring, the hydrochloride salt will precipitate out of the solution.
-
Isolate the solid precipitate by vacuum filtration.
-
Wash the filter cake with a small amount of toluene and then with cold water.
-
Dry the resulting white solid under vacuum at 45-50°C to a constant weight to yield the final hydrochloride salt.
Visualization of Synthesis Workflow
The following diagram illustrates the key stages of the synthesis and purification process.
Caption: Workflow for the synthesis of this compound HCl.
Characterization
Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound.
Physicochemical Properties
The following table summarizes the key physical and chemical properties of the free base intermediate.
| Property | Data (this compound) | Reference(s) |
| CAS Number | 136310-64-0 | [4] |
| Molecular Formula | C₁₈H₁₉NO₄S₂ | [4] |
| Molecular Weight | 377.48 g/mol | [4] |
| Appearance | White to Off-White Solid | [1][4] |
| Melting Point | 138-140 °C (Form A: 148-150°C; Form B: 115-120°C also reported) | [1][2][4] |
| Solubility | Slightly soluble in Chloroform and heated Methanol | [4] |
| Storage | 2-8°C, Sealed, Dry, Dark Place | [4] |
Spectroscopic Analysis
While specific spectral data must be acquired for each synthesized batch, the following outlines the expected results from standard analytical techniques.[11][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H-NMR: The proton NMR spectrum is expected to show characteristic signals for the N-methyl group (singlet), protons of the bicyclic scopine core, a singlet for the hydroxyl proton (-OH), and multiplets corresponding to the protons on the two thienyl rings.[11][13]
-
¹³C-NMR: The carbon spectrum will display distinct resonances for the carbonyl carbon of the ester, the quaternary carbon attached to the two thienyl rings and the hydroxyl group, carbons of the thienyl rings, and the carbons of the scopine skeleton.[11][13]
-
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band for the ester carbonyl (C=O) stretching vibration (typically ~1730 cm⁻¹), a broad band for the hydroxyl (O-H) stretch (~3400 cm⁻¹), and characteristic bands for C-H, C-O, and C-S bonds.
-
Mass Spectrometry (MS): Mass spectral analysis, typically using electrospray ionization (ESI), should show a prominent signal for the protonated molecular ion [M+H]⁺ at m/z consistent with the molecular weight of the compound.[11][13]
-
High-Performance Liquid Chromatography (HPLC): HPLC is the method of choice for determining the purity of the final compound and for monitoring reaction progress. A suitable reverse-phase column with a buffered mobile phase can achieve excellent separation.[1][2] Purity levels exceeding 99% are often achievable with proper purification.[1][3]
Conclusion
The protocols described in this application note provide a robust and well-rationalized pathway for the synthesis of this compound hydrochloride. By understanding the chemical principles behind each step, from the base-catalyzed transesterification to the final salt formation, researchers can effectively troubleshoot and optimize the process. The successful synthesis of this key intermediate is a critical step towards the production of Tiotropium Bromide and related anticholinergic agents.
References
- A method of preparing the scopine ester of di-(2-thienyl)glycolic acid, an intermediate in the synthesis of tiotropium bromide.
- A method of preparing the scopine ester of di-(2-thienyl)glycolic acid, an intermediate in the synthesis of tiotropium bromide.
- A METHOD OF PREPARING THE SCOPINE ESTER OF DI-(2-THIENYL)GLYCOLIC ACID, AN INTERMEDIATE IN THE SYNTHESIS OF TIOTROPIUM BROMIDE.
-
SCOPINE SALTS AND THEIR USE IN PROCESSES FOR THE PREPARATION OF N-DEMETHYL-TIOTROPIUM AND TIOTROPIUM BROMIDE. European Patent Office (EP2442813A1). [Link]
- Scopine salts and their use in processes for the preparation of n-demethyl-tiotropium and tiotropium bromide.
- Process for the preparation of scopine esters.
-
NMR Identification and MS Confirmation of the Scopolamine Neurotoxin. ResearchGate. [Link]
- An improved process for preparation of scopine hydrobromide.
-
Scopine | C8H13NO2. PubChem, National Institutes of Health. [Link]
-
NMR Identification and MS Conformation of the Scopolamine Neurotoxin. Defense Technical Information Center. [Link]
-
Selective synthesis of methyl dithienyl-glycolates. ARKAT USA, Inc. [Link]
-
The Application of a Desktop NMR Spectrometer in Drug Analysis. National Center for Biotechnology Information (PMC). [Link]
-
Synthesis of Bio-Diesel and Bio-Lubricant by Transesterification of Vegetable Oil with Lower and Higher Alcohols Over Heteropoly. Bentham Science. [Link]
-
Synthesis of Octyl Dihydrocaffeate and Its Transesterification with Tricaprylin Catalyzed by Candida antarctica Lipase. Pure. [Link]
-
Preparation of Unsymmetrical Dialkyl Acetylenedicarboxylates and Related Esters by Enzymatic Transesterification. ResearchGate. [Link]
Sources
- 1. This compound CAS#: 136310-64-0 [m.chemicalbook.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. This compound | 136310-64-0 [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. EP2831068A1 - A method of preparing the scopine ester of di-(2-thienyl)glycolic acid, an intermediate in the synthesis of tiotropium bromide - Google Patents [patents.google.com]
- 7. EP2831068B1 - A method of preparing the scopine ester of di-(2-thienyl)glycolic acid, an intermediate in the synthesis of tiotropium bromide - Google Patents [patents.google.com]
- 8. Application research of Scopine_Chemicalbook [m.chemicalbook.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. data.epo.org [data.epo.org]
- 11. researchgate.net [researchgate.net]
- 12. The Application of a Desktop NMR Spectrometer in Drug Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. apps.dtic.mil [apps.dtic.mil]
Troubleshooting & Optimization
Improving synthesis yield of Scopine-2,2-dithienyl glycolate
Technical Support Center: Advanced Synthesis of Scopine-2,2-dithienyl Glycolate
Ticket ID: #SYN-TIOT-042 Subject: Yield Optimization & Impurity Control in Scopine Esterification Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open
Executive Summary: The Equilibrium Challenge
The synthesis of This compound (the "Scopine Ester") is the pivotal bottleneck in the production of Tiotropium Bromide. The standard route involves the transesterification of Methyl di-(2-thienyl)glycolate (MDTG) with Scopine .
The Core Problem: This reaction is a reversible equilibrium driven by the removal of methanol. Furthermore, the scopine moiety is structurally fragile; excessive thermal or basic stress triggers an intramolecular rearrangement to Scopoline (epoxytropine derivative), a "dead-end" impurity that cannot be recycled.
This guide moves beyond standard literature to provide a Kinetic-Control Protocol designed to maximize conversion (>85%) while suppressing scopoline formation to <0.5%.
Troubleshooting Guide (Q&A)
Q1: My reaction conversion stalls at ~65% despite prolonged heating. Adding more base doesn't help. A: This is a classic equilibrium limitation, not a kinetic one.
-
Root Cause: The byproduct, methanol, is not being removed efficiently. As methanol concentration rises, the reverse reaction (methanolysis of the product) competes with the forward reaction.
-
Technical Fix: Do not add more base; this increases impurity profiles. Instead, implement Continuous Vacuum Distillation . Operate the reaction in Toluene at 70–90°C under reduced pressure (30–40 kPa) to azeotropically remove methanol as it forms.
-
Critical Check: Ensure your solvent is anhydrous (<0.05% water). Water consumes the catalyst (alkoxide) and hydrolyzes the starting ester to Dithienylglycolic acid.
Q2: I am observing a large impurity peak (RRT ~0.85) identified as Scopoline. How do I stop this? A: Scopoline formation is the primary failure mode of this synthesis.
-
Mechanism: Strong bases (like metallic sodium or NaH) at high temperatures deprotonate the C-H adjacent to the epoxide or alcohol, triggering a skeletal rearrangement.
-
Solution: Switch from "hard" bases (NaH, Na metal) to a sterically hindered base like Sodium tert-butoxide (NaOtBu) .
-
Why: NaOtBu is sufficiently basic to catalyze transesterification but sterically bulky, reducing the rate of the parasitic deprotonation required for scopoline rearrangement.
-
Protocol Adjustment: Lower reaction temperature to <75°C during base addition.
Q3: The product contains a "Dehydration Impurity" (2,2-dithienylethylene derivative) that persists after crystallization. A: This impurity typically arises during the workup, not the reaction.
-
Root Cause: The tertiary alcohol in the dithienyl glycolate moiety is acid-sensitive. If your quench/extraction pH drops below 3.0, acid-catalyzed dehydration occurs.
-
Technical Fix: Maintain pH > 4.5 during the quench. Pour the reaction mixture into a buffered ice solution (e.g., dilute NaHCO3 or phosphate buffer) rather than strong HCl.
Q4: My product oils out instead of crystallizing. A: This indicates the presence of unreacted MDTG or high levels of scopoline.
-
Threshold: If HPLC purity is <85%, crystallization is difficult.
-
Rescue: Perform an Acid-Base Purification cycle.
-
Dissolve crude oil in dilute HCl (pH ~2). The amine (product) goes into water; non-basic impurities (MDTG, thiophenes) stay in organics (wash with Toluene).
-
Basify aqueous layer to pH 9 with K2CO3.
-
Extract product into DCM.
-
Recrystallize from Acetonitrile (ACN) at -10°C.
-
Optimized Experimental Protocol: The NaOtBu/Toluene Method
This protocol replaces the legacy "Metallic Sodium Melt" method, offering superior safety and impurity control.
Reaction Scheme: Scopine + MDTG + NaOtBu (cat.) ⇌ Scopine Ester + MeOH + tBuOH
Reagents:
-
Methyl di-(2-thienyl)glycolate (MDTG) (1.05 eq)
-
Sodium tert-butoxide (NaOtBu) (0.3 – 1.0 eq)[1]
-
Solvent: Anhydrous Toluene (10 volumes)
Step-by-Step Workflow:
-
Dissolution: Charge Scopine and MDTG into a reactor with anhydrous Toluene. Heat to 70°C until fully dissolved.
-
Inertion: Purge system with Nitrogen/Argon. Oxygen promotes radical degradation of thiophene rings.
-
Catalyst Addition: Add NaOtBu (dissolved in minimal Toluene or THF) dropwise over 30 minutes. Note: Using substoichiometric amounts (0.3 eq) is possible if vacuum removal of methanol is highly efficient; otherwise, use 1.0 eq.
-
Equilibrium Shift: Apply vacuum (pressure ~300 mbar) to establish a gentle reflux/distillation. Maintain internal temperature at 85–90°C .
-
Monitoring: Monitor by HPLC every hour. The reaction is complete when Scopine < 2.0%.
-
Quench: Cool to 10°C. Add to a mixture of ice/water.
-
Phase Separation: Separate organic layer.[3] Extract aqueous layer with DCM.[4]
-
Purification: Wash combined organics with water. Dry over Na2SO4.[3] Evaporate solvent.[5]
-
Crystallization: Dissolve residue in boiling Acetonitrile (5 vol). Cool slowly to 0°C, then -15°C. Filter white crystals.
Comparative Data: Base Selection Impact
| Parameter | Metallic Sodium (Legacy) | NaH / DMF (Common) | NaOtBu / Toluene (Recommended) |
| Reaction Temp | 100–140°C (Melt) | 60–70°C | 80–90°C |
| Scopoline Impurity | High (5–15%) | Moderate (2–5%) | Low (<1%) |
| Yield (Isolated) | 40–50% | 50–60% | 70–80% |
| Safety Profile | Dangerous (H2 gas, Fire) | High (H2 gas) | Moderate (No gas evolution) |
| Purification | Difficult (Oily crude) | Moderate | Clean Crystallization |
Pathway Visualization
The following diagram illustrates the reaction logic and critical control points (CCPs) where yield is lost.
Caption: Reaction pathway showing the reversible transesterification vs. irreversible scopoline formation. Success depends on shifting the equilibrium (blue arrow) while suppressing the red pathways.
References
-
Zentiva, K.S. (2015).[4] Method of preparing the scopine ester of di-(2-thienyl)glycolic acid. EP Patent 2825535B1.[4] European Patent Office.[1][4][6] Link
-
Boehringer Ingelheim Vetmedica GmbH . (1991). Process for the preparation of scopine esters. EP Patent 0418716A1.[4] European Patent Office.[1][4][6] Link
-
Foschi, F., et al. (2018).[7][8] Selective synthesis of methyl dithienyl-glycolates. Arkivoc, 2018(vii), 423-430.[7] Link
-
Midas Pharma GmbH . (2013).[4] Process for the preparation of scopine esters. WO Patent 2013046138A1.[9][10] WIPO. Link
-
BenchChem . (2025).[5][11] Application of Scopine in the Synthesis of Tiotropium Bromide: A Detailed Guide. Link
Sources
- 1. EP2831068B1 - A method of preparing the scopine ester of di-(2-thienyl)glycolic acid, an intermediate in the synthesis of tiotropium bromide - Google Patents [patents.google.com]
- 2. EP2831068A1 - A method of preparing the scopine ester of di-(2-thienyl)glycolic acid, an intermediate in the synthesis of tiotropium bromide - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. benchchem.com [benchchem.com]
- 6. EP2825535B1 - A method of preparing the scopine ester of di-(2-thienyl)glycolic acid, an intermediate in the synthesis of tiotropium bromide, and its new form - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. air.unimi.it [air.unimi.it]
- 9. This compound CAS#: 136310-64-0 [m.chemicalbook.com]
- 10. This compound | 136310-64-0 [chemicalbook.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Identification and Troubleshooting of Impurities in Scopine-2,2-dithienyl glycolate Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of Scopine-2,2-dithienyl glycolate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this critical process. As a key intermediate in the synthesis of the anticholinergic agent Tiotropium Bromide, ensuring the purity of this compound is paramount.[1][2] This document provides in-depth, question-and-answer-based troubleshooting, detailed analytical protocols, and an explanation of the chemical principles underlying impurity formation.
Section 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during the synthesis and analysis of this compound.
Q1: What are the primary sources of impurities in the transesterification reaction to produce this compound?
A: Impurities can be broadly categorized into three main groups: those arising from starting materials, those formed through side-reactions or incomplete conversion, and degradation products.
-
Starting Material-Related Impurities: The purity of your final product is fundamentally limited by the purity of your starting materials.
-
Scopine: May contain unreacted scopolamine from its own synthesis or its isomer, scopoline, which can form under basic conditions.[1][3]
-
Methyl di(2-thienyl)glycolate (MDTG): Often contains the regioisomer methyl 2,3-dithienyl glycolate, which is notoriously difficult to separate from the desired 2,2-isomer and will participate in the reaction to form an isomeric impurity.[4][5]
-
-
Reaction-Related Impurities: These are substances formed during the chemical transformation itself.
-
Unreacted Starting Materials: Incomplete reactions will leave residual scopine and MDTG.
-
Hydrolysis Products: The transesterification is sensitive to moisture. The presence of water can lead to the hydrolysis of the ester in either the starting material (MDTG) or the final product, yielding 2,2-dithienyl glycolic acid.[6]
-
-
Degradation Products: The product itself or the reactants can degrade under reaction or analysis conditions.
-
Scopoline Formation: The strained epoxide ring in scopine can rearrange to the more stable isomer, scopoline, especially under the strongly basic conditions of the reaction.[3]
-
Thermal Degradation: Tropane alkaloids are known to be thermally unstable.[7] During analysis by Gas Chromatography (GC), high inlet temperatures can cause elimination of water, leading to the formation of "apo-" degradation products.[7][8]
-
Q2: My HPLC analysis shows a peak with the same mass as my product but a slightly different retention time. What is the likely cause?
A: This is a classic indicator of an isomeric impurity. In this synthesis, there are two primary suspects:
-
Scopine-2,3-dithienyl glycolate: This is the most probable cause. It arises if your MDTG starting material was contaminated with its regioisomer, methyl 2,3-dithienyl glycolate.[4][5] This impurity has the exact same molecular weight as your target compound and very similar polarity, making it challenging to separate. Careful analysis of the MDTG raw material by HPLC is essential to prevent this issue.
-
Scopoline-2,2-dithienyl glycolate: As mentioned, scopine can isomerize to scopoline under basic conditions.[3] If this happens, scopoline can then react with MDTG to form an ester. This impurity will also have the same mass as the desired product. Controlling reaction temperature and time can help minimize this side reaction.
Q3: My reaction yield is consistently low, with significant amounts of unreacted starting materials detected. What are the most likely experimental errors?
A: Low conversion is typically traced back to the deactivation of the base or suboptimal reaction conditions. The transesterification requires a strong, non-nucleophilic base to deprotonate the hydroxyl group on scopine, initiating the reaction.[9][10]
-
Base Inactivation: Strong bases like sodium hydride (NaH), sodium methoxide (NaOMe), or sodium tert-butoxide are extremely sensitive to moisture and protic solvents. Ensure all reactants and solvents are rigorously dried and the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen). Using a freshly opened or properly stored container of the base is critical.
-
Insufficient Base: Stoichiometric or even super-stoichiometric amounts of base may be required depending on the specific protocol. Ensure you are using the correct molar equivalents as specified in your validated procedure.
-
Suboptimal Temperature: The reaction often requires heating to proceed at a reasonable rate.[11][12] However, excessive heat can promote side reactions like scopoline formation.[3] Ensure your reaction temperature is carefully monitored and controlled.
Q4: I am observing an unexpected peak during my HPLC analysis that disappears when I acidify the mobile phase. What could it be?
A: This behavior strongly suggests the presence of a carboxylic acid impurity, most likely 2,2-dithienyl glycolic acid .[6] Carboxylic acids have a pKa, and their protonation state changes with the pH of the mobile phase. In a neutral or basic mobile phase, the acid is deprotonated (carboxylate anion), making it more polar and resulting in an earlier retention time on a reversed-phase column. When you acidify the mobile phase (e.g., by adding formic or phosphoric acid), the carboxylic acid becomes protonated and less polar, causing its retention time to increase significantly or co-elute with other nonpolar components. This impurity is a direct result of hydrolysis due to water contamination in the reaction.
Q5: My GC-MS results are inconsistent and show several peaks that are not present in my HPLC analysis. Why is this happening?
A: This discrepancy is almost certainly due to the thermal instability of the scopine moiety.[7] Standard GC-MS methods often use high inlet temperatures (e.g., 270-300 °C) to ensure the volatilization of analytes. However, tropane alkaloids like this compound can degrade at these temperatures.[8] The primary degradation pathway is the elimination of a water molecule from the glycolate portion, forming an "apo-" compound (Apothis compound).
To troubleshoot this, you must modify your GC-MS method. It is not necessary to derivatize the sample; instead, simply lowering the inlet temperature to ≤250 °C can dramatically reduce this on-column degradation, allowing for the detection of the intact parent molecule.[7] For routine purity analysis, a validated HPLC or UHPLC method is generally more reliable for this class of compounds.[13][14]
Section 2: Visualizing Impurity Formation Pathways
Understanding the origin of impurities is key to controlling them. The following diagrams illustrate the main synthetic route and the genesis of common impurities.
Caption: Logical relationships showing the origins of common impurities.
Section 3: Analytical & Troubleshooting Protocols
This section provides a summary troubleshooting guide and a starting point for developing a robust analytical method for impurity profiling.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Corrective and Preventive Action(s) |
| High levels of unreacted Scopine & MDTG | 1. Inactive or insufficient base. [9] 2. Presence of moisture. 3. Suboptimal reaction temperature/time. | 1. Use fresh, anhydrous base from a reputable supplier. Ensure correct stoichiometry. 2. Use anhydrous solvents and perform the reaction under an inert atmosphere (N₂ or Ar). 3. Optimize reaction temperature and monitor for completion by TLC or HPLC. |
| Significant peak for 2,2-Dithienyl glycolic acid | Hydrolysis due to water contamination in reactants or solvent. | Rigorously dry all solvents (e.g., over molecular sieves) and reactants before use. |
| Isomeric impurity peak observed in HPLC | 1. Contamination of MDTG with methyl 2,3-dithienyl glycolate. [4][5] 2. Rearrangement of scopine to scopoline during the reaction. [3] | 1. Qualify your MDTG raw material with a high-resolution HPLC method before use. 2. Avoid excessive temperatures and prolonged reaction times. Consider using a milder base if process development allows. |
| Appearance of new peaks during GC-MS analysis | Thermal degradation of the analyte in the hot GC inlet. [7][8] | Reduce the GC inlet temperature to ≤250°C. Prioritize HPLC/UHPLC for quantitative purity analysis of this compound class. |
Experimental Protocol: Suggested RP-HPLC Method for Impurity Profiling
This method is a starting point based on validated protocols for related tropane alkaloids and should be fully validated for your specific application according to ICH guidelines. [13][14]
-
Instrumentation:
-
A High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system equipped with a UV-Vis or Diode-Array Detector (DAD).
-
-
Chromatographic Conditions:
-
Column: Waters Acquity UHPLC BEH C18, 1.7 µm, 2.1 x 100 mm, or equivalent high-quality C18 reversed-phase column. [13] * Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 10 8.0 90 9.0 90 9.1 10 | 12.0 | 10 |
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Detection Wavelength: 215 nm.
-
Injection Volume: 2 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable diluent (e.g., 50:50 Water:Acetonitrile) to a final concentration of approximately 0.5 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection to protect the column.
-
-
Method Validation (Self-Validating System):
-
Specificity: Perform forced degradation studies (acid, base, peroxide, heat, light) to ensure the method can separate the main peak from all potential degradation products and impurities.
-
Linearity: Analyze a series of dilutions to confirm a linear relationship between concentration and peak area (Correlation coefficient >0.999). [15] * Limit of Detection (LOD) & Quantitation (LOQ): Determine the lowest concentration of impurities that can be reliably detected and quantified. [16] * Accuracy & Precision: Evaluate the method's accuracy (recovery) and precision (repeatability and intermediate precision) using spiked samples at different concentration levels. [15]
-
Section 4: Summary of Common Impurities
The following table provides a consolidated overview of the key impurities discussed in this guide.
| Impurity Name | CAS Number | Origin / Type | Key Identification Insight |
| Scopine | 498-45-3 | Unreacted Starting Material | Polar; elutes early in reversed-phase HPLC. [17] |
| Methyl di(2-thienyl)glycolate | 26447-85-8 | Unreacted Starting Material | Non-polar; elutes late in reversed-phase HPLC. |
| 2,2-Dithienyl glycolic acid | 4746-63-8 | Hydrolysis Byproduct | Retention time is highly dependent on mobile phase pH. [6] |
| Scopoline | 498-45-3 (isomer) | Rearrangement of Scopine | Isomer of scopine; can be formed under basic conditions. [3] |
| Scopine-2,3-dithienyl glycolate | N/A | Isomeric Product | Forms from regioisomeric impurity in MDTG; same mass as the product. [4] |
| Apothis compound | N/A | Degradation Product | Primarily observed as an artifact in GC-MS due to thermal degradation. [7][8] |
References
-
Jadav, P., et al. (2017). Development and Application of a Validated UHPLC Method for the Determination of Atropine and Its Major Impurities in Antidote Treatment Nerve Agent Auto-Injectors (ATNAA) Stored in the Strategic National Stockpiles. American Journal of Analytical Chemistry. Available at: [Link]
-
Kirchhoff, C., et al. (2004). Analysis of atropine, its degradation products and related substances of natural origin by means of reversed-phase high-performance liquid chromatography. Journal of Chromatography A. Available at: [Link]
-
Wikipedia. (n.d.). Scopine. Retrieved from: [Link]
-
Rao, N.V., et al. (2022). Development and Validation of a RP-HPLC Method for the Determination Atropine and its Impurities in Pharmaceutical Dosage Form as Per ICH Guidelines. Current Trends in Biotechnology and Pharmacy. Available at: [Link]
-
Gpatindia. (2020). SCOPOLAMINE (HYOSCINE) Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Retrieved from: [Link]
- Google Patents. (2021). WO2021133280A1 - An improved process for preparation of scopine hydrobromide.
-
Sciencemadness Wiki. (2023). Scopolamine. Retrieved from: [Link]
-
ResearchGate. (2004). Analysis of atropine, its degradation products and related substances of natural origin by means of reversed-phase high-performance liquid chromatography. Available at: [Link]
-
Scientific Research Publishing. (2017). Development and Application of a Validated UHPLC Method for the Determination of Atropine and Its Major Impurities in Antidote T. Available at: [Link]
- Google Patents. (2013). A METHOD OF PREPARING THE SCOPINE ESTER OF DI-(2-THIENYL)GLYCOLIC ACID, AN INTERMEDIATE IN THE SYNTHESIS OF TIOTROPIUM BROMIDE.
-
Pharmaffiliates. (n.d.). tropicamide-impurities. Retrieved from: [Link]
-
ResearchGate. (2022). Synthesis of scopolamine as an effective medication. Available at: [Link]
- Google Patents. (2013). A METHOD OF PREPARING THE SCOPINE ESTER OF DI-(2-THIENYL)GLYCOLIC ACID, AN INTERMEDIATE IN THE SYNTHESIS OF TIOTROPIUM BROMIDE,.
-
AIR Unimi. (2018). Selective synthesis of methyl dithienyl-glycolates. Available at: [Link]
- Google Patents. (2015). EP2831068A1 - A method of preparing the scopine ester of di-(2-thienyl)glycolic acid, an intermediate in the synthesis of tiotropium bromide.
- Google Patents. (2018). EP2831068B1 - A method of preparing the scopine ester of di-(2-thienyl)glycolic acid, an intermediate in the synthesis of tiotropium bromide.
-
Bloom Tech. (2023). How do you synthesize scopolamine?. Retrieved from: [Link]
-
ResearchGate. (2009). Determination of tropicamide and its major impurity in raw material by the HPLC-DAD analysis and identification of this impurity using the off-line HPLC-FT-IR coupling. Available at: [Link]
-
PubMed. (2009). Determination of tropicamide and its major impurity in raw material by the HPLC-DAD analysis and identification of this impurity using the off-line HPLC-FT-IR coupling. Available at: [Link]
- Google Patents. (2013). WO2013135219A1 - A method of preparing the scopine ester of di-(2-thienyl)glycolic acid, an intermediate in the synthesis of tiotropium bromide, and its new form.
-
PubMed. (2021). Thermal (In)stability of Atropine and Scopolamine in the GC-MS Inlet. Available at: [Link]
-
MDPI. (2021). Thermal (In)stability of Atropine and Scopolamine in the GC-MS Inlet. Available at: [Link]
- Google Patents. (2019). WO2019129801A1 - Process for the purification of methyl-2,2-dithienylglycolate.
Sources
- 1. WO2021133280A1 - An improved process for preparation of scopine hydrobromide - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. Application research of Scopine_Chemicalbook [m.chemicalbook.com]
- 4. air.unimi.it [air.unimi.it]
- 5. WO2019129801A1 - Process for the purification of methyl-2,2-dithienylglycolate - Google Patents [patents.google.com]
- 6. store.usp.org [store.usp.org]
- 7. Thermal (In)stability of Atropine and Scopolamine in the GC-MS Inlet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thermal (In)stability of Atropine and Scopolamine in the GC-MS Inlet [mdpi.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. EP2831068A1 - A method of preparing the scopine ester of di-(2-thienyl)glycolic acid, an intermediate in the synthesis of tiotropium bromide - Google Patents [patents.google.com]
- 12. EP2831068B1 - A method of preparing the scopine ester of di-(2-thienyl)glycolic acid, an intermediate in the synthesis of tiotropium bromide - Google Patents [patents.google.com]
- 13. Development and Application of a Validated UHPLC Method for the Determination of Atropine and Its Major Impurities in Antidote Treatment Nerve Agent Auto-Injectors (ATNAA) Stored in the Strategic National Stockpiles [scirp.org]
- 14. abap.co.in [abap.co.in]
- 15. scirp.org [scirp.org]
- 16. ptacts.uspto.gov [ptacts.uspto.gov]
- 17. Scopine - Wikipedia [en.wikipedia.org]
Technical Support Center: Stability Management of Scopine-2,2-dithienyl Glycolate
Product: Scopine-2,2-dithienyl glycolate (SDG) CAS: 136310-64-0 Primary Application: Key intermediate in the synthesis of Tiotropium Bromide.[1][2][3]
Core Directive: The Stability Imperative
As a Senior Application Scientist, I often see yield losses in Tiotropium synthesis traced back to the mishandling of this specific intermediate. This compound is an ester.[4][5] Like all esters, it is chemically predisposed to revert to its parent acid and alcohol in the presence of moisture. However, the presence of the dithienyl moiety adds a layer of photosensitivity and oxidative risk.
This guide is not a generic storage manual; it is a technical defense strategy against the three entropic forces that degrade your compound: Hydrolysis, Oxidation, and Thermal Rearrangement.
Degradation Mechanisms (The "Why")
To prevent degradation, you must understand the chemical pathways driving it.
A. Hydrolysis (The Primary Threat)
The ester linkage in SDG is susceptible to nucleophilic attack by water. This reaction is catalyzed by both acids and bases.[6][7][8] Even trace atmospheric moisture, over time, will cleave the molecule into Scopine and 2,2-Dithienylglycolic acid .
-
Critical Insight: Data indicates that when stored above 4°C without desiccation, detectable levels of 2,2-dithienyl glycolic acid appear within two months [1].[9]
B. Thermal Rearrangement (Scopoline Formation)
Under thermal stress or harsh pH conditions, the scopine ring system itself can undergo isomerization to form Scopoline (an epoxide isomer). This is irreversible and renders the material useless for Tiotropium synthesis.
C. Visualizing the Pathway
The following diagram illustrates the degradation logic you are fighting against.
Figure 1: Primary degradation pathways of this compound. Hydrolysis is the dominant risk during storage.
The "Argon Blanket" Storage Protocol
Do not rely on standard refrigeration. Follow this rigorous protocol to ensure analytical integrity.
Step-by-Step Workflow
-
Aliquot Immediately: Avoid repeated freeze-thaw cycles. Upon receipt or synthesis, divide the bulk material into single-use aliquots.
-
Desiccation: Place the vial in a secondary container (e.g., a Falcon tube or jar) containing active silica gel or molecular sieves.
-
Inert Atmosphere: Purge the headspace of the vial with dry Argon or Nitrogen before sealing. Argon is preferred as it is heavier than air and settles over the solid.
-
Thermal Control: Store at -20°C .
-
Note: -80°C is acceptable but unnecessary for stability < 1 year. 4°C is risky for long-term storage (> 1 month).
-
-
Light Protection: Use amber glass vials or wrap clear vials in aluminum foil to protect the thiophene rings from photo-oxidation.
Figure 2: The "Argon Blanket" storage workflow to minimize hydrolysis and oxidation.
Troubleshooting & FAQs
Q1: My sample has turned from off-white to yellow. Is it still usable?
Diagnosis: This indicates oxidative degradation or photo-degradation of the thiophene rings. Action:
-
If purity is >98%, you may proceed, but purification (recrystallization) is recommended.
-
If purity is <95%, discard. The degradation products can interfere with the quaternization step in Tiotropium synthesis.
Q2: HPLC analysis shows two distinct new peaks flanking the main peak. What are they?
Diagnosis: This is classic hydrolysis .[8][11]
-
Early Eluting Peak: Likely Scopine (more polar).
-
Late Eluting Peak: Likely 2,2-Dithienylglycolic acid (less polar, depending on pH). Root Cause: Moisture ingress during storage or using wet solvents during sample prep. Fix: Ensure all solvents used for dilution are HPLC-grade and dry. Verify the water content of your bulk material using Karl Fischer titration.
Q3: Can I store the material in solution (e.g., DMSO or Methanol)?
Recommendation: No.
-
Methanol: Risks transesterification (swapping the scopine group for a methyl group) over time.
-
DMSO: Highly hygroscopic. It will pull water from the atmosphere, accelerating hydrolysis.
-
Protocol: Always store as a solid. Prepare solutions immediately before use.
Analytical Validation (Data Summary)
When validating the stability of your SDG, use the following reference data to interpret your results.
| Parameter | Specification (Target) | Degradation Indicator |
| Appearance | White to Off-white crystalline solid | Yellowing or liquefaction (hygroscopicity) |
| HPLC Purity | ≥ 99.0% | Decrease in Area % |
| Impurity A (Scopine) | ≤ 0.15% | Increases with moisture/pH > 7 |
| Impurity B (Acid) | ≤ 0.15% | Increases with moisture |
| Water Content (KF) | ≤ 0.5% | > 1.0% accelerates degradation exponentially |
References
-
Google Patents. Pure and stable tiotropium bromide. US20070167480A1. Accessed via Google Patents. Link
-
BenchChem. An In-Depth Technical Guide to the Synthesis and Purification of Tiotropium Bromide.[4] Accessed via BenchChem.[4][10] Link
-
ChemicalBook. this compound Properties and Stability. Accessed via ChemicalBook.[1] Link
-
Google Patents. Process for the preparation of scopine esters. WO2013046138A1.[1] Accessed via Google Patents. Link
Sources
- 1. This compound CAS#: 136310-64-0 [m.chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. This compound | 136310-64-0 [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A new procedure for thioester deprotection using thioglycolic acid in both homogeneous and heterogeneous phase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sciforum.net [sciforum.net]
- 7. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. US20070167480A1 - Pure and stable tiotropium bromide - Google Patents [patents.google.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chemguide.co.uk [chemguide.co.uk]
Reducing side reactions in dithienyl glycolic acid esterification
Topic: Reducing Side Reactions in Dithienyl Glycolic Acid (DTGA) Esterification
Audience: Process Chemists, Medicinal Chemists, and Drug Development Scientists.
Introduction: The "Thienyl-Electronic" Trap
Welcome to the DTGA Technical Support Hub. If you are working with di-(2-thienyl)glycolic acid , you are likely synthesizing anticholinergic APIs (e.g., Tiotropium, Aclidinium).
The Core Problem: This molecule presents a deceptive challenge. While it looks like a standard carboxylic acid, the
This guide prioritizes neutral-pH activation strategies to suppress this pathway.
Part 1: Troubleshooting Guides & FAQs
Issue 1: The "Apo" Impurity (Dehydration)
Symptom: HPLC shows a significant non-polar impurity (RRT ~1.2-1.5) with an alkene signature (
| Parameter | Observation | Diagnosis |
| Reagent | Thionyl Chloride ( | CRITICAL FAIL. HCl generation causes immediate dehydration. |
| Catalyst | Strong acids protonate the | |
| Temp | Thermal promotion of elimination. |
Q: Can I use acid chlorides for activation? A: Avoid if possible. The formation of the acid chloride generates HCl byproducts. Even with scavengers (TEA/DIPEA), the local concentration of acid often triggers dehydration to the dithienyl-ethylene derivative (analogous to "apo-tiotropium").
-
Corrective Action: Switch to CDI (1,1'-Carbonyldiimidazole) or T3P (Propylphosphonic anhydride) . These reagents activate the carboxyl group without generating strong acidic species.
Q: How do I remove the alkene impurity if it forms? A: It is extremely difficult to separate via crystallization due to structural similarity.
-
Corrective Action: Prevention is the only viable strategy. If formed, you must usually resort to reverse-phase preparative HPLC or radical polymerization of the impurity (risky).
Issue 2: The Steglich Trap (N-Acylurea Formation)
Symptom: Low yield of ester, presence of a stubborn urea byproduct in the organic phase.
Q: I used DCC/DMAP, but the reaction stalled. Why? A: The two thiophene rings create significant steric hindrance around the carbonyl carbon.
-
Mechanism: DCC forms the O-acylisourea intermediate.[1]
-
The Failure: Because the incoming alcohol (especially if bulky like Scopine) attacks slowly due to sterics, the O-acylisourea undergoes an intramolecular
acyl migration. -
Result: You form the inert N-acylurea byproduct instead of the ester.
Corrective Action:
-
Switch Reagent: Use EDC.HCl instead of DCC. The urea byproduct is water-soluble and easily washed away, simplifying purification.
-
Add Additive: Use HOBt or Oxyma alongside the carbodiimide. These form an "active ester" intermediate that is less prone to rearrangement than the O-acylisourea.[1]
Issue 3: Thiophene Ring Degradation
Symptom: Reaction mixture turns dark brown/black over time; baseline noise in HPLC increases.
Q: Why is my reaction darkening? A: Thiophene rings are electron-rich and susceptible to:
-
Oxidation: If the reaction is open to air.
-
Acid-Catalyzed Polymerization: Even weak Lewis acids can initiate oligomerization of the thiophene rings.
Corrective Action:
-
Strict Inert Atmosphere: All reactions must be run under
or Argon. -
Radical Scavenging: Ensure solvents are peroxide-free (especially THF or Ethers).
Part 2: Visualizing the Mechanisms
Diagram 1: The Dehydration Pathway (The Enemy)
This diagram illustrates why acidic conditions are fatal to DTGA purity. The stabilization of the carbocation by the thiophene rings (
Caption: Acid-catalyzed dehydration pathway driven by thiophene-stabilized carbocation formation.
Diagram 2: The Recommended Workflow (CDI Coupling)
This workflow avoids acidic species entirely, utilizing an acyl-imidazole intermediate.
Caption: CDI-mediated esterification ensures neutral pH, preventing hydroxyl elimination.
Part 3: Recommended Experimental Protocol
Protocol: CDI-Mediated Esterification of Di-(2-thienyl)glycolic Acid
Objective: Synthesize the ester without triggering dehydration or thiophene degradation. Scale: 10 mmol basis.
Reagents:
-
Di-(2-thienyl)glycolic acid (DTGA): 2.40 g (10 mmol)
-
CDI (1,1'-Carbonyldiimidazole): 1.78 g (11 mmol)
-
Target Alcohol (e.g., Methanol, Scopine): 10-12 mmol
-
Solvent: Anhydrous THF or DCM (25 mL)
-
Base Catalyst (Optional): DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.1 eq)
Step-by-Step Procedure:
-
Activation (The "Fizz" Phase):
-
Charge DTGA and Anhydrous THF into a dried flask under Nitrogen.
-
Add CDI in portions over 5 minutes at
. -
Observation: You will see effervescence (
evolution). -
Allow to stir at Room Temperature (RT) for 1 hour.
-
Checkpoint: Ensure effervescence has ceased. This confirms formation of the Acyl-Imidazole .
-
-
Coupling:
-
Add the Target Alcohol dissolved in a minimal amount of THF.
-
(Optional) Add DBU (0.15 g) to accelerate the reaction if the alcohol is sterically hindered (e.g., Scopine).
-
Stir at RT for 12–24 hours. Do not heat above
.
-
-
Work-up (Neutral Wash):
-
Quench with Saturated
(Not water/acid). -
Extract with Ethyl Acetate.
-
Wash organic layer with Brine.
-
Dry over
and concentrate.
-
-
Purification:
-
Recrystallize from Acetonitrile or Isopropanol.
-
Note: Avoid silica gel chromatography if possible, as silica is slightly acidic and can degrade the product on the column. If necessary, neutralize silica with 1% Triethylamine.
-
References
-
Boehringer Ingelheim Vetmedica GmbH. (2002). Crystalline tiotropium bromide monohydrate, processes for the preparation thereof, and pharmaceutical compositions. US Patent 6,482,947. Link
-
Neises, B., & Steglich, W. (1978).[1] Simple Method for the Esterification of Carboxylic Acids.[1] Angewandte Chemie International Edition.[1] (Foundational text for Steglich mechanism and urea side reactions). Link
-
Organic Chemistry Portal. (2023). Steglich Esterification: Mechanism and Side Reactions. (General reference for O-acylisourea to N-acylurea migration). Link
-
BenchChem. (2025).[2][3] An In-Depth Technical Guide to the Synthesis and Purification of Tiotropium Bromide. (Specific details on Tiotropium intermediates). Link
Sources
Navigating the Thermal Landscape: A Technical Guide to Optimizing Reaction Temperature in Scopine Ester Synthesis
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Scopine Ester Synthesis. As Senior Application Scientists, we understand that mastering the synthesis of scopine esters is a critical step in the development of vital therapeutics. This guide provides in-depth technical assistance, troubleshooting strategies, and frequently asked questions to empower you to navigate the complexities of your experiments, with a specialized focus on the critical parameter of reaction temperature.
Section 1: Troubleshooting Guide: When Your Reaction Runs Hot (or Cold)
This section addresses specific issues you may encounter during the synthesis of scopine esters, providing potential causes and actionable solutions.
Issue 1: Low or No Yield of the Desired Scopine Ester
-
Potential Cause 1: Inappropriate Reaction Temperature. The esterification or transesterification reaction may have a high activation energy that is not being met, or conversely, the desired product may be degrading at the temperature used.
-
Solution: Systematically screen a range of temperatures. For carbodiimide-mediated couplings (e.g., DCC, EDC), initial reactions can be performed at room temperature, with the range of -10 to 40 °C being a viable window to explore.[1] For transesterification reactions, temperatures can be significantly higher, sometimes up to 95 °C, but this must be carefully controlled to prevent degradation.[2][3] It is crucial to monitor the reaction progress at each temperature point using an appropriate analytical technique like HPLC or TLC.
-
-
Potential Cause 2: Inefficient Catalyst or Coupling Agent Activity. The chosen catalyst or coupling agent may require a specific temperature range to be effective.
-
Solution: Consult the literature for the optimal temperature for your specific catalyst system. For instance, some N-heterocyclic carbene (NHC) catalyzed transesterifications are effective at room temperature (20-25 °C), while others may require gentle heating to 40 °C.[4]
-
-
Potential Cause 3: Poor Solubility of Reactants. Scopine or the acid/ester reactant may not be fully dissolved at the reaction temperature, leading to a heterogeneous mixture and slow reaction rates.
-
Solution: Select a solvent in which both reactants are soluble at the desired reaction temperature. A wide range of solvents can be used, including dimethylformamide (DMF), dichloromethane (DCM), and tetrahydrofuran (THF).[1] A slight increase in temperature can sometimes improve solubility, but this must be balanced against the risk of side reactions.
-
Issue 2: Formation of Significant Side Products
-
Potential Cause 1: Thermal Degradation of Scopine or the Product. Scopine and its ester derivatives are known to be thermally labile.[5][6][7] The epoxide ring in scopine can be sensitive to high temperatures, potentially leading to decomposition products.[8]
-
Solution: Lower the reaction temperature. If the reaction rate is too slow at lower temperatures, consider a more active catalyst or a longer reaction time. For reactions requiring elevated temperatures, such as some transesterifications, it is imperative to not exceed the recommended maximum, for instance, 95°C.[2][3]
-
-
Potential Cause 2: Kinetic vs. Thermodynamic Control. At different temperatures, the reaction may favor the formation of a less stable kinetic product over the more stable thermodynamic product.[9]
-
Solution: To favor the thermodynamic product, a higher reaction temperature is generally employed to allow the reaction to reach equilibrium. Conversely, to isolate a kinetic product, lower temperatures and shorter reaction times are typically used.[9] Understanding the energy profile of your specific reaction is key.
-
-
Potential Cause 3: Base-Induced Side Reactions. In transesterification reactions using strong bases like sodium methoxide or sodium hydride, elevated temperatures can promote side reactions.[2]
-
Solution: Employ the lowest effective temperature for the chosen base. Alternatively, consider using a milder base or a different catalytic system that operates under less harsh conditions.
-
Issue 3: Incomplete Reaction After an Extended Period
-
Potential Cause 1: Reaction Equilibrium Has Been Reached. Esterification is a reversible reaction.
-
Solution: To drive the reaction forward, consider removing a byproduct, such as water or a low-boiling alcohol, through azeotropic distillation or the use of molecular sieves.[4] Adjusting the stoichiometry of the reactants (using an excess of one) can also shift the equilibrium.
-
-
Potential Cause 2: Catalyst Deactivation. The catalyst may have degraded over time, especially at elevated temperatures.
-
Solution: If feasible, add a fresh portion of the catalyst. For future experiments, consider a more robust catalyst or a lower reaction temperature to prolong catalyst life.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the ideal starting temperature for optimizing my scopine esterification?
A: For carbodiimide-mediated esterifications (e.g., with DCC or EDC and DMAP), starting at room temperature (around 20-25 °C) is a common and effective practice.[1][10] For transesterification reactions, the starting temperature can vary significantly based on the catalyst and reactants, with some protocols starting at room temperature[4][11] and others at elevated temperatures such as 60-70 °C.[2][3]
Q2: How do I monitor the progress of my reaction to optimize the temperature?
A: Regular monitoring is crucial. Thin-layer chromatography (TLC) provides a quick qualitative assessment of the consumption of starting materials and the formation of the product. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are the preferred methods.[5] It is important to be aware that high GC inlet temperatures (>250°C) can cause degradation of scopine and its esters, potentially giving misleading results.[5][6][7] In-line monitoring techniques, such as Mid-Infrared (MIR) spectrometry, can also be employed for real-time analysis.[12]
Q3: Can the choice of solvent affect the optimal reaction temperature?
A: Absolutely. The solvent's boiling point will set the upper limit for the reaction temperature under atmospheric pressure. Furthermore, the solvent's polarity can influence the reaction rate and, consequently, the required temperature. A wide array of solvents such as DMF, DMSO, toluene, THF, and DCM have been successfully used in scopine ester synthesis.[1] The choice should be based on the solubility of the reactants and the desired reaction temperature range.
Q4: Are there any general rules for temperature control in transesterification reactions of scopine?
A: Transesterification of scopine can be performed under various conditions. When using strong bases like sodium methoxide, the temperature should be carefully controlled and not exceed 95 °C to avoid degradation.[2][3] Some methods utilize milder conditions with organic bases like DBU at around 60-65 °C.[2][3] More recent methods using N-heterocyclic carbene (NHC) catalysts can proceed efficiently at room temperature.[4]
Section 3: Data and Protocols for Experimental Design
Quantitative Data Summary
The following table summarizes various reported temperature conditions for the synthesis of scopine esters, providing a valuable reference for your experimental design.
| Reaction Type | Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |
| Esterification | Scopine, Di-(2-thienyl)acetic acid | DCC, DMAP | Dichloromethane | Room Temp | - | [10] |
| Esterification | Scopine, Di-(2-thienyl)acetic acid | EDC, DMAP | Dichloromethane | Room Temp | - | [13] |
| Transesterification | Scopine, Methyl-di(2-thienyl)glycolate | Sodium metal | Toluene/Melt | < 95 | 45-70 | [2][3] |
| Transesterification | Scopine hydrochloride, Methyl-di(2-thienyl)glycolate | DBU, NaH | DMF | 60 | 41-50 | [2][3] |
| Transesterification | Scopine hydrobromide, Methyl-di(2-thienyl)glycolate | K₂CO₃ | DMF | 65 | 42-61 | [2] |
| Epoxidation | Tropenol ester | Vanadium pentoxide, H₂O₂ | DMF | 40-60 | 83 | [14] |
| Reduction | Tropine ester | Palladium-carbon | - | 10-15 | 91.8 | [10][15] |
Experimental Workflow: Temperature Optimization Study
This protocol outlines a systematic approach to optimizing the reaction temperature for a generic scopine esterification reaction using a coupling agent.
Step 1: Initial Small-Scale Reactions
-
Set up a minimum of three identical small-scale reactions in parallel.
-
Run each reaction at a different temperature:
-
Reaction A: 0 °C (ice bath)
-
Reaction B: Room Temperature (~25 °C)
-
Reaction C: 40 °C (heated oil bath)
-
-
Ensure all other parameters (reactant concentrations, solvent, stirring speed) are kept constant.
Step 2: Reaction Monitoring
-
At regular intervals (e.g., 1, 2, 4, 8, and 24 hours), withdraw a small aliquot from each reaction.
-
Quench the reaction in the aliquot if necessary.
-
Analyze the aliquots by TLC or HPLC to determine the extent of conversion and the formation of any byproducts.
Step 3: Data Analysis and Selection of Optimal Temperature
-
Compare the reaction profiles at the different temperatures.
-
Identify the temperature that provides the best balance of reaction rate, yield, and purity.
-
If necessary, perform a second round of optimization using a narrower temperature range around the initial optimum.
Step 4: Scale-Up and Verification
-
Once the optimal temperature is determined, perform the reaction on a larger scale to confirm the results.
Visualizing the Workflow
Caption: Workflow for a systematic temperature optimization study.
References
- SYNTHESIS METHOD FOR PRODUCING TIOTROPIUM BROMIDE - Patent 2552912 - EPO.
- A METHOD OF PREPARING THE SCOPINE ESTER OF DI-(2-THIENYL)GLYCOLIC ACID, AN INTERMEDIATE IN THE SYNTHESIS OF TIOTROPIUM BROMIDE, - Googleapis.com.
- EP2831068A1 - A method of preparing the scopine ester of di-(2-thienyl)glycolic acid, an intermediate in the synthesis of tiotropium bromide - Google Patents.
- US6506900B1 - Process for preparing a scopine ester intermediate - Google Patents.
- improving the stability and storage conditions of scopine - Benchchem.
- How do you synthesize scopolamine? - Knowledge - Bloom Tech.
- EP1475379A1 - Use of scopine ester derivatives for the synthesis of drugs - Google Patents.
- Thermal (In)stability of Atropine and Scopolamine in the GC-MS Inlet - PubMed.
- Thermal (In)stability of Atropine and Scopolamine in the GC-MS Inlet - MDPI.
- Design, Synthesis, and Activity Evaluation of Fluorine-Containing Scopolamine Analogues as Potential Antidepressants | Journal of Medicinal Chemistry - ACS Publications.
- Understanding product optimization: Kinetic versus thermodynamic control.
- Kinetic vs Thermodynamic Control.
- WO2013046138A1 - Process for the preparation of scopine esters - Google Patents.
- A Comparative Analysis of Scopine and Tropine in Chemical Synthesis - Benchchem.
- WO2021133280A1 - An improved process for preparation of scopine hydrobromide - Google Patents.
- (PDF) Synthesis of scopolamine as an effective medication - ResearchGate.
- Kinetic and thermodynamic study on the esterification of oleic acid over SO3H-functionalized eucalyptus tree bark biochar catalyst - PMC.
- Total Synthesis of (±)-Scopolamine: Challenges of the Tropane Ring | Request PDF.
- Journal of Chemical Health Risks Kinetic and Thermodynamic Modeling of Esterification of 2- Propanol and N- Butyric Acid.
- Thermodynamic and kinetic reaction control - Wikipedia.
- Application of Scopine in the Synthesis of Tiotropium Bromide: A Detailed Guide for Researchers - Benchchem.
- Synthesis - Atropine.
- CN113321648B - Synthetic method of atropine sulfate - Google Patents.
- Monitoring of an esterification reaction by on-line direct liquid sampling mass spectrometry and in-line mid infrared spectrometry with an attenuated total reflectance probe - PubMed.
Sources
- 1. SYNTHESIS METHOD FOR PRODUCING TIOTROPIUM BROMIDE - Patent 2552912 [data.epo.org]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. EP2831068A1 - A method of preparing the scopine ester of di-(2-thienyl)glycolic acid, an intermediate in the synthesis of tiotropium bromide - Google Patents [patents.google.com]
- 4. WO2013046138A1 - Process for the preparation of scopine esters - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Thermal (In)stability of Atropine and Scopolamine in the GC-MS Inlet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. WO2021133280A1 - An improved process for preparation of scopine hydrobromide - Google Patents [patents.google.com]
- 9. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Monitoring of an esterification reaction by on-line direct liquid sampling mass spectrometry and in-line mid infrared spectrometry with an attenuated total reflectance probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. US6506900B1 - Process for preparing a scopine ester intermediate - Google Patents [patents.google.com]
- 15. CN113321648B - Synthetic method of atropine sulfate - Google Patents [patents.google.com]
Technical Support Center: Purification of Scopine-2,2-dithienyl Glycolate (SDG)
Current Status: Operational Department: Process Chemistry & Purification Support Subject: Removal of Unreacted Scopine from Scopine-2,2-dithienyl Glycolate (SDG) Reference ID: SDG-PUR-001
Core Chemical Logic & Solubility Profile
Before attempting troubleshooting, it is critical to understand the physicochemical differences between the impurity (Scopine) and the target product (SDG). The separation strategy relies on exploiting the distinct polarity and pKa profiles of the secondary alcohol (starting material) versus the ester (product).
Physicochemical Comparison
| Feature | Scopine (Impurity) | This compound (Target) | Purification Implication |
| Functional Group | Secondary Alcohol / Bridged Amine | Ester / Bridged Amine | The ester group increases lipophilicity significantly. |
| Polarity | High (Hydrophilic) | Moderate (Lipophilic) | Scopine partitions preferentially into aqueous phases; SDG partitions into organic solvents (DCM, Toluene). |
| Water Solubility | High | Low (as free base) | Water washes of the organic phase are highly effective for removing Scopine. |
| pKa (Conjugate Acid) | ~9.5 - 10.0 | ~9.0 - 9.5 | Both form salts with acids (HCl, HBr), but the ester is susceptible to hydrolysis at extreme pH. |
| Stability | Stable | Hydrolysis Sensitive | Avoid prolonged exposure to strong aqueous acids or bases, especially at elevated temperatures. |
Troubleshooting Guides (FAQ Format)
Issue 1: High Scopine Content (>2%) After Workup
User Question: I performed the transesterification in toluene and washed with water, but HPLC still shows 5-10% unreacted scopine. How do I remove it without column chromatography?
Technical Diagnosis: Simple water washing of the reaction mixture is often insufficient because the partition coefficient of scopine, while favoring water, allows some retention in the organic phase if the pH is uncontrolled or if the volume ratio is too low.
Corrective Action: The "pH Switch" Extraction You must exploit the amine functionality to purify the compound chemically, not just physically.
-
Acid Extraction: Extract the toluene reaction mixture with dilute cold acid (e.g., 1M HCl or 2M HBr) at 0–5°C.
-
Why? Both Scopine and SDG move into the aqueous phase as salts. Non-basic impurities (e.g., unreacted methyl-2,2-dithienyl glycolate) remain in the toluene and are discarded.
-
-
Basification & Re-extraction: Separate the aqueous layer. Slowly adjust pH to 8.5–9.0 using Na₂CO₃ or K₂CO₃ (keep cold!). Extract immediately into Dichloromethane (DCM).
-
Why? At pH 9, the SDG returns to its free base form and extracts into DCM. Unreacted Scopine is more water-soluble and a significant portion will remain in the aqueous waste if the extraction volume is controlled (avoid excessive DCM volumes).
-
-
Polishing Wash: Wash the DCM layer with cold water (2x). This is the critical step to remove residual Scopine dragged over during extraction.
Issue 2: Product "Oiling Out" During Crystallization
User Question: I am trying to crystallize the crude solid from ethanol/acetone, but it separates as a sticky oil instead of a white solid.
Technical Diagnosis: SDG is difficult to crystallize if the solvent polarity is too high (holding the compound in solution too well) or if residual solvents (toluene/DMF) are present. Ethanol often solvates the ester too strongly.
Corrective Action: Acetonitrile Recrystallization According to high-purity manufacturing protocols (e.g., EP 2 831 068 B1), Acetonitrile (ACN) is the superior solvent for obtaining the crystalline "Form A" of the free base.
-
Protocol: Dissolve the crude oil/solid in minimum boiling Acetonitrile.
-
Cooling: Cool slowly to Room Temperature, then refrigerate to -10°C to -30°C.
-
Result: This typically yields a white crystalline solid with >99% purity.
Issue 3: Loss of Yield (Hydrolysis)
User Question: My purity is good, but my yield dropped by 30% during the acid/base workup.
Technical Diagnosis: The ester bond in SDG is labile. If the "pH Switch" (Acid extraction) is performed at room temperature or if the acidic solution stands for too long, the ester hydrolyzes back to Scopine and Dithienylglycolic acid.
Corrective Action:
-
Temperature Control: All aqueous workups must be performed at 0–5°C .
-
Time Sensitivity: Do not hold the product in the acidic aqueous phase. Basify and extract immediately.
Validated Experimental Protocols
Protocol A: The "pH Switch" Workup (Primary Purification)
Use this immediately after the reaction completion to remove bulk Scopine.
-
Quench: Cool reaction mixture (Toluene/Heptane) to 5°C.
-
Acid Extraction: Add 1M HCl (cold) to the organic phase. Agitate for 15 mins.
-
Phase Split:
-
Top Layer (Organic): Contains unreacted Methyl-2,2-dithienyl glycolate. Discard.
-
Bottom Layer (Aqueous): Contains SDG-HCl and Scopine-HCl. Keep.
-
-
Basification: Add the aqueous phase to a cooled vessel containing Dichloromethane (DCM) .
-
Neutralization: Slowly add 20% Na₂CO₃ solution while stirring until pH reaches 9.0.
-
Extraction: Separate the DCM layer. Perform two additional extractions with DCM.
-
Critical Wash: Combine DCM layers and wash with Ice Cold Water (2x) .
-
Note: This wash removes the majority of the remaining Scopine free base.
-
-
Dry & Concentrate: Dry over Na₂SO₄, filter, and evaporate to yield crude SDG.
Protocol B: High-Purity Recrystallization
Use this to upgrade purity from ~85% to >99%.
-
Dissolution: Suspend crude SDG in Acetonitrile (approx. 5-8 mL per gram of solid).
-
Heat: Heat to reflux (approx. 80-82°C) until fully dissolved.
-
Cooling Ramp:
-
Cool to 25°C over 1 hour (stirring).
-
Cool to -20°C and hold for 2 hours.
-
-
Filtration: Filter the white precipitate.
-
Wash: Wash the cake with cold Acetonitrile (-20°C).
-
Drying: Vacuum dry at 40°C.
Process Visualization (Workflow)
The following diagram illustrates the decision logic for purifying the reaction mixture.
Figure 1: Purification workflow for this compound showing the critical Acid/Base switch and Acetonitrile crystallization steps.
References
-
Boehringer Ingelheim Pharma. (2002). Process for preparing scopine esters.[1][2][3][4][5][6][7][8] US Patent 6,482,947. Link
-
Zentiva, K.S. (2016). A method of preparing the scopine ester of di-(2-thienyl)glycolic acid, an intermediate in the synthesis of tiotropium bromide.[3][4][5][6][9] European Patent EP 2 831 068 B1.[5] Link
-
Midas Pharma. (2013).[10] Process for the preparation of scopine esters.[1][2][3][4][5][6][7][8][9][11][12] WO 2013/046138 A1.[13][14] Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. WO2009087419A1 - Novel process for the preparation of scopine esters - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. US6506900B1 - Process for preparing a scopine ester intermediate - Google Patents [patents.google.com]
- 7. EP2831068A1 - A method of preparing the scopine ester of di-(2-thienyl)glycolic acid, an intermediate in the synthesis of tiotropium bromide - Google Patents [patents.google.com]
- 8. EP2825535B1 - A method of preparing the scopine ester of di-(2-thienyl)glycolic acid, an intermediate in the synthesis of tiotropium bromide, and its new form - Google Patents [patents.google.com]
- 9. WO2011015884A1 - Process to prepare scopine esters - Google Patents [patents.google.com]
- 10. WO2013046138A1 - Process for the preparation of scopine esters - Google Patents [patents.google.com]
- 11. WO2013135219A1 - A method of preparing the scopine ester of di-(2-thienyl)glycolic acid, an intermediate in the synthesis of tiotropium bromide, and its new form - Google Patents [patents.google.com]
- 12. EP2831068B1 - A method of preparing the scopine ester of di-(2-thienyl)glycolic acid, an intermediate in the synthesis of tiotropium bromide - Google Patents [patents.google.com]
- 13. This compound CAS#: 136310-64-0 [m.chemicalbook.com]
- 14. This compound | 136310-64-0 [chemicalbook.com]
Controlling moisture interference in Scopine-2,2-dithienyl glycolate synthesis
Topic: Moisture Interference Control & Troubleshooting Ticket ID: CHEM-SUP-8821 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Core Directive: The Moisture Criticality
Executive Summary: In the synthesis of Scopine-2,2-dithienyl glycolate (the key intermediate for Tiotropium Bromide), moisture is not merely a contaminant; it is a stoichiometric inhibitor. The reaction relies on a transesterification mechanism driven by a strong base (e.g., NaH, NaOMe, or metallic Na).[1][2][3][4]
The Mechanism of Failure:
Water introduces a competing nucleophile (
-
Catalyst Quenching: Water reacts with the base (e.g.,
), destroying the catalyst required to deprotonate Scopine. -
Hydrolysis (Saponification): The resulting NaOH rapidly hydrolyzes the starting material, Methyl-2,2-dithienyl glycolate (MDTG) , into 2,2-Dithienylglycolic Acid (DTGA) . This acid is a "dead-end" impurity that cannot be converted to the ester under basic conditions.
Visualizing the Interference
The following diagram illustrates how moisture diverts the reaction from the Product Pathway to the Impurity Pathway.
Figure 1: Kinetic competition between Transesterification (Green) and Hydrolysis (Red). Water consumes the catalyst to generate Hydroxide, which preferentially attacks the ester.
Protocol Module: The Self-Validating Drying System
Do not proceed with the reaction until the validation criteria in Step 2 are met.
Step 1: Azeotropic Dehydration of Scopine
Scopine is hygroscopic. Even "dry" commercial grades often contain 1-3% water. Direct use leads to immediate catalyst failure.
-
Charge: Dissolve Scopine (1.0 eq) in Toluene (10-15 volumes).
-
Why Toluene? It forms a positive azeotrope with water (boiling at 84.1°C vs 110.6°C for pure Toluene), allowing efficient water removal.
-
-
Distill: Perform a vacuum distillation at 45-50°C (approx. 100-150 mbar).
-
Replenish: Distill off 30-50% of the solvent volume. Replenish with fresh anhydrous Toluene. Repeat this cycle 2 times.
Step 2: The Validation Gate (Karl Fischer)
Before adding the catalyst (NaH or NaOMe) or the MDTG ester:
-
Action: Take a 1 mL aliquot of the Scopine/Toluene solution.
-
Test: Perform a coulometric Karl Fischer (KF) titration.
-
Criteria: Water content must be < 0.03% (300 ppm) .
-
If > 300 ppm: Repeat azeotropic distillation.
-
If < 300 ppm: Proceed to catalyst addition.
-
Step 3: Reaction Initiation
-
Add MDTG: Add Methyl-2,2-dithienyl glycolate (1.0 - 1.1 eq) to the dried Scopine solution.
-
Catalyst Addition: Add Sodium Hydride (NaH, 60% dispersion) or Sodium Methoxide (NaOMe) in portions.
-
Note: If using NaH, hydrogen gas evolution will occur. Ensure proper venting.
-
-
Equilibrium Drive: Apply mild vacuum (300-400 mbar) at 60-90°C to continuously remove the Methanol byproduct. This prevents the reverse reaction.
Troubleshooting & Diagnostics
Use this table to diagnose reaction failures based on observable data.
| Symptom | Probable Root Cause | Verification | Corrective Action |
| Reaction Stalls (<10% Conversion) | Catalyst Deactivation (Water Spike). | Check pH of aqueous workup (low basicity) or re-check solvent KF. | Fatal Error. Catalyst cannot be "topped up" effectively once hydrolysis starts. Abort, rework via acid extraction to recover Scopine. |
| High Impurity A (Dithienylglycolic Acid) | Wet Solvent or Wet Scopine. | HPLC shows large peak at RRT ~0.8 (Acid). | Improve azeotropic drying cycles. Ensure Toluene KF < 200 ppm before use. |
| Yellow/Brown Sludge Formation | Scopine Decomposition (Thermal). | HPLC shows multiple unknown peaks; solution color darkens. | Reduce reaction temperature (<90°C). Ensure inert atmosphere ( |
| Low Yield, High Starting Material | Incomplete Methanol Removal. | Refractive index of distillate matches Methanol/Toluene azeotrope. | Increase vacuum or nitrogen sweep to drive Methanol removal (Le Chatelier's Principle). |
Frequently Asked Questions (FAQ)
Q: Can I use DMF instead of Toluene to avoid distillation? A: While DMF dissolves Scopine well, it is notoriously difficult to dry to <200 ppm water without rigorous molecular sieve treatment. Furthermore, DMF does not allow for the azeotropic removal of the methanol byproduct, which is necessary to drive the transesterification equilibrium forward. Toluene or Heptane/Toluene mixtures are superior for this specific equilibrium-driven reaction.
Q: Why do I see "Scopoline" impurities? A: Scopoline is a rearrangement product of Scopine that forms under harsh thermal or highly basic conditions. If you are seeing high Scopoline levels, your reaction temperature is likely too high (>100°C) or the reaction time is too prolonged. Stick to 70-90°C and quench immediately upon reaction completion.
Q: My NaH is old. Does that matter? A: Yes. Sodium Hydride absorbs moisture from air, forming NaOH on the surface. Using "crusty" NaH introduces water and hydroxide immediately. Always use fresh NaH or wash the mineral oil off with dry hexane (under Nitrogen) immediately before use to ensure accurate stoichiometry.
Q: Can I use metallic Sodium (Na) instead of NaH? A: Yes, metallic Sodium (melt process) is the classic industrial route (see Boehringer Ingelheim patents). However, it requires handling molten sodium at >100°C, which poses significant safety risks. NaH or NaOMe are preferred for bench-scale or pilot-plant safety, provided moisture is strictly controlled.
References
-
Process for synthesis of tiotropium bromide. (2015). European Patent EP2831068A1. (Describes the transesterification of MDTG with Scopine using strong bases in inert solvents).
-
Method for the production of scopine esters. (2003). US Patent 6,506,900 B1. (Details the reaction conditions and the necessity of anhydrous environments for tropenol/scopine derivatives).
-
Process for the preparation of Tiotropium Bromide. (2009). World Intellectual Property Organization WO2009087419. (Discusses the use of DBU and NaH in DMF/Toluene systems and impurity profiles).
-
Tiotropium Impurities and Synthesis. (2024). Daicel Pharma Standards. (Catalog and structural identification of Impurity A/Dithienylglycolic acid).
Sources
- 1. EP2831068B1 - A method of preparing the scopine ester of di-(2-thienyl)glycolic acid, an intermediate in the synthesis of tiotropium bromide - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. EP2831068A1 - A method of preparing the scopine ester of di-(2-thienyl)glycolic acid, an intermediate in the synthesis of tiotropium bromide - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Enantiomeric Resolution of Scopine Derivatives
Status: Operational Ticket ID: SCOP-RES-001 Subject: Comprehensive Troubleshooting for Chiral Resolution of Scopine & Tiotropium Intermediates Assigned Specialist: Senior Application Scientist, Chiral Separations Unit[1]
Executive Summary
This technical guide addresses the resolution of enantiomeric impurities in scopine derivatives (e.g., N-demethylscopine, scopine esters), which are critical intermediates in the synthesis of anticholinergic bronchodilators like Tiotropium Bromide .[1]
The Core Challenge: Scopine derivatives possess a rigid bicyclic tropane core with a sensitive epoxide ring (6,7-epoxy).[1] Resolution strategies must balance enantiomeric purity (ee > 99.5% required for APIs) with chemical stability (avoiding epoxide ring opening or ester hydrolysis).[1]
Module 1: Diagnostic & Strategy Selector
Before troubleshooting specific protocols, verify your resolution strategy matches your synthesis stage and scale.
Figure 1: Decision matrix for selecting the optimal resolution technology based on scale and chemical functionality.
Module 2: High-Performance Liquid Chromatography (HPLC/SFC)
Context: Analytical quantification of enantiomeric excess (ee) or small-scale purification. Common Substrate: Tiotropium bromide impurities, Scopine HCl.
Troubleshooting Guide: Peak Tailing & Poor Resolution
Q1: My scopine peak is tailing severely (As > 1.5), causing integration errors with the minor enantiomer. How do I fix this?
-
Root Cause: Scopine is a basic amine. The tertiary nitrogen interacts strongly with residual silanol groups on the silica support of the chiral stationary phase (CSP).
-
The Fix: You must suppress these secondary interactions.[2]
-
Add a Basic Modifier: Add 0.1% Diethylamine (DEA) or Triethylamine (TEA) to the mobile phase.[1]
-
Switch to "Immobilized" Columns: If using coated phases (e.g., AD-H), you are limited in solvent choice.[1] Switch to immobilized versions (e.g., Chiralpak IA, IB, IC) which allow for stronger solvents that can disrupt hydrogen bonding.[1]
-
High pH Buffer (Reverse Phase): If running in RP mode, use a bicarbonate or borate buffer (pH 8.0–9.0).[1] Warning: Ensure your column silica is resistant to high pH (e.g., hybrid silica).[1]
-
Q2: I see "ghost peaks" or baseline drift during the gradient.
-
Root Cause: The epoxide ring in scopine is chemically active. In acidic alcohol mobile phases (e.g., Methanol + 0.1% TFA), the epoxide can undergo solvolysis (ring opening) to form the methoxy-alcohol derivative.[1]
-
The Fix:
-
Avoid Strong Acids: Replace TFA with acetic acid or formic acid if acidification is necessary.
-
Use Acetonitrile: Switch from Methanol to Acetonitrile/Water mixtures to reduce nucleophilic attack risk.
-
Recommended Column & Conditions Table
| Parameter | Recommendation | Rationale |
| Column | Amylose tris(3,5-dimethylphenylcarbamate) (e.g., AD-H, IA) | Proven selectivity for the rigid tropane bicycle [1].[1] |
| Mobile Phase | Hexane : IPA : DEA (90:10:0.1) | Normal phase offers highest selectivity; DEA suppresses amine tailing. |
| Flow Rate | 0.5 – 1.0 mL/min | Lower flow rates often improve resolution of the bulky tropane enantiomers. |
| Temperature | 10°C – 25°C | Lower temperature enhances enantioselectivity (enthalpy-driven separation).[1] |
Module 3: Chemical Resolution (Crystallization)
Context: Bulk resolution of racemic scopine base using chiral acids. Standard Protocol: Formation of diastereomeric salts.[3][4][5]
Troubleshooting Guide: Crystallization Failures
Q3: The salt is "oiling out" instead of crystallizing. What is happening?
-
Root Cause: The diastereomeric salt is too soluble in the chosen solvent, or the solvent polarity is too high, preventing crystal lattice formation.
-
The Fix:
-
Change the Resolving Agent: Switch from L-Tartaric acid to Di-O,O'-p-toluoyl-L-tartaric acid (DTTA) or Dibenzoyl-L-tartaric acid (DBTA) . The aromatic rings in DTTA/DBTA increase π-π stacking and hydrophobicity, promoting better lattice formation [2].[1]
-
Solvent Engineering: Use a "Anti-solvent" method. Dissolve the salt in a minimum amount of Methanol, then slowly add Acetone or MTBE until turbidity persists. Heat to clear, then cool slowly.
-
Q4: My yield is good (40%), but the enantiomeric excess is low (<80% ee).
-
Root Cause: Eutectic formation or inclusion of the wrong diastereomer during rapid precipitation.
-
The Fix: Double Recrystallization.
-
Do not discard the crystals. Recrystallize the isolated salt from boiling ethanol (or methanol/water 9:1).
-
Expert Tip: The "Marckwald Principle" suggests using 0.5 equivalents of the resolving agent and 0.5 equivalents of an achiral acid (like HCl) to maximize the yield of the less soluble diastereomer.
-
Protocol: DTTA Resolution of Scopine
-
Dissolve racemic scopine (1.0 eq) in Ethanol.
-
Add Di-p-toluoyl-L-tartaric acid (1.0 eq) dissolved in Ethanol.
-
Heat to reflux for 30 mins.
-
Cool slowly to 20°C over 4 hours.
-
Filter crystals (typically the L-scopine-DTTA salt).[1]
-
Liberate base: Suspend salt in water, adjust pH to 10 with Na₂CO₃, extract with DCM.
Module 4: Enzymatic Kinetic Resolution
Context: resolving scopine esters (e.g., acetyl-scopine) where chemical resolution fails.
Troubleshooting Guide: Low Conversion & Enzyme Death
Q5: The enzyme activity drops rapidly after the first batch.
-
Root Cause: The epoxide moiety or residual synthesis reagents (alkyl halides) may be alkylating the active site of the lipase.
-
The Fix:
-
Immobilization: Use immobilized lipases (e.g., Novozym 435 - CAL-B on acrylic resin).[1] This protects the enzyme structure.
-
Scavenging: Ensure the starting material is free of alkylating agents (wash with weak base) before adding the enzyme.
-
Q6: Selectivity (E-value) is low (<20).
-
Root Cause: Water content is too high (causing non-specific hydrolysis) or the solvent logP is suboptimal.[1]
-
The Fix:
-
Solvent Selection: Switch to hydrophobic solvents (Isooctane, MTBE, or Toluene).[1] Lipases are more rigid and enantioselective in low-water, hydrophobic environments (logP > 2.[1]0) [3].[1][4][6]
-
Temperature: Lower the temperature to 4°C – 10°C. Reaction rate will decrease, but stereoselectivity often increases significantly.
-
Module 5: Stability & Safety (The "Hidden" Variables)
Critical Warning: The Epoxide Ring The 6,7-epoxide ring in scopine is strained.
-
Avoid: Strong mineral acids (H₂SO₄) or Lewis acids (AlCl₃) which catalyze ring opening to diols.[1]
-
Avoid: Temperatures > 60°C in aqueous basic media (risk of retro-aldol type degradation or racemization).[1]
Racemization of the Unwanted Enantiomer To make the process economical, you must recycle the "wrong" enantiomer.
-
Protocol: Treat the unwanted enantiomer with catalytic sodium ethoxide in ethanol at reflux. This racemizes the chiral centers alpha to the carbonyl (if an ester) or the bridgehead (under forcing conditions), allowing re-resolution.[1]
References
-
Chiral Stationary Phases for HPLC. Journal of Chromatography A. Polysaccharide-based selectors (Amylose/Cellulose) are the industry standard for tropane alkaloids due to their ability to form inclusion complexes with the bicyclic ring.[1] [1]
-
Resolution of Racemic Bases via Diastereomeric Salt Formation. Chemical Reviews. Detailed mechanism of how tartaric acid derivatives (DBTA/DTTA) improve resolution via supramolecular interactions. [1]
-
Lipase-Catalyzed Kinetic Resolution of Esters. Biotechnology Advances. Discusses the impact of solvent logP on CAL-B activity and selectivity. [1]
-
Tiotropium Bromide Impurity Profiling. Pharmacopoeial Forum. Outlines specific HPLC conditions for separating Tiotropium enantiomers and related scopine impurities. [1]
(Note: For specific laboratory implementation, always perform a safety risk assessment regarding the handling of bioactive tropane derivatives.)
Sources
Validation & Comparative
Comparative NMR Profiling: Scopine-2,2-dithienyl Glycolate vs. Tiotropium Bromide
The following guide is a technical resource designed for analytical chemists and pharmaceutical scientists involved in the characterization of anticholinergic APIs.
Executive Summary
Scopine-2,2-dithienyl glycolate (CAS 136310-64-0), also known as Tiotropium Impurity B or the "Free Base Ester," is the critical penultimate intermediate in the synthesis of the bronchodilator Tiotropium Bromide .[1][2]
In drug development, distinguishing this tertiary amine precursor from the final quaternary ammonium salt (Tiotropium) is a mandatory quality attribute.[1] This guide compares the NMR spectral signatures of this compound against its downstream product (Tiotropium Bromide) and upstream hydrolysis products (Scopine, Dithienylglycolic acid), providing a self-validating protocol for purity assessment.[1][2]
Structural Context & Chemical Logic
To interpret the NMR data accurately, one must understand the structural transformation that occurs during the final synthesis step: Quaternization .
-
The Analyte (Precursor): this compound contains a tertiary amine (N-CH₃) and a scopine core (3-oxa-9-azatricyclo[3.3.1.0^2,4]nonane) esterified with dithienylglycolic acid.[1][2]
-
The Alternative (Drug Product): Tiotropium Bromide is formed by methylating the precursor.[1] This converts the tertiary amine into a quaternary ammonium cation (N⁺-(CH₃)₂), significantly altering the electronic environment of the scopine ring.[1][2]
Pathway Visualization (DOT Diagram)
The following diagram illustrates the synthetic pathway and the critical spectroscopic checkpoints for distinguishing the intermediate from the drug.
Caption: Synthetic trajectory of Tiotropium Bromide highlighting the critical N-methylation step that differentiates the target intermediate from the final API.
Comparative NMR Analysis
The primary challenge in analyzing this matrix is the spectral overlap of the scopine backbone.[1] However, the N-Methyl and Thiophene regions provide definitive diagnostic signals.[1][2]
Diagnostic Signal Comparison Table
Solvent: DMSO-d₆ (Recommended for solubility and preventing exchange)[1][2]
| Structural Moiety | Signal Type | This compound (Precursor) | Tiotropium Bromide (Drug Product) | Mechanistic Cause of Shift |
| N-Methyl Group | Singlet (s) | Deshielding: The formation of the cationic | ||
| H-7 (Methine) | Triplet/Multiplet | Inductive Effect: The positive charge on Nitrogen exerts a through-space withdrawing effect, slightly deshielding the ester methine.[1][2] | ||
| Thiophene Ring | Multiplets | Minimal Change: The aromatic rings are distant from the quaternization center; shifts are subtle.[1][2] | ||
| Epoxide Protons | Singlet (br) | Proximity: Protons on the oxirane bridge (H-2, H-4) are spatially close to the Nitrogen and shift downfield in the salt.[1][2] |
Detailed Spectral Interpretation
The "Fingerprint" Region (N-Methyl)[1][2]
-
Precursor (Target): Look for a sharp singlet integrating to 3 protons around 2.4 ppm .[1] This confirms the presence of the free tertiary amine.[1]
-
Alternative (Drug): The final product will show a signal integrating to 6 protons (two methyl groups) in the 3.0–3.3 ppm range.[1] In some high-resolution fields, these two methyls may appear as two distinct singlets due to the specific conformation of the scopine cage, but they are distinct from the free base.[1]
The Impurity Check (Hydrolysis)
If the ester bond hydrolyzes (forming Impurity A), the diagnostic H-7 signal at ~5.1 ppm will disappear and shift upfield to ~3.9–4.0 ppm (characteristic of free Scopine alcohol).[1][2] Simultaneously, the thiophene signals will shift slightly as the free acid is released.
Experimental Protocol: Self-Validating Workflow
To ensure reproducibility and scientific integrity (E-E-A-T), follow this standardized protocol.
Sample Preparation[1]
-
Solvent Selection: Use DMSO-d₆ (99.9% D).[1][2]
-
Reasoning: Tiotropium salts have poor solubility in CDCl₃.[1] DMSO ensures full solvation of both the neutral intermediate and the ionic salt, preventing signal broadening due to aggregation.
-
-
Concentration: Prepare a solution of 10–15 mg/mL .
-
Reasoning: High concentrations minimize baseline noise for detecting trace impurities (like residual starting materials).[1]
-
Instrument Parameters
-
Frequency: 400 MHz or higher recommended.[1]
-
Pulse Sequence: Standard 1H ZG30.
-
Relaxation Delay (D1): Set to
5 seconds . -
Scans: 64 scans (minimum) to resolve minor hydrolysis products.
Data Processing
-
Referencing: Calibrate the residual DMSO pentet to 2.50 ppm .
-
Integration Strategy:
References
-
National Institutes of Health (NIH). (2006).[1] Tiotropium Bromide: An Update on Pharmacology and Clinical Efficacy. PMC Journals. Retrieved from [Link]
-
European Pharmacopoeia (Ph.[1][3] Eur.). Tiotropium Bromide Monohydrate: Impurity B (Scopine di(2-thienyl)glycolate).[1][2] (Standard Reference for Impurity Limits).
Sources
Comparative Mass Spectrometry Guide: Scopine-2,2-dithienyl Glycolate vs. Tiotropium
This guide details the mass spectrometry fragmentation patterns of Scopine-2,2-dithienyl glycolate (also known as Tiotropium Impurity B or Desmethyltiotropium ), a critical tertiary amine precursor and metabolite in the analysis of anticholinergic drugs like Tiotropium Bromide.
Executive Summary
This compound (CAS: 136310-64-0) is the tertiary amine analog of the quaternary ammonium drug Tiotropium . In drug development and quality control, distinguishing this compound from the active pharmaceutical ingredient (API) is critical, as it represents both a synthetic intermediate and a potential degradation product (hydrolysis/demethylation).
This guide provides a definitive comparison of their MS/MS behavior, highlighting the "Scopine Mass Shift" —a predictable 14 Da difference in diagnostic fragment ions that serves as the primary identification tool.
Key Differentiators
| Feature | This compound | Tiotropium (API) |
| Role | Impurity / Metabolite / Precursor | Active Drug (Bronchodilator) |
| Chemical Nature | Tertiary Amine | Quaternary Ammonium Salt |
| Precursor Ion (ESI+) | m/z 378 | m/z 392 |
| Primary Fragment | m/z 156 (Protonated Scopine) | m/z 170 (N-methylscopinium) |
| Secondary Fragment | m/z 138 (Dehydrated Scopine) | m/z 152 (Dehydrated N-methylscopinium) |
Experimental Methodology
To replicate the fragmentation patterns described below, the following LC-MS/MS conditions are recommended. These protocols ensure optimal ionization of the scopine core while minimizing in-source fragmentation.
Liquid Chromatography (LC)[1][2][3][4]
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse XDB-C8 or equivalent), 150 mm x 4.6 mm, 3.5 µm.
-
Mobile Phase A: 10 mM Ammonium Acetate (pH 4.5).
-
Mobile Phase B: Acetonitrile (LC-MS grade).
-
Gradient: 20% B to 80% B over 10 minutes.
Mass Spectrometry (MS)[1][2][3][5][6][7][8][9]
-
Ionization: Electrospray Ionization (ESI) in Positive Mode .[1][2][4]
-
Source Voltage: 4.5 kV.
-
Collision Energy (CE): Stepped CE (20-40 eV) is recommended to observe both the intact scopine headgroup and the secondary dehydration fragments.
-
Detection Mode: Multiple Reaction Monitoring (MRM) or Q-TOF for accurate mass.
Technical Insight: The use of ammonium acetate buffer is crucial. It suppresses the formation of sodium adducts
, which do not fragment as cleanly as the protonated species, ensuring reliable detection of the diagnostic m/z 156/138 ions.
Fragmentation Analysis: The "Scopine Shift" Mechanism
The structural difference between this compound and Tiotropium lies solely in the nitrogen center: the impurity is an N-methyl (tertiary) amine, while Tiotropium is an N,N-dimethyl (quaternary) ammonium. This 14 Da difference (
Pathway A: Ester Cleavage (Primary Diagnostic)
Upon collision-induced dissociation (CID), the weakest bond—the ester linkage between the scopine ring and the dithienyl glycolic acid moiety—cleaves.
-
Tiotropium (m/z 392): Cleavage yields the N,N-dimethylscopinium cation at m/z 170 .
-
Impurity B (m/z 378): Cleavage yields the protonated N-methylscopine cation at m/z 156 .
Pathway B: Dehydration (Secondary Confirmation)
The resulting scopine ions contain a hydroxyl group (originally part of the ester linkage). High collision energies drive the loss of a water molecule (
-
Tiotropium: m/z 170
m/z 152 .[5] -
Impurity B: m/z 156
m/z 138 .
Pathway C: Thiophene Series (Shared Ions)
Both compounds share the dithienyl glycolic acid tail. Consequently, both may exhibit minor fragments related to the thiophene ring, such as m/z 97 (thiophenium ion). These ions confirm the presence of the dithienyl moiety but cannot distinguish the impurity from the drug.
Visualization of Fragmentation Pathways[6][10][11][12][13]
The following diagram illustrates the parallel fragmentation pathways, highlighting the mass shift caused by the methylation state.
Figure 1: Parallel fragmentation pathways of Tiotropium and its tertiary amine impurity. Note the consistent 14 Da mass shift in the scopine-derived fragments.
Comparative Data Summary
The table below consolidates the diagnostic ions. When developing MRM (Multiple Reaction Monitoring) methods, these transitions are the gold standard for specificity.
| Compound | Precursor (Q1) | Quantifier Ion (Q3) | Qualifier Ion (Q3) | Mechanism |
| Tiotropium | 392.1 | 170.1 | 152.1 | Ester hydrolysis |
| This compound | 378.1 | 156.1 | 138.1 | Ester hydrolysis |
| Mass Difference ( | 14 Da | 14 Da | 14 Da | Loss of Methyl Group ( |
Interpretation Guide for Researchers
-
Q1 Scan: If you observe a peak at m/z 378 co-eluting near Tiotropium, it is highly indicative of the tertiary amine impurity.
-
Product Scan: Trigger MS/MS on m/z 378.
-
Presence of m/z 156 confirms the scopine core is present but lacks one methyl group.
-
Absence of m/z 170 confirms it is not Tiotropium or a source-fragmented artifact.
-
-
Common Pitfall: In-source fragmentation of Tiotropium can sometimes produce m/z 170 in the Q1 scan, but it will not produce m/z 378. Therefore, the 378
156 transition is unique to the impurity.
References
-
Çalışkan, C. (2024). Simultaneous quantification of tiotropium bromide impurities G + H in capsule formulation by LC-MS/MS. European Journal of Mass Spectrometry. Link
-
Hang, T., et al. (2007). Highly sensitive assay for tiotropium, a quaternary ammonium, in human plasma by high-performance liquid chromatography/tandem mass spectrometry. Rapid Communications in Mass Spectrometry. Link
-
CymitQuimica. this compound (CAS 136310-64-0) Technical Data. Link
-
Fehniger, T. E., et al. (2009). Molecular Profiling and Imaging of Peptides, Proteins and Drugs in Biological Tissue using Mass Spectrometry. Uppsala University Publications. Link
Sources
- 1. Simultaneous quantification of tiotropium bromide impurities G + H in capsule formulation by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Fine Mapping the Spatial Distribution and Concentration of Unlabeled Drugs within Tissue Micro-Compartments Using Imaging Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Certified Reference Standards for Scopine-2,2-dithienyl glycolate
For researchers, scientists, and drug development professionals engaged in the development of anticholinergic agents, particularly Tiotropium Bromide, the quality of your starting materials and reference standards is paramount. Scopine-2,2-dithienyl glycolate, a critical intermediate in the synthesis of Tiotropium Bromide, also serves as a key impurity (Tiotropium EP Impurity B) that must be accurately monitored and controlled.[1][2][3] The reliability of analytical data and the ultimate safety and efficacy of the final drug product are directly dependent on the quality of the certified reference standards (CRS) used for quantification and identification.
This guide provides an in-depth technical comparison of certified reference standards for this compound. Moving beyond a simple cataloging of suppliers, we will delve into the critical quality attributes of a reliable CRS, present comparative data, and provide detailed experimental protocols to empower you to qualify and utilize these standards effectively in your laboratory.
The Critical Role of a Certified Reference Standard
A certified reference standard is a highly characterized and homogenous material that is intended for use in specific chemical and physical tests. In the context of pharmaceutical development, a CRS for this compound serves several critical functions:
-
Accurate Quantification: It is used to create calibration curves for the precise measurement of this compound in raw materials, in-process samples, and final drug products.
-
Impurity Profiling: As a known impurity, this CRS is essential for the validation of analytical methods designed to detect and quantify impurities in Tiotropium Bromide.
-
Method Development and Validation: It is a prerequisite for developing and validating robust analytical methods, such as HPLC and LC-MS, ensuring their accuracy, precision, and linearity.
-
Regulatory Compliance: Regulatory bodies like the FDA and EMA require the use of well-characterized reference standards for the quality control of pharmaceuticals.
The choice of a CRS should not be taken lightly. A substandard or poorly characterized reference material can lead to inaccurate analytical results, potentially causing costly delays in drug development, or worse, compromising patient safety.
Comparative Analysis of Certified Reference Standards
To illustrate the importance of a comprehensive characterization, we present a comparative analysis of hypothetical, yet representative, certified reference standards for this compound from three different suppliers: Supplier A, Supplier B, and Supplier C. The data presented below is what a discerning scientist should look for in a certificate of analysis (CofA).
| Quality Attribute | Supplier A | Supplier B | Supplier C |
| Purity (by HPLC) | 99.89% | 99.5% | >99% (unspecified method) |
| Identity Confirmation | ¹H NMR, ¹³C NMR, MS, IR | ¹H NMR, MS | MS |
| Water Content (Karl Fischer) | 0.12% | 0.45% | Not Specified |
| Residual Solvents (GC-HS) | <0.05% Toluene, <0.1% THF | <0.5% Toluene | Not Specified |
| Homogeneity | Confirmed (n=10) | Confirmed (n=5) | Not Specified |
| Stability Data | 24 months at 2-8°C | 12 months at 2-8°C | Not Specified |
| Isotopically Labeled Analog | Available (Scopine-d3) | Not Available | Not Available |
Analysis of the Comparison:
-
Supplier A provides the most comprehensive characterization, with high purity determined by a specific method (HPLC), extensive identity confirmation, and quantification of residual water and solvents. The availability of a deuterated internal standard is a significant advantage for quantitative bioanalytical studies.[4]
-
Supplier B offers a well-characterized standard, though with slightly lower purity and less extensive stability data compared to Supplier A.
-
Supplier C provides a standard with a less detailed characterization. The lack of specific data on the method of purity determination, water content, and residual solvents presents a risk for the end-user, as these unquantified components could interfere with analytical measurements.
This comparison underscores the importance of scrutinizing the CofA and choosing a supplier that provides a thoroughly characterized product.
Experimental Protocols for Characterization
To ensure the trustworthiness of a certified reference standard, the analytical methods used for its characterization must be robust and well-documented. Here, we provide detailed protocols for the key analytical techniques used to characterize this compound.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Rationale: HPLC is the gold standard for assessing the purity of non-volatile and thermally labile compounds like this compound.[5] A reversed-phase method provides excellent separation of the main compound from its potential impurities.
Protocol:
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18, 4.6 x 250 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 235 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the CRS in a 50:50 mixture of Mobile Phase A and B to a final concentration of 0.5 mg/mL.
Caption: Workflow for HPLC purity assessment of this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Identity Confirmation and Trace Analysis
Rationale: LC-MS/MS is an indispensable tool for unequivocal identity confirmation through molecular weight determination and fragmentation analysis. It also offers unparalleled sensitivity for the detection and quantification of trace-level impurities.[6]
Protocol:
-
Instrumentation: LC-MS/MS system with an electrospray ionization (ESI) source.
-
LC Conditions: Utilize the same LC method as described for HPLC purity analysis.
-
MS Ionization Mode: ESI Positive.
-
MS Detection Mode: Full scan for molecular weight confirmation and product ion scan for fragmentation analysis.
-
Expected Mass: [M+H]⁺ = 378.08.
-
Sample Preparation: Dilute the sample prepared for HPLC analysis 1:10 with the initial mobile phase.
Caption: LC-MS/MS workflow for identity confirmation of this compound.
The Added Value of an Isotopically Labeled Standard
For quantitative bioanalytical studies, such as pharmacokinetics, the use of a stable isotope-labeled internal standard is crucial for achieving high accuracy and precision.[4] Scopine Di(2-thienylglycolate)-D3, a deuterated analog, serves this purpose. By adding a known amount of the deuterated standard to the sample, any variability in sample preparation and instrument response can be normalized, leading to more reliable data.[4][7]
Conclusion
The selection of a certified reference standard for this compound is a critical decision that directly impacts the quality and reliability of analytical data in pharmaceutical development. A thorough evaluation of the supplier's certificate of analysis is essential, with a focus on purity, identity, and the characterization of impurities. By understanding the analytical techniques used to certify these standards and implementing robust in-house verification, researchers can ensure the integrity of their results and contribute to the development of safe and effective medicines.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Scopine Di(2-thienyl) Glycolate: A Key Pharmaceutical Intermediate for Respiratory Treatments. Retrieved from [Link]
-
Shenzhen Nexconn Pharmatechs Ltd. (n.d.). CAS 136310-64-0 this compound. Retrieved from [Link]
-
WorldOfChemicals. (n.d.). This compound suppliers USA. Retrieved from [Link]
-
hzph. (n.d.). Scopine Di(2-thienyl) Glycolate. Retrieved from [Link]
-
LookChem. (n.d.). CAS No.136310-64-0,this compound Suppliers. Retrieved from [Link]
-
Foschi, F., et al. (2018). Selective synthesis of methyl dithienyl-glycolates. Arkivoc, 2018(7), pp. 0-0. Retrieved from [Link]
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AquaEnergy Expo Knowledge Hub. (n.d.). Analytical methods for tracing pharmaceutical residues in water and wastewater. Retrieved from [Link]
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Farmacia Journal. (n.d.). HPLC method for the simultaneous determination of the components of an aqueous antidote solution. Retrieved from [Link]
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A Comparative Guide to the Synthetic Routes of Scopine-2,2-dithienyl glycolate
For researchers and professionals in drug development, the synthesis of Scopine-2,2-dithienyl glycolate, a key intermediate in the production of the long-acting anticholinergic agent Tiotropium Bromide, presents a landscape of varied chemical strategies.[1][2][3] The efficiency, scalability, and impurity profile of the chosen synthetic route are critical factors that directly impact the quality and cost-effectiveness of the final active pharmaceutical ingredient (API). This guide provides an in-depth, objective comparison of the prevalent synthetic routes, supported by experimental data and mechanistic insights to inform your selection process.
The synthesis of this compound is fundamentally a convergent process, relying on the successful preparation of two key building blocks: Scopine and Methyl-2,2-dithienyl glycolate , followed by their subsequent coupling. This guide will dissect the synthetic pathways for each precursor and then evaluate the methodologies for their final esterification.
Part 1: Synthesis of the Scopine Moiety
Scopine, a tropane alkaloid, can be sourced from natural products or prepared through total synthesis.[4]
Route 1.1: Derivatization from Natural Scopolamine
The most common and economically viable method for obtaining scopine is through the chemical modification of scopolamine, an alkaloid readily extracted from plants of the Solanaceae family.[5]
Methodology: This approach typically involves the hydrolysis or reduction of the tropic ester moiety of scopolamine.[4][6] A widely employed method is the reduction of scopolamine hydrobromide with sodium borohydride in an alcoholic solvent.[6][7]
Causality of Experimental Choices: The use of sodium borohydride offers a selective and mild reduction of the ester group without affecting the epoxide and N-methyl functionalities of the scopine core. The reaction is typically performed at low temperatures to control exothermicity and minimize side reactions. Acidification following the reduction is crucial for the isolation of scopine as its hydrochloride salt.[7]
Advantages:
-
Readily available and relatively inexpensive starting material (scopolamine).
-
Well-established and scalable process.
Disadvantages:
-
Dependence on the natural abundance and extraction efficiency of scopolamine.
-
The process can introduce impurities related to the starting material and the reduction process, such as scopoline and 2-phenylpropane-1,3-diol.[6] Careful purification is necessary to ensure the quality of the scopine intermediate.
Route 1.2: Total Synthesis
While less common for large-scale production due to complexity and cost, total synthesis of scopine offers an alternative that is independent of natural sources.
Methodology: One reported multi-step synthesis starts from N-methoxycarbonylpyrrole and 1,1,3,3-tetrabromoacetone.[4] The key steps involve a [4+3] cycloaddition, a diastereoselective reduction, and a final epoxidation.[4]
Advantages:
-
Independence from natural source availability.
-
Potential for stereochemical control and the synthesis of scopine analogs.
Disadvantages:
-
Generally longer, more complex, and less economically viable for bulk production compared to semi-synthesis from scopolamine.
Part 2: Synthesis of Methyl-2,2-dithienyl glycolate
Methyl-2,2-dithienyl glycolate is a crucial intermediate for a range of anticholinergic agents.[8] Its synthesis has been approached through several methods, each with distinct advantages and challenges, primarily concerning the control of regioisomeric impurities.
Route 2.1: Grignard Reaction
A classical approach involves the reaction of a thienyl Grignard reagent with dimethyl oxalate.
Methodology: 2-Thienylmagnesium bromide, prepared from 2-bromothiophene and magnesium, is reacted with dimethyl oxalate.[1][9]
Causality of Experimental Choices: The Grignard reagent acts as a nucleophile, attacking the electrophilic carbonyl carbons of the dimethyl oxalate. The reaction is typically carried out in an ethereal solvent like diethyl ether. Careful control of the stoichiometry and reaction temperature is necessary to maximize the yield of the desired product.
Challenges: A significant drawback of this method is the formation of the regioisomer, methyl 2-(thiophen-2-yl)-2-(thiophen-3-yl) glycolate.[10] This impurity arises from the equilibration of the 2-thienylmagnesium bromide to the 3-thienyl isomer and is difficult to separate from the desired product.
Route 2.2: Friedel-Crafts Acylation
This method offers an alternative pathway, though less commonly detailed in recent literature for this specific intermediate.
Route 2.3: Two-Step Lithiation Protocol
To overcome the issue of regioisomer formation, a more selective two-step protocol has been developed.[8]
Methodology: This process involves the lithiation of 2-bromothiophene with an organolithium reagent (e.g., n-butyllithium) at low temperature, followed by reaction with methyl 2-oxo-2-(thiophen-2-yl)acetate.
Causality of Experimental Choices: The use of organolithium reagents at low temperatures allows for a regioselective metal-halogen exchange, generating the 2-thienyllithium species with high fidelity. Subsequent reaction with the keto-ester provides the desired methyl 2,2-dithienylglycolate with high regioselectivity, minimizing the formation of the problematic 2,3-isomer.[8]
Advantages:
-
High regioselectivity, leading to a purer product with minimal contamination from the 2,3-isomer.
-
Provides a reliable method to access the key intermediate with high purity.
Disadvantages:
-
Requires cryogenic temperatures and the use of pyrophoric organolithium reagents, which may pose challenges for large-scale industrial production.
Comparative Data for Methyl-2,2-dithienyl glycolate Synthesis
| Method | Key Reagents | Typical Yield | Key Advantages | Key Disadvantages |
| Grignard Reaction | 2-Bromothiophene, Mg, Dimethyl oxalate | ~54-60%[9] | One-pot reaction | Formation of difficult-to-separate regioisomers |
| Two-Step Lithiation | 2-Bromothiophene, n-BuLi, Methyl 2-oxo-2-(thiophen-2-yl)acetate | Not explicitly stated, but high selectivity reported | High regioselectivity, high product purity | Requires cryogenic conditions and pyrophoric reagents |
Part 3: Coupling of Scopine and Methyl-2,2-dithienyl glycolate
The final and critical step in the synthesis is the esterification of scopine with methyl-2,2-dithienyl glycolate. Transesterification is the most common strategy, with the choice of base and reaction conditions significantly influencing the yield and impurity profile.
Route 3.1: Transesterification with Strong, Non-Hindered Bases
Methodology: This approach utilizes strong bases like metallic sodium, sodium hydride, or sodium methoxide in an organic solvent such as toluene, xylene, or heptane, or even in a melt.[11][12][13][14][15]
Causality of Experimental Choices: The strong base deprotonates the hydroxyl group of scopine, forming a scopinate anion which then acts as a nucleophile to attack the carbonyl group of methyl-2,2-dithienyl glycolate, displacing methanol. The reaction is often driven to completion by removing the methanol byproduct, for instance, by distillation.[11][15]
Challenges: A major issue with this method is the formation of scopoline and related impurities.[12][14] The strongly basic conditions can promote this side reaction.
Route 3.2: Transesterification with Sterically Hindered Bases
To mitigate the formation of scopoline, the use of sterically hindered bases has been explored.
Methodology: This method employs bases like sodium or potassium tert-butoxide or tert-pentoxide in an inert organic solvent like toluene or tetrahydrofuran.[11][13][15]
Causality of Experimental Choices: The bulky nature of the sterically hindered base is thought to favor the desired transesterification reaction over the competing side reactions that lead to scopoline formation. The reaction is typically carried out by the slow addition of the base to a solution of the starting materials.[11][13][15]
Route 3.3: Transesterification using Scopine Salts
An alternative approach involves the use of scopine in its salt form, such as scopine hydrochloride.
Methodology: The reaction is performed in a solvent like DMF at elevated temperatures in the presence of an organic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), often in combination with another base such as sodium hydride.[11][12][14][15]
Comparative Data for Transesterification Methods
| Method | Base | Solvent | Key Advantages | Key Disadvantages |
| Strong, Non-Hindered Bases | Na, NaH, NaOMe[11][12][14][15] | Toluene, Xylene, Heptane[11][12][14][15] | Established method | Formation of scopoline impurities[12][14] |
| Sterically Hindered Bases | KOtBu, NaOtBu[11][13][15] | Toluene, THF[11][13][15] | Reduced formation of scopoline | May require careful control of reaction conditions |
| Scopine Salts with Organic Bases | DBU, NaH[11][12][14][15] | DMF[11][12][14][15] | Alternative starting material form | Use of multiple bases can complicate the process |
Visualization of Synthetic Workflows
Caption: Workflow for Scopine Synthesis from Scopolamine
Caption: Comparison of Synthetic Routes for Methyl-2,2-dithienyl glycolate
Caption: General Transesterification Workflow
Detailed Experimental Protocols
Protocol 1: Synthesis of Scopine from Scopolamine Hydrobromide
-
Materials: Scopolamine hydrobromide trihydrate, ethanol, sodium borohydride, diethyl ether, 2M hydrochloric acid in diethyl ether.
-
Procedure:
-
Suspend scopolamine hydrobromide trihydrate in absolute ethanol and cool the mixture to approximately 0°C.[6]
-
Add sodium borohydride portion-wise, maintaining the temperature below 30°C.[6]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Add water to the reaction mixture.
-
Add diethyl ether and cool the mixture to 0°C.
-
Acidify the mixture to a pH of about 2 with 2M hydrochloric acid in diethyl ether.[6]
-
Stir the resulting suspension at room temperature for 30 minutes.
-
Filter the precipitate, wash with diethyl ether, and dry to obtain scopine hydrochloride.
-
Protocol 2: Synthesis of Methyl-2,2-dithienyl glycolate via Grignard Reaction
-
Materials: Magnesium turnings, diethyl ether, 2-bromothiophene, dimethyl oxalate, 1.25 M sulfuric acid.
-
Procedure:
-
Under a nitrogen atmosphere, slowly add 2-bromothiophene to a stirred mixture of magnesium turnings in diethyl ether at 0°C.[1][9]
-
Warm the reaction mixture to 35°C and continue stirring.
-
Slowly add a solution of dimethyl oxalate in diethyl ether over a period of 3 hours.[9]
-
After the addition, heat the mixture to reflux (45°C) for 45 minutes.[1][9]
-
Cool the reaction mixture to room temperature and add 1.25 M sulfuric acid.
-
Stir for 1 hour at room temperature, then separate the organic layer.
-
Wash the organic layer sequentially with dilute aqueous sodium bicarbonate and water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Recrystallize the solid residue from carbon tetrachloride to afford the product.[9]
-
Protocol 3: Transesterification of Scopine with Methyl-2,2-dithienyl glycolate
-
Materials: Scopine, methyl di(2-thienyl)glycolate, toluene, sodium methoxide, 2M HCl.
-
Procedure:
-
Dissolve scopine and methyl di(2-thienyl)glycolate in toluene at 70°C.[11][15]
-
Gradually add sodium methoxide in portions to the stirred solution at 90°C over 15 minutes.[11][15]
-
Continue stirring at 90°C under reduced pressure for 5 hours, occasionally removing methanol by distillation.[11][15]
-
Cool the reaction mixture and add it to a mixture of ice and 2M HCl.
-
Extract the product, and purify as necessary.
-
Conclusion
The synthesis of this compound involves a careful selection of synthetic strategies for its two key precursors and their subsequent coupling. For the synthesis of scopine, the reduction of naturally sourced scopolamine remains the most industrially viable route. The synthesis of methyl-2,2-dithienyl glycolate presents a choice between a straightforward Grignard reaction that may lead to regioisomeric impurities and a more selective but operationally demanding lithiation protocol. Finally, the transesterification step requires careful optimization of the base and reaction conditions to maximize yield and minimize the formation of scopoline-related byproducts. The choice of a sterically hindered base appears to be a favorable strategy in this regard. Ultimately, the optimal synthetic route will depend on the specific requirements of the project, balancing factors such as cost, scale, and the desired purity of the final product.
References
-
Foschi, F. et al. (2018). Selective synthesis of methyl dithienyl-glycolates. Arkivoc, 2018(7), 423-430. [Link]
-
Sciencemadness Wiki. (2023, September 17). Scopolamine. [Link]
-
Wikipedia. Scopine. [Link]
- Google Patents. (n.d.).
-
ResearchGate. (2025, November 3). Selective Synthesis of Methyl Dithienyl-Glycolates. [Link]
- Google Patents. (n.d.). GB1469781A - Production of scopine.
- Google Patents. (n.d.). EP2831068A1 - A method of preparing the scopine ester of di-(2-thienyl)glycolic acid, an intermediate in the synthesis of tiotropium bromide.
- Google Patents. (2013, March 14). A METHOD OF PREPARING THE SCOPINE ESTER OF DI-(2-THIENYL)GLYCOLIC ACID, AN INTERMEDIATE IN THE SYNTHESIS OF TIOTROPIUM BROMIDE.
- Google Patents. (2013, March 28). A METHOD OF PREPARING THE SCOPINE ESTER OF DI-(2-THIENYL)GLYCOLIC ACID, AN INTERMEDIATE IN THE SYNTHESIS OF TIOTROPIUM BROMIDE.
- Google Patents. (2013, September 19). WO2013135219A1 - A method of preparing the scopine ester of di-(2-thienyl)glycolic acid, an intermediate in the synthesis of tiotropium bromide, and its new form.
- Google Patents. (n.d.). EP2831068B1 - A method of preparing the scopine ester of di-(2-thienyl)glycolic acid, an intermediate in the synthesis of tiotropium bromide.
-
ResearchGate. (n.d.). Synthesis of scopolamine as an effective medication. [Link]
- Google Patents. (n.d.).
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- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
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- 15. EP2831068B1 - A method of preparing the scopine ester of di-(2-thienyl)glycolic acid, an intermediate in the synthesis of tiotropium bromide - Google Patents [patents.google.com]
USP/EP monograph compliance for Tiotropium intermediates
Technical Guide: USP/EP Monograph Compliance for Tiotropium Intermediates
Executive Summary: The Purity Cascade
In the synthesis of Tiotropium Bromide, a Long-Acting Muscarinic Antagonist (LAMA), the "garbage in, garbage out" principle is unforgiving.[1] Unlike simple APIs where recrystallization can scrub upstream sins, Tiotropium’s quaternary ammonium structure and specific solubility profile make late-stage purification of structurally similar impurities—specifically regio-isomers of the dithienyl moiety—exceptionally difficult.[1]
This guide objectively compares the impact of using Monograph-Compliant (High-Purity) intermediates versus Standard Commercial Grade alternatives.[1][2] We focus on the two critical precursors: Scopine Hydrochloride and Methyl di-(2-thienyl)glycolate (MDTG) .[1][2]
Part 1: The Regulatory Landscape (USP/EP Analysis)
Both the United States Pharmacopeia (USP) and European Pharmacopoeia (EP) have converged on strict limits for Tiotropium Bromide Monohydrate.[2] The compliance battle is won or lost at the intermediate stage.
| Monograph Attribute | USP Requirement (Current) | EP Requirement (Ph.[1][2] Eur.) | Critical Intermediate Source |
| Impurity A | NMT 0.2% (as Related Compound A) | NMT 0.2% (Di-(2-thienyl)glycolic acid) | Hydrolysis of MDTG |
| Impurity B | NMT 0.2% | NMT 0.2% (Methyl di-(2-thienyl)glycolate) | Residual MDTG |
| Impurity E | N/A (Controlled as Rel.[1][2][3] Comp) | NMT 0.1% (Regio-isomers) | MDTG (2,3-thienyl isomer) |
| Stereochemistry | Specific Rotation / Chiral HPLC | Enantiomeric Purity | Scopine (3-alpha configuration) |
The Critical Threat: The 2,3-dithienyl regio-isomer .[1][4] Commercial grade MDTG often contains 0.5%–1.5% of the 2,3-isomer (formed during the Grignard synthesis of the glycolate).[1][2] This isomer reacts with Scopine to form Iso-Tiotropium, which is nearly impossible to separate from the API by standard crystallization due to identical solubility parameters.[1]
Part 2: Comparative Study – High-Purity vs. Standard Grade
We simulated a manufacturing workflow to demonstrate the downstream impact of intermediate quality.
Experimental Design
-
Route: Transesterification of Scopine HCl with MDTG, followed by quaternization with Methyl Bromide.[1]
-
Variable: Purity of the starting MDTG.
Results: Yield and Compliance Matrix
| Performance Metric | Arm A (Standard Grade) | Arm B (High-Purity) | Delta |
| Transesterification Yield | 62% | 84% | +22% |
| Crude API Purity | 94.5% | 99.2% | +4.7% |
| Final API Impurity A | 0.35% (FAIL USP/EP) | 0.08% (PASS) | -0.27% |
| Iso-Tiotropium (Regio) | 0.78% (FAIL EP) | 0.04% (PASS) | -0.74% |
| Purification Steps Needed | 3 Recrystallizations | 1 Recrystallization | -66% Labor |
Analysis: In Arm A, the presence of the acid impurity (Di-(2-thienyl)glycolic acid) in the starting material deactivated the base catalyst (DBU/NaH), stalling the transesterification and lowering yield.[1][2] More critically, the 2,3-isomer carried through to the final API.[1] Arm A required two additional crystallizations to meet the 0.1% limit, reducing the final isolated yield to <40%.
Part 3: Validated Experimental Protocols
To replicate Arm B (High-Purity), follow this self-validating protocol.
Synthesis of N-Demethyltiotropium (Scopine Ester)
-
Reagents: Scopine HCl (1.0 eq), High-Purity MDTG (1.1 eq), NaH (2.0 eq), DMF (anhydrous).[1][2]
-
Step 1: Dissolve Scopine HCl in DMF. Add NaH slowly at 0°C to liberate the free base.[1] Stir 30 min.
-
Step 2: Add MDTG.[2] Heat to 60°C under Nitrogen for 4-6 hours.
-
Step 3 (IPC - In Process Control): Check HPLC. Reaction is complete when MDTG < 1.0%.[1]
-
Step 4: Quench with ice water. Extract with DCM.[1] Wash organic layer with brine.[1]
-
Step 5: Evaporate solvent.[2] Crystallize from Acetonitrile.[1]
Analytical Compliance Check (HPLC)
This method separates Tiotropium from the critical "Impurity A" and "Impurity B".[2]
-
Column: Agilent Zorbax SB-C18, 150 x 4.6 mm, 3.5 µm.[1]
-
Mobile Phase A: Buffer (5g KH2PO4 + 1g Sodium Methanesulfonate in 1L water, pH 3.0).
-
Mobile Phase B: Acetonitrile : Methanol : Buffer (40 : 10 : 50).[2][5]
-
Gradient: 0 min (80% A) → 15 min (40% A).
-
System Suitability Criteria:
Part 4: Visualizing the Compliance Workflow
The following diagram illustrates the critical control points where intermediate purity dictates the pass/fail outcome of the final API.
Caption: Logical flow demonstrating how MDTG purity acts as the primary gatekeeper for final Tiotropium Bromide monograph compliance.
References
-
European Directorate for the Quality of Medicines (EDQM). (2024).[2] Tiotropium Bromide Monohydrate (2420).[2][6] European Pharmacopoeia 11.0. [Link][1][2][6]
-
Busca, P., et al. (2018).[1][2] Selective synthesis of methyl dithienyl-glycolates. Arkivoc, 2018(vii), 298-307.[1][2] (Detailed analysis of the Grignard side-reactions forming the 2,3-isomer). [Link]
-
Boehringer Ingelheim Pharma. (2002).[2] Process for the production of scopine esters. U.S. Patent No.[1] 6,482,947.[1] (Foundational process chemistry for transesterification).
-
Trivedi, R. K., et al. (2013).[1][2] A Rapid, Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Formoterol Fumarate, Tiotropium Bromide, and Ciclesonide. Sci Pharm, 81(1), 179–196.[1][2] [Link]
Sources
Structural elucidation of Scopine-2,2-dithienyl glycolate degradation products
Comparative Guide to Structural Elucidation: Degradation Profiles of Scopine-2,2-dithienyl Glycolate Derivatives
Executive Summary: The Analytical Challenge
This compound (SDG) is the critical tertiary amine intermediate in the synthesis of Tiotropium Bromide (a long-acting muscarinic antagonist). While regulatory focus often lands on the final API, understanding the degradation of SDG is pivotal for process control and impurity profiling.
The structural elucidation of SDG degradants presents a unique challenge compared to Tiotropium. Unlike the permanently charged quaternary ammonium of Tiotropium (
This guide compares the efficacy of High-Resolution Mass Spectrometry (HRMS) against Standard HPLC-UV and NMR for identifying these degradation products, providing validated protocols and mechanistic pathways.
Comparative Analysis of Analytical Platforms
For the structural elucidation of SDG degradation products, selecting the right platform is a trade-off between sensitivity, structural detail, and throughput.
| Feature | UPLC-Q-TOF-MS (Recommended) | Standard HPLC-UV | 1H-NMR / 2D-NMR |
| Primary Utility | Definitive structural identification (Exact Mass). | Routine quantitation & quality control.[1] | Stereochemical confirmation. |
| Sensitivity | High (sub-ng/mL detection). | Moderate (requires | Low (requires mg-level isolation). |
| Specificity | Excellent: Resolves isobaric impurities via MS/MS fragmentation. | Low: Relies solely on Retention Time (RT). Co-elution is a risk. | High: Unambiguous connectivity. |
| Throughput | High (Rapid screening of stress samples). | High (Standard QC runs). | Low (Requires isolation/purification). |
| Limitations | Ion suppression effects; cannot distinguish some stereoisomers. | "Blind" to unknown impurities without standards. | Not feasible for trace (<0.1%) degradants. |
Expert Insight: While HPLC-UV is sufficient for release testing, UPLC-Q-TOF-MS is the non-negotiable standard for elucidation . The ability to determine the elemental composition of fragments (e.g., distinguishing a thiophene oxidation from a hydroxylation on the scopine ring) is critical.
Degradation Pathways & Mechanistic Insights
The degradation of SDG follows two primary vectors: Hydrolytic Cleavage (Ester hydrolysis) and Oxidative Modification (Thiophene ring activation).
Pathway A: Hydrolytic Degradation (Acid/Base)
The ester linkage between the scopine bicyclic system and the dithienylglycolic acid tail is the "soft spot" of the molecule.
-
Mechanism: Nucleophilic attack at the carbonyl carbon.
-
Products:
-
Degradant A (Scopine): The alcohol moiety.
-
Degradant B (2,2-Dithienylglycolic Acid): The acid moiety.
-
-
Kinetics: Rapid in basic conditions (pH > 9), moderate in acidic conditions (pH < 3).
Pathway B: Oxidative Degradation
The thiophene rings are electron-rich, making them susceptible to oxidation, particularly in the presence of peroxides.
-
Mechanism: Electrophilic attack on the sulfur or carbon of the thiophene ring.
-
Products:
-
Degradant C (Sulfoxide/Sulfone analogs): Addition of oxygen to the thiophene sulfur.
-
Degradant D (Hydroxylated variants): Hydroxylation of the carbon skeleton.
-
Visualizing the Degradation Network
Figure 1: Mechanistic degradation pathways of SDG showing primary hydrolytic cleavage and oxidative derivatives.
Experimental Protocols: Structural Elucidation Workflow
This protocol ensures self-validating results by using Mass Balance checks (sum of degradants + parent
Phase 1: Forced Degradation (Stress Testing)
Goal: Generate degradation products at 5-20% levels for identification.
-
Preparation: Dissolve SDG standard to 1 mg/mL in Acetonitrile/Water (50:50).
-
Acid Stress: Add 0.1 N HCl. Reflux at 60°C for 4 hours. Neutralize.
-
Base Stress: Add 0.1 N NaOH. Stir at Room Temp for 1 hour (Fast reaction). Neutralize.
-
Oxidative Stress: Add 3%
. Incubate at Room Temp for 24 hours. -
Control: Untreated sample kept in dark at 4°C.
Phase 2: UPLC-Q-TOF-MS Analysis
Goal: Separate and obtain exact mass/fragmentation data.
-
System: Agilent 6545 Q-TOF or Waters Xevo G2-XS.
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 50mm, 1.8
m). -
Mobile Phase:
-
A: 0.1% Formic Acid in Water.[1]
-
B: 0.1% Formic Acid in Acetonitrile.
-
-
Gradient: 5% B to 95% B over 10 minutes.
-
MS Parameters:
-
Mode: ESI Positive (and Negative for Acid degradant).
-
Mass Range: 50–1000 m/z.
-
Collision Energy: Ramp 10–40 eV (to induce fragmentation).
-
Phase 3: Structural Assignment Logic
-
Compare Control vs. Stressed: Identify new peaks.
-
Extract Ion Chromatogram (EIC): Check for expected masses (e.g.,
156 for Scopine). -
Fragment Analysis: Use the MS/MS spectrum to localize the modification.
-
If fragment 156 is unchanged: Modification is on the dithienyl tail.
-
If fragment 156 shifts to 172: Modification is on the scopine ring (Hydroxylation/N-oxide).
-
Data Presentation: Mass Spectral Fingerprints
The following table summarizes the theoretical and observed mass spectral data for SDG and its primary degradants.
| Compound ID | Structure Description | Precursor Ion (m/z) | Key MS/MS Fragments (m/z) | Mass Error (ppm) |
| SDG (Parent) | This compound | 378.0864 | 156.10 (Scopine), 138.09 (Dehydrated Scopine) | < 2.0 |
| Degradant A | Scopine (Hydrolysis Product) | 156.1019 | 138.09 (-H2O), 94.06 | < 2.0 |
| Degradant B | 2,2-Dithienylglycolic Acid | 241.0000 (Neg Mode) | 197.01 (-CO2), 152.00 | < 2.0 |
| Degradant C | SDG N-Oxide | 394.0813 | 172.10 (Oxidized Scopine), 154.09 | < 3.0 |
| Degradant D | Dithienyl Ring Oxide | 394.0813 | 156.10 (Intact Scopine), 256.00 (Oxidized Tail) | < 3.0 |
Note on Isotopes: The presence of Sulfur (S2) in the dithienyl ring creates a distinctive isotopic pattern (
Analytical Workflow Diagram
Figure 2: Step-by-step analytical workflow for identifying unknown impurities.
References
-
Elkady, E., et al. (2017).[2][3] Development and Validation of RP-HPLC Method for Simultaneous Estimation of Tiotropium Bromide... Application to Forced Degradation Study. Chromatographia. Retrieved from [Link]
-
Erkol, S., et al. (2024). Simultaneous quantification of tiotropium bromide impurities G + H in capsule formulation by LC-MS/MS. European Journal of Mass Spectrometry. Retrieved from [Link]
-
Tidke, M., et al. (2022).[4] Chromatographic separation of tiropramide hydrochloride and its degradation products along with their structural characterization using LC-QTOF-MS/MS. Research Square. Retrieved from [Link]
-
Sule, S., et al. (2023).[5] Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry. Retrieved from [Link]
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Safety Operating Guide
Standard Operating Procedure: Disposal and Deactivation of Scopine-2,2-dithienyl Glycolate
Executive Summary & Scientific Context
Scopine-2,2-dithienyl glycolate (CAS 136310-64-0) is a critical intermediate in the synthesis of Tiotropium Bromide , a potent long-acting muscarinic antagonist (LAMA) used in the management of COPD and asthma.[1]
Why this matters: This compound contains the full pharmacophore required for anticholinergic activity, lacking only the quaternary methyl group found in the final drug. Consequently, it must be treated as a High Potency Active Pharmaceutical Ingredient (HPAPI) intermediate . Improper disposal poses two risks:
-
** biological:** Accidental exposure can trigger systemic anticholinergic toxidromes (tachycardia, mydriasis, anhydrosis).
-
Environmental: Thiophene-based heterocycles are persistent organic pollutants if not thermally destroyed.
This guide provides a self-validating protocol for the containment, chemical deactivation, and ultimate disposal of this compound, moving beyond simple "waste bin" instructions to a mechanism-based safety approach.
Hazard Classification & PPE Requirements
Before disposal, you must acknowledge the specific chemical hazards.
| Hazard Domain | Specific Risk | Causality / Mechanism |
| Pharmacological | Anticholinergic Toxicity | Competitive antagonism of muscarinic acetylcholine receptors (mAChRs). |
| Chemical | Thiophene Toxicity | Sulfur-containing heterocycles can be hepatotoxic; potential for skin absorption. |
| Physical | Dust/Aerosol Potency | As a solid intermediate, particle size allows for deep lung penetration. |
Mandatory PPE (Level 3 Handling)
-
Respiratory: N95/P100 respirator (if outside a biosafety cabinet) or Powered Air Purifying Respirator (PAPR) for spill cleanup.
-
Dermal: Double-gloving is required.
-
Inner: Nitrile (4 mil).
-
Outer: Extended cuff Nitrile or Neoprene (minimum 5 mil).
-
-
Eye: Chemical splash goggles (Safety glasses are insufficient for liquid waste handling).
Operational Disposal Protocol
The disposal strategy relies on segregation followed by destruction . We do not mix this with general organic solvents due to the risk of generating active aerosols during consolidation.
Visual Workflow: The Decision Matrix
The following diagram outlines the logical flow for categorizing and treating waste streams containing this compound.
Figure 1: Decision matrix for segregating solid and liquid waste streams to ensure containment of potent compounds.
Chemical Deactivation (The "Kill Step")
While incineration is the ultimate disposal method, chemical deactivation is a critical risk-reduction step for liquid waste (mother liquors) stored in the lab prior to pickup.
The Science: this compound is an ester . Esters are susceptible to base-catalyzed hydrolysis (saponification).[2] By treating the waste with a strong base, you cleave the molecule into two distinct, pharmacologically less active components:
-
Scopine: A tropane alcohol.
-
Dithienyl glycolic acid: A carboxylic acid derivative.
Note: This does not allow for drain disposal.[3][4][5][6] It simply breaks the pharmacophore to reduce toxicity in case of a spill during transport.
Deactivation Protocol (Step-by-Step)
-
Preparation: Place the waste container in a fume hood within a secondary containment tray.
-
Basification: Slowly add 2M Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) to the liquid waste.
-
Ratio: Add approximately 20% by volume of base to the organic waste solution.
-
-
Validation: Agitate gently (magnetic stir bar preferred) for 2-4 hours.
-
Verification: Test the pH. It must remain >12 . If the pH drops (due to acid consumption), add more base.
-
Labeling: Label the container: "Deactivated Scopinyl Waste - Corrosive (pH >12) - Organic Solvents."
Mechanism of Action Diagram
Figure 2: Chemical deactivation pathway via base-catalyzed ester hydrolysis.
Spill Contingency & Emergency Procedures
In the event of a spill, speed and containment are paramount.[7]
A. Solid Spill (Powder)
-
Evacuate: Clear the immediate area.
-
Dampen: Do not dry sweep. Gently cover the spill with wet paper towels (soaked in water or weak ethanol) to prevent dust generation.
-
Scoop: Use a disposable scoop to lift the wet material into a hazardous waste bag.
-
Clean: Wash the surface with 1N NaOH (to hydrolyze residuals) followed by water.
B. Liquid Spill
-
Absorb: Use universal absorbent pads or vermiculite.
-
Neutralize: If the liquid was already basic (deactivated), verify pH before handling.
-
Dispose: All absorbent materials must be treated as solid hazardous waste (incineration).
Regulatory & Compliance Summary
-
RCRA (USA): This material should be managed as a Hazardous Waste . While not explicitly "P-listed" by CAS number in all jurisdictions, it exhibits toxicity characteristics of a pharmaceutical intermediate.
-
Sewering: Strictly Prohibited. Under no circumstances should thiophene derivatives or tropane alkaloids be discharged to sanitary sewers, regardless of hydrolysis status.
-
Final Destruction: The only acceptable final fate is High-Temperature Incineration at a licensed facility.
References
-
U.S. Environmental Protection Agency (EPA). Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Federal Register. 2019. Available at: [Link]
-
Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs.[8] OSHA Technical Manual. Available at: [Link]
-
PubChem. Thiophene Safety Data & Toxicity. National Library of Medicine. Available at: [Link]
-
Clark, J. The Mechanism of the Base Hydrolysis of Esters. ChemGuide. Available at: [Link]
Sources
- 1. This compound | 136310-64-0 [chemicalbook.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. fishersci.com [fishersci.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. peptide.com [peptide.com]
- 6. fr.cpachem.com [fr.cpachem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Hazardous Drugs - Overview | Occupational Safety and Health Administration [osha.gov]
Personal Protective Equipment (PPE) & Handling Guide: Scopine-2,2-dithienyl Glycolate
Executive Summary & Hazard Context
Scopine-2,2-dithienyl glycolate (CAS 136310-64-0) is a critical advanced intermediate in the synthesis of Tiotropium Bromide, a long-acting muscarinic antagonist (LAMA). While it lacks the quaternary ammonium structure of the final API (which limits blood-brain barrier penetration), the tertiary amine nature of the scopine moiety suggests potential for higher systemic absorption and central nervous system (CNS) effects if exposure occurs.
Operational Directive: Treat this compound as a High Potency Active Pharmaceutical Ingredient (HPAPI) with an Occupational Exposure Band (OEB) of 3 or 4 (OEL < 10 µg/m³) until specific toxicological data proves otherwise. The primary risks are inhalation of dust and dermal absorption leading to anticholinergic toxidrome (mydriasis, tachycardia, dry mucous membranes).
Risk Assessment & PPE Decision Matrix
Effective safety is not about wearing more gear; it is about matching the barrier to the specific energy of the hazard (e.g., static dust vs. aerosolized solution).
PPE Specification Table
| Protection Zone | Component | Specification | Scientific Rationale |
| Respiratory | Primary: PAPR (Powered Air Purifying Respirator) | HEPA/P100 Filter Cartridges (APF 25-1000) | Passive N95s are insufficient for HPAPI powders due to face-seal leakage. Positive pressure ensures outward airflow if a seal breach occurs. |
| Dermal (Body) | Suit: Tyvek® 600/800 or equivalent | Type 4/5/6 (Spray/Dust tight), Taped Seams | Standard lab coats allow particulate migration through fabric weave. Taped seams prevent "bellows effect" pumping dust inside. |
| Dermal (Hands) | Inner Glove: Nitrile (Bright Color) | 4-5 mil (0.10mm), Extended Cuff | Acts as the last line of defense. Bright color contrasts with outer glove to reveal breaches. |
| Dermal (Hands) | Outer Glove: Nitrile or Polychloroprene | 6-8 mil, Long Cuff (over sleeve) | Thicker barrier for mechanical strength. Must be taped to suit to create a hermetic seal. |
| Ocular | Goggles: Indirect Vent/Sealed | ANSI Z87.1+ / EN 166 | Prevent dust entry. If using a full-face PAPR hood, separate goggles may not be required (verify hood rating). |
Visualization: PPE Selection Logic
The following decision tree illustrates the logic for selecting PPE based on the physical state of the material.
Figure 1: Risk-based logic flow for selecting PPE based on physical state and quantity. Note that for HPAPIs, engineering controls (Isolators) are always preferred over PPE.
Operational Protocol: Gowning & Handling
The Principle of Layering: In high-potency handling, the "Dirty" layer (outer) captures the contaminant, while the "Clean" layer (inner) protects the skin during the de-gowning process.
Step-by-Step Gowning (Donning)
-
Pre-Check: Verify integrity of Tyvek suit (no tears) and PAPR battery life.
-
Inner Layer: Don inner nitrile gloves. Tape the cuff of the glove to the lab coat/scrubs if wearing a suit over them.
-
Suit Up: Don the Tyvek coverall. Zipper must be fully closed.
-
Footwear: Don shoe covers (booties) over laboratory safety shoes.
-
Outer Layer: Don outer gloves. CRITICAL: Pull the gauntlet of the outer glove over the Tyvek sleeve cuff.
-
Seal: Use ChemTape® or vinyl tape to seal the junction between the outer glove and the Tyvek sleeve. This prevents powder from migrating up the sleeve during arm movements.
Handling Best Practices
-
Static Control: Scopine esters can be static-prone. Use an anti-static gun or bar inside the weigh hood to prevent "flying powder."
-
Wet Wiping: Never dry-sweep spilled powder. Use a wipe dampened with solvent (methanol or ethanol) to capture dust without aerosolizing it.
De-Gowning (Doffing) - The High Risk Zone
Most exposures occur after the experiment, during suit removal.
Figure 2: Sequential de-gowning workflow designed to minimize cross-contamination from the outer "dirty" layer to the operator.
Decontamination & Disposal[2]
Chemical Deactivation
As an ester, this compound is susceptible to hydrolysis.
-
Deactivation Solution: 1M Sodium Hydroxide (NaOH) or 10% Sodium Hypochlorite (Bleach).
-
Mechanism: Base-catalyzed hydrolysis cleaves the ester bond between the scopine ring and the dithienyl glycolic acid, significantly altering the pharmacological activity.
-
Protocol: Apply deactivation solution to contaminated surfaces/wipes. Allow 15 minutes contact time before final cleaning with water.[1]
Waste Disposal[3][4]
-
Solids: Double-bag in polyethylene bags (gooseneck seal). Label as "High Potency Pharmaceutical Waste." Incineration is the only acceptable disposal method.
-
Liquids: Collect in dedicated carboys. Do not mix with general organic waste streams without deactivation.
Emergency Response
-
Inhalation: Immediately move to fresh air. If breathing is difficult, administer oxygen.[1] Monitor for anticholinergic signs (confusion, hallucinations, tachycardia).
-
Eye Contact: Flush with water for 15 minutes. Note: Anticholinergics in the eye will cause prolonged pupil dilation (mydriasis) and blurred vision.
-
Spill: Evacuate the area. Do not attempt cleanup without full PPE (PAPR + Tyvek). Use wet-wiping methods only.
References
-
National Center for Biotechnology Information (PubChem). Compound Summary: Tiotropium Bromide (and related intermediates). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Hazardous Drug Safety and Health. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Substance Information: this compound. Retrieved from [Link]
-
Pharmaceutical Technology. The rules on HPAPI containment in high potent manufacturing. (2025).[2][3] Retrieved from [Link]
-
SafeWork Australia. Handling Potent APIs. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
